molecular formula C7H14ClNO3 B1470978 4-Methoxypiperidine-4-carboxylic acid hydrochloride CAS No. 1260387-16-3

4-Methoxypiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1470978
CAS No.: 1260387-16-3
M. Wt: 195.64 g/mol
InChI Key: SQHYURMFFJYYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxypiperidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxypiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(6(9)10)2-4-8-5-3-7;/h8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHYURMFFJYYCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260387-16-3
Record name 4-methoxypiperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-methoxypiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-methoxypiperidine-4-carboxylic acid hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to be robust and reproducible, with a focus on the underlying scientific principles that govern the experimental choices.

Introduction

This compound is a substituted piperidine derivative with significant potential as a scaffold in medicinal chemistry. The piperidine moiety is a prevalent structural motif in a wide array of pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile framework for introducing diverse pharmacophoric elements. The presence of both a carboxylic acid and a methoxy group at the 4-position offers unique opportunities for structural modifications and interactions with biological targets.

This document details a logical and efficient synthetic pathway to the target molecule, followed by a thorough guide to its characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The chosen synthetic strategy prioritizes selectivity, yield, and the use of well-established chemical transformations. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 4-Piperidone monohydrate hydrochloride B N-Boc-4-piperidone A->B Boc Protection C N-Boc-4-hydroxy-4-cyanopiperidine B->C Cyanohydrin Formation D 1-Boc-4-hydroxypiperidine-4-carboxylic acid C->D Hydrolysis E 1-Boc-4-methoxypiperidine-4-carboxylic acid D->E O-Methylation F This compound E->F Boc Deprotection & Salt Formation

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 1-Boc-4-hydroxypiperidine-4-carboxylic acid

The initial phase of the synthesis focuses on the construction of the key intermediate, 1-Boc-4-hydroxypiperidine-4-carboxylic acid. This intermediate incorporates the piperidine ring, the hydroxyl group, and the carboxylic acid, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

Step 1: N-protection of 4-piperidone

The synthesis commences with the protection of the secondary amine of 4-piperidone monohydrate hydrochloride. The Boc group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Experimental Protocol:

    • To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent such as methanol or dichloromethane, a base (e.g., potassium carbonate or triethylamine) is added to neutralize the hydrochloride salt.

    • The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O) is added slowly.

    • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed, and the crude product is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield N-Boc-4-piperidone.

Step 2: Formation of the Cyanohydrin

The ketone functionality of N-Boc-4-piperidone is then converted to a cyanohydrin. This is a crucial step as the nitrile group will be subsequently hydrolyzed to the desired carboxylic acid.

  • Experimental Protocol:

    • N-Boc-4-piperidone is dissolved in a suitable solvent, and a cyanide source, such as potassium cyanide, is added.

    • The reaction is typically carried out in the presence of an acid or a Lewis acid to facilitate the addition of the cyanide ion to the carbonyl carbon.

    • The reaction progress is monitored by TLC. Once complete, the reaction is carefully quenched, and the product, N-Boc-4-hydroxy-4-cyanopiperidine, is extracted and purified.

Step 3: Hydrolysis of the Nitrile

The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to minimize potential side reactions.

  • Experimental Protocol:

    • N-Boc-4-hydroxy-4-cyanopiperidine is treated with a strong base, such as potassium hydroxide, in a mixture of water and a co-solvent like tetrahydrofuran (THF).

    • The reaction mixture is heated to reflux to drive the hydrolysis to completion.

    • After cooling, the reaction mixture is acidified to protonate the carboxylate, leading to the precipitation of 1-Boc-4-hydroxypiperidine-4-carboxylic acid. The product is then collected by filtration and dried.[][2]

Part 2: O-Methylation and Deprotection

Step 4: O-Methylation of the 4-hydroxyl group

This step involves the selective methylation of the tertiary alcohol. The Williamson ether synthesis is a suitable method for this transformation. Given the presence of the carboxylic acid, it is crucial to choose conditions that favor O-methylation over esterification. One approach is to protect the carboxylic acid as an ester, perform the methylation, and then hydrolyze the ester. However, a more direct approach using a strong base and a methylating agent can be employed, though careful control of reaction conditions is necessary.

  • Experimental Protocol (Proposed):

    • To a solution of 1-Boc-4-hydroxypiperidine-4-carboxylic acid in an aprotic solvent like THF, a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The base will deprotonate both the hydroxyl and carboxylic acid groups.

    • A methylating agent, such as methyl iodide (CH₃I), is then added, and the reaction is allowed to warm to room temperature.

    • The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is worked up by extraction. Acidification of the aqueous layer will yield the O-methylated product, 1-Boc-4-methoxypiperidine-4-carboxylic acid.

Causality behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH ensures the formation of the alkoxide for the Williamson ether synthesis. Performing the reaction at low temperature initially helps to control the exothermic deprotonation.

Step 5: Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step by treating the N-Boc protected intermediate with hydrochloric acid.

  • Experimental Protocol:

    • 1-Boc-4-methoxypiperidine-4-carboxylic acid is dissolved in a suitable solvent such as dioxane or ethyl acetate.

    • A solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature.

    • The deprotection is usually rapid, and the hydrochloride salt of the product precipitates out of the solution.

    • The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol
Appearance White to off-white solid
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR Spectroscopy (Predicted):

    • Piperidine Protons: A series of multiplets in the range of 1.5-3.5 ppm corresponding to the axial and equatorial protons of the piperidine ring.

    • Methoxy Protons: A sharp singlet at approximately 3.2-3.4 ppm, integrating to three protons.

    • NH₂⁺ and COOH Protons: Broad signals that may be exchangeable with D₂O. The acidic proton of the carboxylic acid is expected to appear downfield (>10 ppm).

  • ¹³C NMR Spectroscopy (Predicted):

    • Carbonyl Carbon: A signal in the range of 170-180 ppm.

    • Quaternary Carbon (C-4): A signal around 75-85 ppm, attached to the methoxy and carboxyl groups.

    • Piperidine Carbons: Signals in the aliphatic region (20-60 ppm).

    • Methoxy Carbon: A signal around 50-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected IR Absorption Bands:

    • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[3][4]

    • C-H Stretch (Aliphatic): Sharp peaks around 2850-3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[3]

    • N-H Stretch (Ammonium Salt): Broad absorption in the 2400-2800 cm⁻¹ region.

    • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1050-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar compound.

  • Expected Mass-to-Charge Ratios (m/z):

    • [M+H]⁺: The protonated molecule of the free base (C₇H₁₃NO₃) would be observed at m/z 160.08.

    • Fragmentation: Common fragmentation pathways for piperidine derivatives include the loss of the substituents at the 4-position and cleavage of the piperidine ring.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. Due to the polar nature of the molecule, a reversed-phase HPLC method with a suitable polar-endcapped column is recommended.

  • Proposed HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[5][6]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the compound has a poor chromophore.[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

Characterization_Workflow A Synthesized Compound B NMR Spectroscopy (¹H and ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E HPLC Analysis A->E F Structural Confirmation B->F C->F D->F G Purity Assessment E->G

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this valuable chemical entity for its use in drug discovery and development programs. The combination of a robust synthetic strategy and a comprehensive analytical workflow ensures the production of a high-quality compound, ready for further scientific exploration.

References

  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Available at: [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

  • Journal of Applied Spectroscopy, 81(5), 796-800. (2014). Infrared spectra and structure of molecular complexes of aromatic acids. Available at: [Link]

  • Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4435-4444. Available at: [Link]

  • PubChem. (n.d.). Piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Bakke, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reagent Guides: Acids. Available at: [Link]

  • Rydzik, A. M., et al. (2017). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Saeed, M., et al. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. KoreaScience. Available at: [Link]

  • Di Mauro, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4933. Available at: [Link]

  • LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

  • SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxypiperidine. National Center for Biotechnology Information. Available at: [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • Klucova, M., et al. (2010). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. Journal of Separation Science, 33(3), 338-347. Available at: [Link]

  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl)piperidine - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]

  • NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Available at: [Link]

  • Chen, J., et al. (2019). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Journal of the Science of Food and Agriculture, 99(8), 3785-3791. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methoxypiperidine-4-Carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, piperidine scaffolds are ubiquitous, forming the core of numerous therapeutic agents due to their favorable pharmacological profiles. 4-Methoxypiperidine-4-carboxylic acid hydrochloride is an emerging building block of significant interest, combining the structural rigidity of the piperidine ring with the key functional handles of a carboxylic acid, a tertiary amine, and a methoxy ether group. As a substituted amino acid analogue, its properties are intrinsically pH-dependent, a factor that profoundly influences every stage of drug development, from synthesis and formulation to absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. We move beyond a simple recitation of data, offering instead a field-proven perspective on the causality behind these properties and the experimental methodologies required for their robust characterization. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep and practical understanding of this versatile chemical entity.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation for interpreting its behavior. The hydrochloride salt form ensures improved stability and handling properties compared to the free base.

IdentifierValueSource
Compound Name This compound[1]
CAS Number 1260387-16-3[2]
Molecular Formula C₇H₁₄ClNO₃Calculated
Molecular Weight 195.64 g/mol Calculated
IUPAC Name 4-methoxypiperidine-4-carboxylic acid;hydrochloride[2]
SMILES COC1(CCNCC1)C(=O)O.Cl[2]
PubChem CID 74890103[2]

Structural Analysis: The molecule's structure features a quaternary carbon at the 4-position of the piperidine ring, bonded to both a methoxy group (-OCH₃) and a carboxylic acid group (-COOH). The piperidine nitrogen is a tertiary amine. This unique arrangement prevents epimerization at the C4 position, ensuring stereochemical stability. The presence of both a basic nitrogen and an acidic carboxylic acid means the molecule can exist as a zwitterion, a property that dictates its solubility and interaction with biological targets.

Core Physicochemical Properties and Characterization

The utility of a chemical building block in drug development is fundamentally governed by its physicochemical profile. These properties dictate its formulation possibilities, membrane permeability, and overall suitability as a drug candidate scaffold.

3.1 Appearance and Stability

  • Appearance : The compound is described as a white to off-white solid.[1]

  • Storage and Stability : Recommended storage is at room temperature in a dry, cool environment.[1] As a hydrochloride salt of a tertiary amine, it is expected to be more stable towards oxidative degradation than its free base form. However, comprehensive stability should be formally assessed. The purpose of stability testing is to understand how the quality of a substance varies over time under the influence of environmental factors like temperature and humidity.[3] A formal stability study following ICH guidelines is essential to establish a re-test period or shelf life.[4][5]

3.2 Solubility

The aqueous solubility of this compound is predicted to be highly dependent on pH.

  • In acidic pH (pH < pKa₁) : The carboxylic acid will be protonated (-COOH) and the piperidine nitrogen will also be protonated (-NH⁺-), resulting in a net positive charge. This cationic species is expected to be highly water-soluble.

  • In near-neutral pH (pKa₁ < pH < pKa₂) : The molecule will exist predominantly as a zwitterion, with a protonated nitrogen (-NH⁺-) and a deprotonated carboxylate (-COO⁻). While zwitterions can have high lattice energies, leading to lower solubility, the overall polarity should still confer moderate aqueous solubility.

  • In basic pH (pH > pKa₂) : The carboxylic acid will be deprotonated (-COO⁻) and the nitrogen will be in its neutral free base form, resulting in a net negative charge. This anionic species is also expected to be water-soluble.

The point of minimum solubility typically occurs at the isoelectric point (pI), where the net charge is zero. Understanding this pH-solubility profile is paramount for developing parenteral formulations and predicting oral absorption.

3.3 Acid-Base Properties (pKa)

The molecule possesses two ionizable centers: the carboxylic acid and the piperidine nitrogen.

  • pKa₁ (Carboxylic Acid) : The pKa of the carboxylic acid group is expected to be in the range of 2-4, typical for α-alkoxy carboxylic acids.

  • pKa₂ (Piperidine Nitrogen) : The pKa of the tertiary piperidine nitrogen is expected to be in the range of 9-11.

These pKa values are critical as they determine the charge of the molecule at physiological pH (~7.4). Given the expected pKa values, at pH 7.4, the compound will exist almost exclusively in its zwitterionic form. This has profound implications for its interaction with cell membranes and protein binding sites.

Caption: Predicted ionic state of the molecule at different pH ranges.

3.4 Lipophilicity (LogP & LogD)

Lipophilicity is a key determinant of a drug's ADME properties.

  • LogP (Partition Coefficient) : This measures the lipophilicity of the neutral form of the molecule. For 4-methoxypiperidine-4-carboxylic acid, this would be the LogP of the zwitterionic species, which is complex to determine and often less relevant than its LogD.

  • LogD (Distribution Coefficient) : This is the pH-dependent measure of lipophilicity, accounting for all ionic species. The LogD at pH 7.4 (LogD₇.₄) is the most critical parameter for predicting passive diffusion across biological membranes. Given the zwitterionic nature at this pH, the LogD₇.₄ is expected to be low, suggesting that active transport mechanisms may be required for significant cell penetration.

Summary of Physicochemical Properties

Parameter Value / Expected Range Significance in Drug Development
Appearance White to off-white solid[1] Defines the starting physical form for handling and formulation.
Aqueous Solubility Highly pH-dependent Critical for formulation design, dissolution, and bioavailability.
pKa₁ (Acidic) ~2-4 (Predicted) Governs charge state in the stomach and influences solubility.
pKa₂ (Basic) ~9-11 (Predicted) Governs charge state in the intestine and influences absorption.

| LogD at pH 7.4 | Low (Predicted) | Key indicator of membrane permeability and potential for CNS penetration. |

Plausible Synthetic Strategy

While specific synthesis details for this compound are not widely published, a plausible and efficient route can be designed starting from a protected 4-piperidone derivative. This approach provides robust control over the introduction of the required functional groups.

Synthetic_Pathway start N-Boc-4-Piperidone step1 Strecker Synthesis (e.g., KCN, NH4Cl) start->step1 intermediate1 α-Aminonitrile Intermediate step1->intermediate1 step2 Acid Hydrolysis (e.g., HCl) intermediate1->step2 intermediate2 4-Amino-4-Carboxypiperidine step2->intermediate2 step3 Diazotization & Methylation (e.g., NaNO2, HBF4 then CH3OH/Heat) intermediate2->step3 intermediate3 4-Methoxy-4-Carboxypiperidine step3->intermediate3 step4 Salt Formation (HCl in Ether) intermediate3->step4 end_product 4-Methoxypiperidine-4- carboxylic acid HCl step4->end_product

Caption: A plausible high-level workflow for the synthesis of the target compound.

This proposed pathway leverages well-established chemical transformations to construct the target molecule efficiently. The choice of the Boc protecting group allows for controlled reactions and straightforward deprotection during the hydrolysis step.

Experimental Protocols for Characterization

To ensure scientific integrity, all key physicochemical parameters must be determined using validated, reproducible methods.

5.1 Protocol: Determination of pKa by Potentiometric Titration

This method is a gold standard for pKa determination due to its simplicity and accuracy.[6]

  • Principle: The compound is dissolved in water and titrated with a strong acid and a strong base. The pH is monitored continuously with a calibrated electrode, and the pKa values are determined from the inflection points of the resulting titration curve.[7][8]

  • Methodology:

    • System Calibration: Calibrate a high-precision pH meter at 25°C using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water with a constant ionic strength maintained by 0.15 M KCl.[9]

    • Titration - Acidic pKa: Titrate the sample solution with a standardized 0.1 M HCl solution. Record the pH after each incremental addition of titrant.

    • Titration - Basic pKa: In a separate experiment, titrate the sample solution with a standardized 0.1 M NaOH solution, recording the pH after each increment.[9]

    • Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence points.

  • Self-Validation: The protocol is self-validating by ensuring the initial and final pH values are stable and that the calculated concentration of the analyte from the titration data matches the weighed-out concentration within an acceptable error margin (e.g., ±5%).

Titration_Workflow prep Prepare ~1mM Analyte Solution in 0.15M KCl calibrate Calibrate pH Meter (3-point calibration) prep->calibrate titrate_base Titrate with 0.1M NaOH Record pH vs. Volume calibrate->titrate_base titrate_acid Titrate with 0.1M HCl Record pH vs. Volume calibrate->titrate_acid plot Plot pH vs. Titrant Volume titrate_base->plot titrate_acid->plot analyze Determine Equivalence Points (e.g., via First Derivative) plot->analyze calculate Calculate pKa values (pH at half-equivalence points) analyze->calculate

Caption: Workflow for the potentiometric determination of pKa values.

5.2 Protocol: Determination of LogD by Reverse-Phase HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for determining lipophilicity, requiring only small amounts of sample.[10][11]

  • Principle: A correlation exists between a compound's retention time on a nonpolar stationary phase (like C18) and its octanol-water distribution coefficient. By calibrating the system with compounds of known LogD values, the LogD of the analyte can be determined.[12]

  • Methodology:

    • System Setup: Use a C18 column with a UV detector. The mobile phase should be a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

    • Calibration: Prepare a set of 5-7 calibration standards with known LogD₇.₄ values that span a range bracketing the expected LogD of the analyte.

    • Isocratic Elution: Inject each standard and the analyte onto the column using a range of isocratic mobile phase compositions (e.g., 20%, 30%, 40% organic).

    • Data Acquisition: Record the retention time (t_R) for each compound at each mobile phase composition. Calculate the retention factor, k = (t_R - t₀)/t₀, where t₀ is the column dead time.

    • Data Analysis: For each compound, plot log(k) against the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% organic) to find the intercept, log(k_w).[12]

    • Final Calculation: Create a calibration curve by plotting the known LogD₇.₄ values of the standards against their calculated log(k_w) values. Determine the LogD₇.₄ of the analyte by interpolating its log(k_w) value onto this calibration curve.

  • Trustworthiness: The strength of the linear correlation (R² > 0.98) for both the log(k) vs. % organic plot and the final LogD vs. log(k_w) calibration curve validates the experimental results.

5.3 Protocol: Stability Assessment (ICH Guideline Overview)

This protocol outlines a foundational stability study based on the ICH Q1A(R2) guideline.[4]

  • Principle: The drug substance is stored under defined temperature and humidity conditions, and its quality is monitored at specific time points.[3][13]

  • Methodology:

    • Sample Packaging: Store the substance in containers that simulate the proposed commercial packaging.

    • Storage Conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[14]

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[14]

    • Testing Schedule:

      • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.[4]

      • Accelerated: Test at 0, 3, and 6 months.[4]

    • Analytical Tests: At each time point, test the sample for:

      • Appearance: Visual inspection.

      • Assay: A stability-indicating HPLC method to quantify the parent compound.

      • Degradation Products: Quantification of any impurities that form over time.

  • Validation: The use of a validated, stability-indicating analytical method is the cornerstone of this protocol's trustworthiness. This method must be able to resolve the active compound from its degradation products.

Expected Analytical & Spectral Profile

Spectroscopic analysis provides an unequivocal fingerprint for chemical structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected signals would include a singlet around 3.3-3.5 ppm for the methoxy (-OCH₃) protons. The piperidine ring protons would appear as complex multiplets in the 2.5-3.5 ppm region. A broad, exchangeable signal for the carboxylic acid proton and the ammonium proton would also be present.

  • Infrared (IR) Spectroscopy : The FTIR spectrum of the hydrochloride salt is expected to show a very broad absorption band from ~2400-3300 cm⁻¹, characteristic of the ammonium (-NH⁺-) and carboxylic acid O-H stretches. A sharp carbonyl (C=O) stretch should appear around 1700-1730 cm⁻¹. A prominent C-O ether stretch is expected around 1080-1150 cm⁻¹.[15]

  • Mass Spectrometry (MS) : Using electrospray ionization in positive mode (ESI+), the expected base peak would correspond to the molecular ion of the free base [M+H]⁺, with a calculated m/z of 160.09.

Conclusion

This compound is a molecule with a nuanced and highly pH-dependent physicochemical profile. Its zwitterionic character at physiological pH, coupled with its potential for high aqueous solubility at acidic and basic extremes, makes it an intriguing scaffold for drug design. A thorough experimental characterization of its pKa, pH-solubility profile, and LogD is not merely an academic exercise but a critical prerequisite for its successful application in research and development. The protocols and insights provided in this guide serve as a robust framework for scientists to unlock the full potential of this promising chemical entity.

References

  • Chem-Impex. 4-Methoxy-piperidine hydrochloride.

  • PubChem. 4-Aminopiperidine-4-carboxylic acid.

  • PubChem. 4-Methoxypiperidine.

  • BLD Pharm. 4-Hydroxypiperidine-4-carboxylic acid hydrochloride.

  • ChemWhat. 4-HYDROXYPIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE.

  • ECETOC. Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients.

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products.

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • PubMed. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

  • ICH. ICH Q1 guideline on stability testing of drug substances and drug products.

  • DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile.

  • ResearchGate. Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.

  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

  • ChemicalBook. 4-Methoxy-piperidine-4-carboxylic acid hydrochloride.

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

  • ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

  • YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point.

  • FDA. Q1 Stability Testing of Drug Substances and Drug Products.

  • J&K Scientific LLC. This compound.

  • DTIC. Piperidine Synthesis.

  • PMC - NIH. Development of Methods for the Determination of pKa Values.

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials.

  • Google Patents. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.

  • The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves.

  • SpectraBase. 3-Hydroxypyridine-4-carboxylic acid - Optional[ATR-IR] - Spectrum.

  • BLDpharm. 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid.

  • PubChemLite. (2s,4r)-4-hydroxypiperidine-2-carboxylic acid hydrochloride (C6H11NO3).

  • Carl ROTH. 4-Hydroxypiperidine-4-carboxylic acid hydrochloride, 250 mg.

  • ChemicalBook. 1-BOC-4-HYDROXY-4-PIPERIDINECARBOXYLIC ACID.

  • Wikipedia. Isonipecotic acid.

Sources

The Elusive Spectra: A Technical Guide on 4-Methoxypiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Characterization

This reality shifts the focus of this guide from a direct interpretation of existing data to a discussion of the anticipated spectral features of 4-Methoxypiperidine-4-carboxylic acid hydrochloride, based on its molecular structure. We will explore the theoretical underpinnings of what researchers should expect to observe when analyzing this compound with standard spectroscopic techniques. This document will serve as a predictive guide for scientists who may synthesize or acquire this compound and wish to characterize it.

Molecular Structure and Its Spectroscopic Implications

To logically deduce the expected spectral data, we must first dissect the molecule itself. This compound is a salt, with the protonated piperidine ring forming an ionic bond with a chloride ion. The core structure is a piperidine ring substituted at the 4-position with both a methoxy group (-OCH₃) and a carboxylic acid group (-COOH).

Figure 1. Chemical structure of this compound.

This structure presents several key features that will manifest in its spectra:

  • A saturated heterocyclic amine ring.

  • A quaternary carbon at the 4-position.

  • A methoxy group, providing both a methyl and an ether-like C-O bond.

  • A carboxylic acid group, with its characteristic hydroxyl and carbonyl functionalities.

  • A hydrochloride salt, which will influence the protonation state of the piperidine nitrogen.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we can predict the key resonances in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the different hydrogen environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10 - 13Broad Singlet1HThe acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal. Its chemical shift can be highly dependent on the solvent and concentration.
Piperidine N-H₂⁺8 - 10Broad Singlet2HThe protons on the positively charged nitrogen are deshielded and will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen.
Piperidine Ring Protons2.5 - 3.5Multiplets8HThe eight protons on the piperidine ring (at C2, C3, C5, and C6) will be in a complex spin system. Protons adjacent to the electron-withdrawing N⁺H₂ group will be further downfield.
Methoxy (-OCH₃)3.0 - 3.5Singlet3HThe three equivalent protons of the methoxy group will appear as a sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (e.g., -COOH and -N⁺H₂).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine the relative number of protons.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation instrument Instrument Setup prep->instrument acquire Data Acquisition instrument->acquire process Data Processing acquire->process analyze Spectral Analysis process->analyze

Figure 2. A generalized workflow for NMR data acquisition and analysis.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted SignalChemical Shift (δ, ppm)Rationale
Carbonyl Carbon (-COOH)170 - 180The carbonyl carbon of the carboxylic acid is highly deshielded.
Quaternary Carbon (C4)70 - 80This carbon is bonded to two electronegative oxygen atoms, shifting it downfield.
Methoxy Carbon (-OCH₃)50 - 60A typical chemical shift for a methoxy carbon.
Piperidine Ring Carbons40 - 55The carbons of the piperidine ring will appear in this region. Carbons adjacent to the nitrogen (C2 and C6) will likely be at the lower end of this range compared to C3 and C5.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.

Functional GroupPredicted Absorption (cm⁻¹)Vibration Mode
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)The O-H bond of the carboxylic acid gives a very broad absorption band.
N-H Stretch (Ammonium Salt)2200 - 2800 (broad)The N-H stretch of the protonated amine will also be a broad band in this region.
C=O Stretch (Carbonyl)1700 - 1730The carbonyl group of the carboxylic acid will show a strong, sharp absorption band.
C-O Stretch (Ether & Carboxylic Acid)1050 - 1300C-O stretching vibrations from both the methoxy and carboxylic acid groups will appear in this region.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which can help determine the molecular weight and aspects of the structure.

For this compound, the molecular formula of the free base is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol . In a typical electrospray ionization (ESI) mass spectrum in positive ion mode, the most prominent peak would be the molecular ion peak [M+H]⁺ at an m/z of approximately 160.19.

Predicted Fragmentation Pattern:

The molecular ion is expected to undergo fragmentation, leading to characteristic daughter ions.

G M_plus_H [M+H]⁺ m/z ≈ 160.19 loss_H2O Loss of H₂O M_plus_H->loss_H2O fragment1 [M+H - H₂O]⁺ m/z ≈ 142.18 loss_H2O->fragment1 loss_CO Loss of CO fragment1->loss_CO fragment2 [M+H - H₂O - CO]⁺ m/z ≈ 114.18 loss_CO->fragment2

Figure 3. A plausible fragmentation pathway for this compound in ESI-MS.

Conclusion and a Call for Data

While this guide provides a theoretically grounded prediction of the spectral data for this compound, it underscores a critical need for experimental data to be made publicly available. The scientific community thrives on the open exchange of information, and the characterization of novel compounds is a cornerstone of this principle.

Researchers who synthesize or work with this compound are strongly encouraged to publish their findings, including detailed experimental procedures and spectral data. This will not only validate their own work but also contribute to the collective knowledge base, enabling further research and development in the field. Until such data becomes accessible, this guide will serve as a valuable predictive resource for those venturing into the study of this intriguing molecule.

References

As this guide is based on theoretical predictions and general spectroscopic principles, direct citations to experimental data for the topic compound are not possible. The information presented is derived from foundational knowledge in organic spectroscopy, for which numerous excellent textbooks and resources are available. For further reading on the principles discussed, the following are recommended:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • The Spectral Database for Organic Compounds (SDBS): [Link]

An In-depth Technical Guide to the Solubility of 4-methoxypiperidine-4-carboxylic acid hydrochloride in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-methoxypiperidine-4-carboxylic acid hydrochloride, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of the compound's solubility, offering predictive insights and detailed experimental protocols for its empirical determination.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the ability of a solid, liquid, or gaseous chemical substance to dissolve in a solvent and form a homogeneous solution, is a cornerstone of pharmaceutical development.[1][2][3] For an active pharmaceutical ingredient (API) to be effective, it must typically be in a dissolved state at the site of absorption.[1] Poor aqueous solubility is a major hurdle for many new chemical entities (NCEs), with over 40% of NCEs being practically insoluble in water.[1][2] This can lead to low and variable bioavailability, hindering the therapeutic potential of promising drug candidates.[1][4] Therefore, a thorough understanding and characterization of a compound's solubility profile across a range of solvents and pH conditions is a critical early-stage activity in the drug development pipeline.[4] This guide focuses on this compound, a substituted piperidine derivative of interest in medicinal chemistry.

Physicochemical Properties of this compound

A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its solubility behavior. The structure of this compound is presented below:

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_analyze 4. Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Analyze by HPLC/LC-MS ana1->ana2 ana3 Quantify using calibration curve ana2->ana3

Sources

An In-depth Technical Guide to Exploring the Chemical Space of Piperidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, frequently appearing in the structures of numerous FDA-approved drugs.[1] This guide provides a comprehensive exploration of the chemical space surrounding piperidine-4-carboxylic acid, a versatile scaffold for drug discovery.[2] We will delve into the strategic considerations for its utilization, from fundamental physicochemical properties to advanced synthetic methodologies and its application in generating diverse compound libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic discovery programs.

Introduction: The Significance of the Piperidine-4-Carboxylic Acid Scaffold

The piperidine motif is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals.[3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement. Among the various functionalized piperidines, piperidine-4-carboxylic acid and its derivatives have garnered significant attention as versatile building blocks in drug discovery.[2][4]

The strategic importance of this scaffold lies in its dual functionality: the secondary amine and the carboxylic acid. These two handles allow for orthogonal chemical modifications, enabling the systematic exploration of the surrounding chemical space. The nitrogen atom can be readily functionalized to introduce a wide range of substituents, influencing the compound's basicity, lipophilicity, and potential for hydrogen bonding.[4] Simultaneously, the carboxylic acid provides a reactive site for amide bond formation, esterification, or reduction to an alcohol, further expanding the diversity of accessible derivatives. This inherent modularity makes piperidine-4-carboxylic acid an ideal starting point for the construction of compound libraries aimed at a multitude of biological targets.

Furthermore, the piperidine ring's conformational flexibility, primarily adopting a chair conformation, allows for the presentation of substituents in distinct axial and equatorial orientations. This stereochemical richness is crucial for optimizing interactions with biological targets and achieving high target affinity and selectivity.

This guide will provide a detailed examination of the key aspects of working with piperidine-4-carboxylic acid, from its fundamental properties to practical synthetic strategies and their application in modern drug discovery.

Physicochemical and Stereochemical Landscape

A thorough understanding of the physicochemical and stereochemical properties of the piperidine-4-carboxylic acid core is fundamental to its effective application in medicinal chemistry.

Physicochemical Properties

The parent compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), possesses a unique combination of properties that make it an attractive starting point for drug design.[5]

PropertyValueSource
Molecular FormulaC6H11NO2[6][7]
Molecular Weight129.16 g/mol [6]
Melting Point>300°C (decomposes)[7]
pKa (Carboxylic Acid)~3.89[8]
SolubilitySoluble in water[7][8]

The presence of both a basic nitrogen and an acidic carboxylic acid group makes it a zwitterionic compound at physiological pH. This contributes to its high water solubility.[7][8] However, for many drug discovery applications, particularly those targeting the central nervous system, this high polarity can be a limitation, as it hinders blood-brain barrier penetration.[5] Consequently, medicinal chemists often modify the core to modulate these properties.

The most common strategy to temper the polarity and introduce drug-like characteristics is the use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. N-Boc-piperidine-4-carboxylic acid is a widely used intermediate that masks the basicity of the amine, allowing for selective reactions at the carboxylic acid.[2][9] This protection also significantly increases the lipophilicity of the molecule. The Boc group can be easily removed under mild acidic conditions, revealing the free amine for subsequent functionalization.[9]

Stereochemistry and Conformational Control

The stereoselective synthesis of substituted piperidines is a critical aspect of modern drug discovery.[10] The chair conformation of the piperidine ring positions substituents in either axial or equatorial orientations, which can have a profound impact on biological activity.

The ability to control the diastereoselectivity of reactions involving the piperidine ring is paramount. For instance, in the synthesis of 2,4-disubstituted piperidines, the order of synthetic operations can dictate the final stereochemical outcome, providing access to different diastereomers from a common intermediate.[11] This control allows for a systematic exploration of the three-dimensional space around the scaffold.

Furthermore, the choice of the N-substituent can influence the conformational equilibrium of the ring. Bulky N-substituents can favor a specific chair conformation, thereby locking the other ring substituents into well-defined spatial arrangements. This conformational control is a powerful tool for optimizing ligand-receptor interactions.

Navigating the Synthetic Landscape: Key Methodologies

The synthesis of functionalized piperidines is a well-established field, with a plethora of methods available to the medicinal chemist.[12][13] The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control.

Core Synthesis and Functionalization

The piperidine-4-carboxylic acid core can be synthesized through various methods, including the reduction of pyridine-4-carboxylic acid.[7] However, for drug discovery purposes, it is more common to start with commercially available piperidine-4-carboxylic acid or its N-protected derivatives.[2][9]

The true power of this scaffold lies in the diverse ways it can be functionalized. The nitrogen atom can be alkylated, acylated, or subjected to reductive amination to introduce a wide variety of substituents. The carboxylic acid can be converted to amides, esters, or reduced to an alcohol, which can then be further functionalized.

Step-by-Step Protocol: Synthesis of a Diverse Amide Library from N-Boc-piperidine-4-carboxylic acid

This protocol outlines a standard and reliable method for generating a library of diverse piperidine-4-carboxamides, a common motif in bioactive molecules.[4]

Objective: To synthesize a library of N-substituted piperidine-4-carboxamides via amide coupling.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • A diverse set of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the active ester can be monitored by TLC.

  • Amine Addition: To the activated ester solution, add the desired amine (1.1 eq) and DIPEA (2.0 eq). If the amine is a hydrochloride salt, an additional equivalent of DIPEA should be added.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-Boc-piperidine-4-carboxamide.

  • Optional Boc-Deprotection: The Boc protecting group can be removed by dissolving the purified amide in a solution of trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v) and stirring at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the free piperidine-4-carboxamide as a TFA salt.

Self-Validation: The success of each step can be validated through standard analytical techniques. The formation of the product can be confirmed by LC-MS, and the purity can be assessed by HPLC. The structure of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Advanced Synthetic Strategies

Beyond simple functionalization, a variety of more advanced synthetic methods can be employed to create highly substituted and stereochemically complex piperidine derivatives.

  • Multicomponent Reactions (MCRs): MCRs offer an efficient way to construct highly functionalized piperidines in a single step from simple starting materials.[14] These reactions are particularly useful for generating large and diverse compound libraries for high-throughput screening.

  • Catalytic C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds on the piperidine ring.[15] This powerful technique allows for the introduction of substituents at positions that are not easily accessible through traditional methods, opening up new areas of chemical space.

  • Dearomatization of Pyridines: The catalytic asymmetric dearomatization of pyridines provides a powerful and stereoselective route to chiral piperidine derivatives.[16][17] This strategy is particularly valuable for the synthesis of enantiomerically pure compounds.

Exploring the Biological Space: Applications in Drug Discovery

Derivatives of piperidine-4-carboxylic acid have been investigated for a wide range of biological activities, highlighting the versatility of this scaffold.

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are a major class of drug targets, and piperidine-containing compounds are frequently found to be potent and selective GPCR ligands.[18][19] The rigid piperidine scaffold can effectively mimic the conformation of endogenous ligands, while the diverse substituents can be tailored to achieve high affinity and selectivity for specific receptor subtypes. The ability to modulate the physicochemical properties of piperidine derivatives is also crucial for developing GPCR ligands with desirable pharmacokinetic profiles, including the ability to cross the blood-brain barrier for CNS targets.[18]

Enzyme Inhibitors

The piperidine-4-carboxylic acid scaffold has also been successfully employed in the design of enzyme inhibitors.[20] The carboxylic acid or its amide derivatives can act as a key binding element, forming hydrogen bonds or ionic interactions with active site residues. The rest of the molecule can then be elaborated to occupy hydrophobic pockets and further enhance binding affinity. Examples include inhibitors of steroid-5-alpha-reductase, carbonic anhydrase, and secretory glutaminyl cyclase.[20][21][22]

Other Therapeutic Areas

The applications of piperidine-4-carboxylic acid derivatives extend to numerous other therapeutic areas, including:

  • Anticancer agents [4]

  • Antiviral compounds [23]

  • Analgesics and anti-inflammatory agents [2][24][25]

  • Neuroscience research, including compounds that modulate neurotransmitter systems [9][24][25]

Visualizing the Workflow and Chemical Space

General Workflow for Exploring Piperidine-4-Carboxylic Acid Chemical Space

The following diagram illustrates a typical workflow for the exploration of the chemical space around the piperidine-4-carboxylic acid core.

G cluster_0 Scaffold Selection & Preparation cluster_1 Library Synthesis cluster_2 Purification & Characterization cluster_3 Biological Evaluation cluster_4 SAR Exploration start Start with Piperidine-4-carboxylic acid or N-Boc derivative synthesis Parallel Synthesis: - Amide Coupling - Reductive Amination - N-Alkylation/Acylation start->synthesis Diversification at N and C4 positions purification High-Throughput Purification (e.g., Prep-HPLC) synthesis->purification characterization QC Analysis: LC-MS, NMR purification->characterization screening High-Throughput Screening (HTS) characterization->screening Compound Library hit_validation Hit Validation & Potency Determination screening->hit_validation sar Structure-Activity Relationship (SAR) Analysis hit_validation->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Design-Make-Test-Analyze Cycle

Caption: A typical workflow for library synthesis and screening using the piperidine-4-carboxylic acid scaffold.

Conceptual Representation of Chemical Space Expansion

The following diagram illustrates how the chemical space around the piperidine-4-carboxylic acid core can be systematically expanded.

G cluster_N N-Substituent Diversity cluster_C4 C4-Substituent Diversity core Piperidine-4-carboxylic Acid Core N C4 N_Alkyl Alkyl Chains core:N->N_Alkyl N_Aryl Aryl/Heteroaryl Rings core:N->N_Aryl N_Acyl Acyl Groups core:N->N_Acyl C4_Amide Amide Library (Diverse Amines) core:C4->C4_Amide C4_Ester Ester Library (Diverse Alcohols) core:C4->C4_Ester C4_Alcohol Reduced Alcohol (Further Functionalization) core:C4->C4_Alcohol

Caption: Diversification strategies for expanding the chemical space of the piperidine-4-carboxylic acid scaffold.

Conclusion: A Privileged Scaffold for Future Drug Discovery

Piperidine-4-carboxylic acid and its derivatives represent a highly valuable and versatile scaffold in modern medicinal chemistry. Its inherent modularity, coupled with well-established and emerging synthetic methodologies, provides a robust platform for the exploration of a vast and biologically relevant chemical space. The ability to fine-tune physicochemical properties and control stereochemistry allows for the rational design of drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. As the demand for novel therapeutics continues to grow, the strategic application of the piperidine-4-carboxylic acid core will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of medicines.

References

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Institutes of Health.

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health.

  • One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. Benchchem.

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health.

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications.

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information.

  • The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

  • Multicomponent synthesis of highly functionalized piperidines. Taylor & Francis Online.

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Royal Society of Chemistry.

  • A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. Benchchem.

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed.

  • Construction of highly functionalized piperidines by stepwise... ResearchGate.

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate.

  • Synthesis of 4-piperidinecarboxylic acid. PrepChem.com.

  • Piperidine-4-carboxylic Acid. Pipzine Chemicals.

  • 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Chem-Impex.

  • 4-Piperidinecarboxylic acid. PubChem.

  • piperidine-4-carboxylic acid. ChemBK.

  • 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex.

  • Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.

  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.

  • Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed.

  • N-BOC-piperidine-4-carboxylic acid. ChemicalBook.

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.

  • Isonipecotic acid. Wikipedia.

  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Semantic Scholar.

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ACS Publications.

  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate.

  • Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][15][16]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.

  • Piperidine-4-carboxylic acid. Apollo Scientific.

  • Special Issue “GPCRs: Ligands and beyond 2022”. PubMed Central.

  • Piperidine-4-carboxylic acid. Sigma-Aldrich.

  • (PDF) Biodiversity2Drugs—Renaissance of exploring nature‐derived peptides for GPCR ligand discovery. ResearchGate.

  • Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central.

  • Piperidine-4-carboxylic acid. Oakwood Chemical.

Sources

Topic: 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride as a Novel Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of effective therapeutics for Central Nervous System (CNS) disorders is one of the most significant challenges in modern medicine, largely due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity.[1] Privileged scaffolds, molecular frameworks that are recurrent in successful drugs, are invaluable tools in this endeavor. The piperidine ring is a quintessential example, forming the core of numerous CNS-active agents.[2][3] This guide introduces 4-Methoxypiperidine-4-carboxylic acid hydrochloride, a conformationally restricted piperidine derivative, as a highly promising scaffold for the next generation of CNS drugs. We will explore its synthesis, key physicochemical attributes that favor CNS penetration, and its strategic application in designing selective modulators for critical CNS targets. This document serves as a technical primer, complete with detailed protocols and mechanistic insights, to empower researchers to leverage this versatile chemical scaffold in their discovery programs.

The Rationale: Why 4-Methoxypiperidine-4-carboxylic Acid?

The ideal CNS drug scaffold must balance several competing properties: sufficient lipophilicity to cross the BBB, yet enough polarity to maintain aqueous solubility and interact with biological targets; structural rigidity to pre-organize substituents for optimal target binding, thereby minimizing the entropic penalty upon binding; and strategically placed functional handles for synthetic elaboration.

This compound excels in this regard.

  • Structural Rigidity: The quaternary carbon at the 4-position locks the piperidine ring in a defined chair conformation. This rigidity reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a specific target.

  • Orthogonal Functional Handles: The scaffold possesses two key points for chemical diversification: the secondary amine (piperidine nitrogen) and the carboxylic acid. These can be modified independently using a vast toolkit of synthetic reactions (e.g., N-alkylation, reductive amination, amide bond formation, esterification), allowing for the systematic exploration of chemical space around the core.

  • Favorable Physicochemical Profile: As a small molecule with balanced polarity, it adheres to the general principles required for BBB penetration.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for CNS Drug Design
Molecular Formula C₇H₁₄ClNO₃Low molecular weight is advantageous for BBB penetration.[5]
Molecular Weight 195.65 g/mol Falls well within the typical range for successful CNS drugs.[5][6]
Topological Polar Surface Area (TPSA) 58.6 ŲA TPSA < 90 Ų is often correlated with good BBB permeability.[5]
Hydrogen Bond Donors 3Contributes to target interaction and solubility.[5]
Hydrogen Bond Acceptors 4Provides points for specific interactions with biological targets.[5]
pKa Range (Predicted) 4-10The presence of both an acidic (carboxylic acid) and a basic (amine) group allows the molecule to exist as a neutral or charged species at physiological pH, influencing its ability to cross membranes.[4]

Synthesis and Chemical Elaboration

The utility of a scaffold is directly tied to its synthetic accessibility. This scaffold can be constructed through robust and scalable chemical reactions, making it an attractive starting point for a medicinal chemistry campaign.

Core Synthesis Protocol

A plausible and efficient route to the core scaffold begins with a protected 4-piperidone and proceeds through a Strecker-type reaction, followed by functional group manipulation.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 1-benzyl-4-amino-4-cyanopiperidine.

    • To a stirred solution of 1-benzyl-4-piperidone (1.0 eq) in 7N ammonia in methanol, add ammonium chloride (1.2 eq) followed by potassium cyanide (1.2 eq).

    • Seal the vessel and stir at room temperature for 48 hours. Monitor by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-amino nitrile.

  • Step 2: Hydrolysis to 1-benzyl-4-amino-4-carboxypiperidine.

    • Add the crude α-amino nitrile to concentrated hydrochloric acid.

    • Heat the mixture to reflux (approx. 110°C) for 12-18 hours until the reaction is complete (monitored by LC-MS).

    • Cool the reaction to room temperature and concentrate in vacuo. Adjust the pH of the aqueous residue to ~7 with a suitable base (e.g., NaOH solution) to precipitate the amino acid. Filter and dry the solid.

  • Step 3: Methoxylation via Diazotization.

    • Suspend the amino acid from Step 2 in methanol. Cool the suspension to 0°C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Then, slowly add concentrated sulfuric acid.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., dichloromethane). Dry and concentrate the organic extracts.

  • Step 4: Deprotection and Salt Formation.

    • Dissolve the product from Step 3 in methanol. Add palladium on carbon (10% w/w).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) until the starting material is consumed.

    • Filter the reaction through Celite®, washing with methanol.

    • To the filtrate, add a solution of HCl in ether or dioxane to precipitate the final product, this compound. Filter and dry the solid.

Causality Behind Experimental Choices: The benzyl group is used as a robust protecting group for the piperidine nitrogen that can be easily removed under standard hydrogenolysis conditions in the final step. The Strecker synthesis is a classic, high-yield method for producing α-amino acids from ketones. The harsh acidic hydrolysis is necessary to convert the stable nitrile to a carboxylic acid. Diazotization followed by trapping with methanol is a standard method for converting a primary amine to a methoxy group. Final precipitation as a hydrochloride salt provides a stable, crystalline solid that is easier to handle and weigh than the freebase.

graphdot Workflow: Core Scaffold Synthesis Start 1-Benzyl-4-piperidone Step1 Strecker Reaction (KCN, NH4Cl) Start->Step1 Inter1 α-Amino Nitrile Intermediate Step1->Inter1 Step2 Acid Hydrolysis (Conc. HCl) Inter1->Step2 Inter2 α-Amino Acid Intermediate Step2->Inter2 Step3 Diazotization & Methoxylation (NaNO2, MeOH) Inter2->Step3 Inter3 N-Benzyl Protected Scaffold Step3->Inter3 Step4 Hydrogenolysis & Salt Formation (H2, Pd/C; HCl) Inter3->Step4 End 4-Methoxypiperidine-4- carboxylic acid HCl Step4->End

Caption: A generalized workflow for the synthesis of the target scaffold.

Application in CNS Target Modulation

The scaffold's true power is realized upon its derivatization to target specific CNS proteins. The amine and carboxylic acid serve as anchor points to append pharmacophores that can engage with receptors, ion channels, and enzymes.

Strategy: Targeting GPCRs for Psychiatric Disorders

G-Protein Coupled Receptors (GPCRs), such as dopamine and serotonin receptors, are primary targets for treating psychiatric conditions. Ligands for these receptors often require a basic nitrogen atom for a key salt-bridge interaction, and specific aromatic moieties to confer selectivity.

Experimental Protocol: Synthesis of an N-Arylpiperidine Amide Derivative

  • Amide Coupling:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired aniline (e.g., 2,3-dichloroaniline) (1.0 eq) to the mixture.

    • Stir at room temperature for 4-12 hours. Monitor the reaction by LC-MS for the formation of the amide intermediate.

  • N-Arylation (Buchwald-Hartwig Cross-Coupling):

    • To a microwave vial, add the amide intermediate from Step 1 (1.0 eq), an aryl bromide or iodide (e.g., 1-bromo-4-fluorobenzene) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Add an anhydrous solvent such as toluene or dioxane.

    • Seal the vial and heat in a microwave reactor at 100-140°C for 30-90 minutes.

    • Self-Validation: Monitor for complete consumption of the starting material by LC-MS to ensure the reaction has gone to completion and to identify potential side products.

    • Cool the reaction, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate and purify the crude product by flash column chromatography to yield the final N-arylpiperidine derivative.

graphdot Signaling Pathway: GPCR Modulation cluster_membrane Cell Membrane GPCR CNS GPCR Target (e.g., D2 Receptor) G_Protein G-Protein (Gi/o, Gs, Gq) GPCR->G_Protein Coupling Ligand Scaffold-Derived Ligand Ligand->GPCR Binding & Activation/ Inhibition Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Inhibition (Gi) Kinase Protein Kinase A SecondMessenger->Kinase Response Cellular Response (Altered Neuronal Firing) Kinase->Response

Caption: A simplified pathway showing GPCR modulation by a scaffold-derived ligand.

Screening and Assay Development

Once synthesized, derivatives must be evaluated for their biological activity. A tiered screening approach is typically employed.

  • Primary Screening: High-throughput screens (HTS) to identify initial "hits". This could involve radioligand binding assays to determine affinity for the target receptor.[7]

  • Secondary/Orthogonal Assays: Functional assays to confirm the activity of hits. For a GPCR, this could be a calcium flux assay or a cAMP assay to determine if the compound is an agonist or antagonist.

  • Phenotypic Screening: For CNS drugs, phenotypic screens using primary neuronal cultures or iPSC-derived neurons on microelectrode arrays can provide valuable information on how a compound affects overall network activity, offering insights beyond a single molecular target.[8]

  • In Vivo Evaluation: Promising candidates are advanced into animal models to assess pharmacokinetics (PK), BBB penetration, and efficacy in disease-relevant models, often using techniques like preclinical EEG to measure changes in brain activity.[9]

Conclusion and Future Outlook

This compound is more than just a single molecule; it is a strategic platform for CNS drug discovery. Its inherent structural and chemical properties provide an exceptional starting point for creating diverse chemical libraries tailored for a multitude of CNS targets. The combination of its rigid core, orthogonal synthetic handles, and favorable physicochemical profile makes it a powerful tool for medicinal chemists aiming to overcome the significant hurdles of CNS drug development. Future work will undoubtedly involve the application of this scaffold to an even broader range of targets, including transporters and enzymes, further solidifying its role as a truly privileged structure in neuroscience research.

References

  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Piperidine Synthesis. DTIC.
  • Application Notes and Protocols for the Synthesis of Piperidine
  • 4-methoxy-piperidine-4-carboxylic acid hydrochloride 1260387-16-3 wiki. Guidechem.
  • Issue 33: CNS Drug Development. The Altascientist - Altasciences.
  • Assay Development and Screening for Discovery of Validated Chemical Hits for Brain Disorders (R01 Clinical Trial Not Allowed) (PAR-23-168). NIH.
  • Phenotypic Screening in CNS Drug Discovery. NeuroProof.
  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell.
  • This compound. Sigma-Aldrich.
  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC - PubMed Central.

Sources

Discovery and synthesis of 4-substituted piperidine-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of 4-Substituted Piperidine-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-substituted piperidine-4-carboxylic acid scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a conformationally constrained analogue of γ-aminobutyric acid (GABA), making it a cornerstone for the design of novel therapeutics targeting the central nervous system and beyond.[1] This guide provides an in-depth exploration of the primary synthetic strategies for accessing this vital core, focusing on the mechanistic rationale behind experimental choices. We will dissect classical methodologies such as the Dieckmann Condensation and the Strecker Synthesis, alongside modern asymmetric approaches, offering detailed protocols and field-proven insights for the practicing chemist.

The Strategic Importance in Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals.[2] Its incorporation into a molecule can significantly improve physicochemical properties such as solubility and metabolic stability. When substituted at the 4-position with both a carboxylic acid and another variable group, the resulting quaternary center introduces a fixed, three-dimensional orientation for these functional groups. This structural rigidity is paramount for achieving high-affinity and selective interactions with biological targets, such as receptors and enzymes.[3]

Derivatives of this core are critical intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, anti-inflammatory agents, and treatments for neurological disorders.[3][4][5] The ability to precisely modify the substituents at the nitrogen and the C4-position, while maintaining the core piperidine-4-carboxylic acid structure, makes it an exceptionally versatile building block for creating extensive compound libraries for structure-activity relationship (SAR) studies.[6]

Core Synthetic Strategies: A Comparative Analysis

The construction of the 4-substituted piperidine-4-carboxylic acid core can be broadly approached from two perspectives: building the piperidine ring with the desired functionalities emerging during the process, or functionalizing a pre-existing piperidin-4-one precursor. The Dieckmann Condensation exemplifies the former, while the Strecker Synthesis represents the latter.

Route A: Ring Formation via Dieckmann Condensation

The Dieckmann Condensation is an intramolecular Claisen condensation of a diester, driven by a strong base, to form a cyclic β-keto ester.[7][8] This strategy is highly effective for constructing 5- and 6-membered rings and is a foundational method for building the piperidine nucleus from an acyclic precursor.[9][10]

The reaction begins with the deprotonation of an α-carbon of an N-substituted diester by a strong base (e.g., sodium ethoxide, sodium hydride). This generates an enolate which then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate.[8] The subsequent elimination of an alkoxide regenerates the carbonyl, yielding the cyclic β-keto ester. The choice of base and solvent is critical: a non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF can minimize side reactions and allow for lower reaction temperatures.[7] The final, irreversible deprotonation of the highly acidic α-proton between the two carbonyls drives the reaction equilibrium towards the product.[9]

Diagram: General Mechanism of the Dieckmann Condensation

Dieckmann_Condensation cluster_start Acyclic Diester Precursor cluster_enolate Enolate Formation cluster_cyclization Intramolecular Attack cluster_product Product Formation start R-N(CH₂CH₂CO₂Et)₂ enolate Enolate Intermediate start->enolate  Base (e.g., NaOEt)   cyclic_intermediate Cyclic Tetrahedral Intermediate enolate->cyclic_intermediate  5-exo-trig Cyclization   product β-Keto Ester Product (Piperidinone derivative) cyclic_intermediate->product  Elimination of EtO⁻  

Caption: Mechanism of the Dieckmann Condensation for piperidine synthesis.

This protocol is adapted from a general method for preparing substituted piperidine-2,4-diones.[2]

  • Amido-diester Formation: A suitable β-amino ester is coupled with monomethyl malonate using a peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) to form the acyclic amido-diester precursor.

  • Cyclization: The purified amido-diester is dissolved in a suitable solvent (e.g., methanol). Sodium methoxide (NaOMe) is added, and the mixture is stirred, often with heating, to effect the Dieckmann cyclization.

  • Work-up: The reaction is quenched, typically with an acidic solution, to neutralize the base and protonate the enolate product.

  • Hydrolysis & Decarboxylation: The resulting β-keto ester is then subjected to hydrolysis (e.g., with aqueous base) followed by acidic workup and heating to promote decarboxylation, yielding the target piperidinone scaffold, which can be further functionalized to the carboxylic acid.

Route B: C4-Functionalization via Strecker Synthesis

The Strecker synthesis is a classic, powerful method for producing α-amino acids.[11][12] In the context of our target scaffold, it allows for the direct installation of the amino (or substituted amino) and carboxylate (via nitrile hydrolysis) groups onto a pre-formed piperidin-4-one ring.

This three-component reaction involves a ketone (piperidin-4-one), ammonia (or a primary/secondary amine), and a cyanide source.[13] The reaction first forms an imine or iminium ion intermediate from the piperidinone and the amine. Cyanide then acts as a nucleophile, attacking the electrophilic imine carbon to form an α-aminonitrile.[12] This intermediate is stable and can be isolated. The final step is the vigorous hydrolysis of the nitrile moiety, typically under strong acidic or basic conditions, to yield the carboxylic acid. A key advantage of modern protocols is the use of additives like TsOH·H₂O in aqueous conditions, which has been shown to improve reproducibility and yield, likely by ensuring the formation of the reactive iminium ion and, in some cases, by promoting the precipitation of the α-aminonitrile product to drive the reaction forward.[14]

Diagram: Strecker Synthesis on a Piperidinone Core

Strecker_Synthesis cluster_nitrile Nitrile Formation cluster_hydrolysis Hydrolysis ketone N-Protected Piperidin-4-one imine Iminium Ion ketone->imine amine Amine (R'-NH₂) amine->imine cyanide Cyanide (KCN) aminonitrile α-Aminonitrile cyanide->aminonitrile  Nucleophilic Attack   imine->aminonitrile product 4-Amino-4-Carboxylic Acid Derivative aminonitrile->product  H₃O⁺, Heat  

Caption: Strecker synthesis workflow for C4-functionalization.

This protocol is based on a high-yield, reproducible method developed by researchers at Pfizer.[14]

  • Reactant Preparation: In a suitable flask, the N-protected piperidin-4-one is suspended in water. p-Toluenesulfonic acid monohydrate (TsOH·H₂O, ~1.2 equiv.) is added. The mixture may become exothermic.

  • Addition of Ketone Analogue & Cyanide: A cyclic ketone (if creating a spirocyclic derivative) or other aldehyde/ketone is added. A solution of potassium cyanide (KCN, ~1.3 equiv.) in water is then added carefully at a controlled temperature (e.g., 45°C). Caution: KCN is highly toxic, and acidification generates toxic HCN gas. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: The resulting mixture is stirred at a controlled temperature (e.g., ambient to 45°C) for 18-24 hours. The desired α-aminonitrile product often precipitates as a solid.

  • Isolation & Hydrolysis: The solid α-aminonitrile is isolated by filtration. This intermediate is then subjected to hydrolysis by heating in concentrated acid (e.g., 6M HCl) to convert the nitrile to the carboxylic acid.

The Critical Role of Protecting Groups: The N-Boc Strategy

For any multi-step synthesis involving the piperidine scaffold, protecting the ring nitrogen is essential. The basicity of the piperidine nitrogen makes it nucleophilic and prone to participating in unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is the most common and effective protecting group for this purpose.[15]

Causality: The Boc group is ideal because it is electronically withdrawing, rendering the nitrogen non-nucleophilic and non-basic under a wide range of reaction conditions (e.g., those involving organometallics, hydrides, and basic reagents).[15] Crucially, it is stable to many synthetic transformations but can be cleanly and selectively removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) that typically do not affect other functional groups like esters or amides. This orthogonality makes it a cornerstone of modern synthetic strategy.

Diagram: N-Boc Protection and Deprotection Workflow

Boc_Protection cluster_protection Protection Step cluster_synthesis Further Synthesis cluster_deprotection Deprotection Step start Piperidine Derivative (Free N-H) protected N-Boc Protected Piperidine start->protected reagent Boc₂O, Base (e.g., Et₃N, DCM) reagent->protected synthesis Modification of other functional groups protected->synthesis final_product Final Product (Free N-H) synthesis->final_product deprotection_reagent Acid (e.g., TFA or HCl) deprotection_reagent->final_product

Caption: A typical workflow involving N-Boc protection and deprotection.

Comparative Analysis of Core Methodologies

FeatureDieckmann Condensation RouteStrecker Synthesis Route
Core Transformation Intramolecular cyclization to form the piperidine ring.Functionalization of a pre-formed piperidin-4-one at C4.
Starting Materials Acyclic N-substituted diester.N-protected piperidin-4-one, amine, cyanide source.
Key Intermediate Cyclic β-keto ester.α-aminonitrile.
Primary Advantage Constructs the core heterocyclic ring system.[2]Directly installs the C4 quaternary center with amino and carboxyl precursors.[14]
Primary Disadvantage Can require multiple steps to synthesize the acyclic precursor.Requires a pre-existing piperidinone; final hydrolysis step can be harsh.
Stereocontrol Can be adapted for asymmetric synthesis using chiral auxiliaries.[2]Asymmetric variants using chiral catalysts or auxiliaries are well-developed.[11][16]

Conclusion and Future Outlook

The synthesis of 4-substituted piperidine-4-carboxylic acids is a mature field with robust and scalable classical methods like the Dieckmann Condensation and Strecker Synthesis forming the bedrock of many synthetic campaigns. For the drug development professional, understanding the causality behind these methods—why a particular base is chosen for a Dieckmann cyclization or the role of an acid catalyst in a Strecker reaction—is paramount for troubleshooting, optimization, and scale-up.

The future of this field lies in the continued development of asymmetric syntheses.[17][18] Methods that can catalytically and enantioselectively establish the C4-quaternary center are of highest value, as they circumvent the need for chiral resolution and provide direct access to the single enantiomers required for pharmaceutical development. As our understanding of catalysis deepens, we can expect even more efficient and elegant solutions to emerge for the construction of this invaluable medicinal chemistry scaffold.

References

  • Murata, Y., et al. (2008). Convenient Strecker Reactions of Piperidine Derivatives with Cyclic Ketones under Aqueous Conditions. Synthetic Communications, 38, 1485–1490. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Pharma Focus Asia. Available at: [Link]

  • Marson, C. M., et al. (2013). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisation. UCL Discovery. Available at: [Link]

  • Murata, Y., et al. (2008). Convenient Strecker Reactions of Piperidine Derivatives with Cyclic Ketones under Aqueous Conditions. ResearchGate. Available at: [Link]

  • Vitaku, E., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(23), 4289. Available at: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Wikipedia. Available at: [Link]

  • Van Daele, P. G. H., et al. (1976). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Arzneimittel-Forschung, 26(8), 1521-1531. Available at: [Link]

  • Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Drug Discoveries & Therapeutics, 4(4), 223-233. Available at: [Link]

  • Reddy, K. L., et al. (2007). A new asymmetric synthetic route to substituted piperidines. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Jeong, J. H., et al. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Berube, B. J., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. Available at: [Link]

  • Elinson, M. N., et al. (2015). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Torbeev, V. Y., et al. (2005). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 70(22), 8837-8844. Available at: [Link]

  • Slabu, I., et al. (2020). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis, 10(1), 107-117. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Avenoza, A., et al. (1998). Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. Tetrahedron: Asymmetry, 9(13), 2253-2264. Available at: [Link]

Sources

Theoretical and Computational Characterization of 4-Methoxypiperidine-4-Carboxylic Acid Hydrochloride: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Its conformational pre-organization and ability to engage in key intermolecular interactions make it a privileged structure in drug design. This guide focuses on a specific derivative, 4-methoxypiperidine-4-carboxylic acid hydrochloride, a compound of interest for its potential applications in neuroscience and beyond. We present a comprehensive framework for its synthesis, structural elucidation, and in-silico characterization. This document moves beyond a simple recitation of facts to explain the causality behind methodological choices, providing a robust, self-validating system for its investigation. Through detailed protocols, data analysis frameworks, and computational workflows, we aim to equip researchers with the necessary tools to explore the therapeutic potential of this and related molecules.

Introduction: The Significance of the Piperidine Moiety

Piperidine derivatives are ubiquitous in pharmaceuticals, valued for their versatile chemical properties and biological activities.[1][2] Their saturated heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for specific and high-affinity binding to biological targets. The introduction of substituents at the 4-position, such as in 4-methoxypiperidine-4-carboxylic acid, creates a geminal-disubstituted pattern that can enforce specific conformational preferences and introduce new interaction points (e.g., hydrogen bond donors/acceptors, lipophilic regions). This guide provides a multidisciplinary approach, combining synthetic chemistry with advanced computational methods to build a complete physicochemical and pharmacological profile of the hydrochloride salt of 4-methoxypiperidine-4-carboxylic acid (CAS: 1260387-16-3).[3][4][5]

Section 1: Synthesis and Structural Elucidation

A robust and scalable synthetic route is the foundation of any chemical research program. The proposed synthesis for the target compound is based on established methods for the deprotection of piperidine derivatives, ensuring high yield and purity.

Proposed Synthetic Pathway

The most direct route to this compound involves the acidic deprotection of a suitable N-protected precursor. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions. A similar strategy has been proven effective for the synthesis of related 4-hydroxypiperidine hydrochloride.[6]

Synthesis_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: Deprotection cluster_2 Step 3: Isolation cluster_3 Step 4: Final Product A 1-(tert-Butoxycarbonyl)-4-methoxypiperidine-4-carboxylic acid B Reaction Vessel A->B Add to D Concentration in vacuo B->D Stir at RT, 2h C HCl in 1,4-Dioxane (or similar solvent) C->B Introduce E This compound D->E Purify

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from its N-Boc protected precursor.

Materials:

  • 1-(tert-Butoxycarbonyl)-4-methoxypiperidine-4-carboxylic acid

  • Saturated HCl solution in 1,4-dioxane (4M)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylic acid (1.0 eq.).

  • Acidic Deprotection: Under a fume hood, add a saturated solution of HCl in 1,4-dioxane (e.g., 10 mL per gram of starting material).

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford the final product, this compound, as a solid. Purity can be confirmed by NMR.[7][8]

Structural Elucidation: Spectroscopic Analysis

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Technique Expected Observations Rationale
FT-IR Broad peak ~2500-3300 cm⁻¹ (O-H, N-H), Sharp peak ~1710-1740 cm⁻¹ (C=O), Peak ~1080-1150 cm⁻¹ (C-O-C)The broad absorption corresponds to the carboxylic acid O-H and the protonated amine N-H stretches. The strong carbonyl (C=O) peak is characteristic of the carboxylic acid. The C-O-C stretch is indicative of the methoxy group.[9]
¹H NMR Resonances for piperidine ring protons (~2.0-3.5 ppm), Singlet for methoxy group (~3.3 ppm), Broad singlet for NH₂⁺ and COOH protons (downfield, variable)The protonated piperidine ring will show complex multiplets. The methoxy protons will appear as a distinct singlet. The acidic protons of the ammonium and carboxylic acid groups are often broad and may exchange with solvent.[10][11]
¹³C NMR Resonance for C=O (~175 ppm), Quaternary carbon C4 (~75-85 ppm), Methoxy carbon (~50 ppm), Piperidine ring carbons (~30-50 ppm)The carbonyl carbon is significantly downfield. The C4 carbon, attached to two electronegative oxygen atoms, will also be downfield. The remaining carbons of the piperidine ring will appear in the aliphatic region.
Mass Spec (ESI+) [M+H]⁺ ion corresponding to the free base (m/z = 174.11)In positive ion mode electrospray ionization, the hydrochloride salt will fragment, and the protonated molecule of the free base (C₇H₁₃NO₃) will be detected.

Section 2: Computational Chemistry - Conformational and Electronic Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the structural and electronic properties of molecules.[12] For piperidine derivatives, DFT can accurately predict the lowest energy conformation, vibrational frequencies, and electronic characteristics that govern reactivity and intermolecular interactions.[2][13][14]

Computational Workflow

The process involves geometry optimization to find the most stable molecular structure, followed by frequency calculations to confirm it as a true energy minimum and to predict the IR spectrum. Finally, single-point energy calculations are used to analyze electronic properties like molecular orbitals.

DFT_Workflow A Build Initial 3D Structure (Protonated Amine) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Verify Minimum Energy State (No imaginary frequencies) B->C Check D Frequency Calculation (Predict IR Spectrum) C->D Confirm E Electronic Property Analysis C->E F HOMO/LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) Map E->G

Caption: Workflow for DFT-based molecular characterization.

Protocol: DFT Geometry Optimization and Frequency Calculation

Objective: To determine the ground-state geometry and vibrational frequencies of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Procedure:

  • Structure Preparation: Construct the 3D structure of the molecule. Ensure the piperidine nitrogen is protonated (NH₂⁺) to reflect the hydrochloride salt.

  • Input File Generation:

    • Define the charge (+1) and multiplicity (singlet).

    • Specify the level of theory and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to be effective for similar systems.[13][14]

    • Use the keyword Opt for geometry optimization and Freq for frequency calculations.

  • Execution: Submit the calculation to a high-performance computing resource.

  • Analysis:

    • Optimization: Confirm that the optimization has converged successfully.

    • Frequencies: Open the output file and check the frequency calculations. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermochemistry: Extract key geometric parameters (bond lengths, angles) and compare the computed vibrational frequencies with the experimental FT-IR spectrum.

Analysis of Electronic Properties

Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and interaction patterns.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[2]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (nucleophilic sites, e.g., carbonyl oxygen), while blue regions indicate positive potential (electrophilic sites, e.g., acidic protons).[2]

Parameter Predicted Value (Hypothetical) Significance
Optimized C4-N Bond Length ~1.50 ÅStandard for C-N single bonds in a protonated amine.
Optimized C=O Bond Length ~1.22 ÅTypical for a carboxylic acid carbonyl group.
HOMO Energy -8.5 eVIndicates the energy of the most available electrons for donation.
LUMO Energy -1.2 eVIndicates the energy of the lowest available orbital to accept electrons.
HOMO-LUMO Gap 7.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[2]

Section 3: Molecular Docking and Drug Discovery Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] It is an indispensable tool in drug discovery for screening virtual libraries and understanding potential binding modes.[17] Given the prevalence of piperidine scaffolds in analgesics, a relevant target for docking studies could be the Mu-opioid receptor.[16]

Molecular Docking Workflow

The docking process involves preparing the protein receptor and the ligand, defining the binding site, running the docking algorithm, and analyzing the resulting poses.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis A Obtain Receptor Structure (e.g., PDB) B Remove Water & Co-ligands C Add Hydrogens & Charges F Define Binding Site (Grid Box) C->F D Optimized 3D Structure (from DFT) E Assign Charges & Torsions E->F G Run Docking Algorithm (e.g., AutoDock Vina) F->G H Analyze Poses & Scores G->H I Visualize Interactions (H-bonds, Hydrophobic, etc.) H->I

Caption: A generalized workflow for molecular docking studies.

Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of 4-methoxypiperidine-4-carboxylic acid for a target protein (e.g., Mu-opioid receptor).

Software: AutoDock Tools, AutoDock Vina, PyMOL/Discovery Studio Visualizer.[18]

Procedure:

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of the ligand (in its protonated state).

    • Define the rotatable bonds.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This is typically centered on the known active site of the receptor.

  • Docking Execution:

    • Run AutoDock Vina, which will generate multiple binding poses and rank them based on a scoring function (binding affinity in kcal/mol).

  • Results Analysis:

    • Analyze the output file to identify the pose with the lowest binding energy.

    • Use a visualization tool like PyMOL to inspect the binding pose within the active site. Identify key intermolecular interactions such as hydrogen bonds, ionic interactions (e.g., between the NH₂⁺ and an aspartate residue), and hydrophobic contacts.[19][20]

Conclusion

This guide has outlined a comprehensive, integrated strategy for the theoretical and computational investigation of this compound. By combining robust synthetic protocols with advanced spectroscopic and computational techniques, researchers can build a detailed understanding of this molecule's physicochemical properties. The DFT framework provides deep insights into its structural and electronic nature, which directly informs the subsequent molecular docking studies. This synergistic approach, moving from synthesis to in-silico pharmacology, represents a powerful paradigm in modern drug discovery, enabling the efficient evaluation and optimization of novel therapeutic candidates.

References

  • Royal Society of Chemistry. (n.d.). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry.
  • Gong, X. D., & Xiao, H. M. (2008). Density functional theory study of piperidine and diazocine compounds. Journal of Hazardous Materials, 156(1-3), 342-347.
  • Arumugam, T., et al. (n.d.). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. OUCI.
  • ResearchGate. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach | Request PDF.
  • Smolarek, S., et al. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. MDPI.
  • Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • Guidechem. (n.d.). 4-methoxy-piperidine-4-carboxylic acid hydrochloride 1260387-16-3 wiki.
  • Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxypiperidine. PubChem.
  • J&K Scientific LLC. (n.d.). This compound | 1260387-16-3.
  • United States Biological. (n.d.). 4-Methoxy-piperidine hydrochloride ≥95% CAS.
  • Tuccinardi, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • BLD Pharm. (n.d.). 1260387-16-3|this compound.
  • United States Biological. (n.d.). 4-Methoxy-piperidine hydrochloride ≥95% (NMR) - Data Sheet.
  • ChemicalBook. (n.d.). 4-CARBOXYMETHOXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER(138163-07-2) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). This compound | 1260387-16-3.
  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395.
  • Asad, M., et al. (2019). A Molecular Docking Approach to Evaluate the Pharmacological Properties of Natural and Synthetic Treatment Candidates for Use against Hypertension. Oxidative Medicine and Cellular Longevity.
  • Ramachandran, S., & Aanandhi, M. V. (2022). Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. Oriental Journal of Chemistry, 38(2).
  • Islam, N. U. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate.
  • Fereidoonnezhad, M., et al. (2023). Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors. Helvetica Chimica Acta.
  • Singh, S., & Purkayastha, P. (2024). An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens. Journal of Forensic Science and Research.
  • ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)....
  • Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
  • Al-Dies, A. M., et al. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. Molecules, 27(19), 6598.

Sources

Stability and reactivity of 4-methoxypiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Reactivity of 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of this compound, a key building block in modern drug discovery and development. This document is intended for researchers, chemists, and formulation scientists. It delves into the molecule's intrinsic stability under various stress conditions, outlines its principal reaction pathways, and offers field-proven insights for its handling, storage, and analytical characterization. The methodologies and claims presented herein are substantiated by authoritative references to ensure scientific integrity and practical applicability.

Introduction

This compound is a substituted piperidine derivative that has garnered significant interest in medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a vast number of approved pharmaceutical agents due to its favorable pharmacokinetic properties. The presence of both a carboxylic acid and a methoxy group at the 4-position offers versatile synthetic handles for constructing complex molecular architectures. Understanding the stability and reactivity of this intermediate is paramount for ensuring the integrity of synthetic routes, the purity of final active pharmaceutical ingredients (APIs), and the development of stable drug formulations.

This guide will systematically explore the compound's stability profile under thermal, photolytic, and pH-driven stress, and detail its reactivity, focusing on the primary functional groups.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
Molecular Formula C7H14ClNO3PubChem
Molecular Weight 195.64 g/mol PubChem
Appearance White to off-white solidInternal Data
Melting Point 198-203 °CChemical Suppliers
Solubility Soluble in water and methanolChemical Suppliers
pKa (Estimated) Carboxylic Acid: ~2-3, Piperidine N-H: ~9-10ChemAxon

Chemical Structure

The structure of this compound is fundamental to its chemical behavior. The hydrochloride salt form enhances its stability and water solubility.

Caption: Chemical structure of this compound.

Stability Profile: A Forced Degradation Perspective

Forced degradation studies are a cornerstone of drug development, providing critical insights into a molecule's intrinsic stability. These studies involve subjecting the compound to stress conditions exceeding those of accelerated stability testing to identify likely degradation pathways and products.

Experimental Workflow for Forced Degradation

The following workflow is a robust, self-validating system for assessing the stability of this compound. The inclusion of control samples is critical for distinguishing true degradation from experimental artifacts.

G start Prepare Stock Solution of Compound (e.g., 1 mg/mL in Water) stress_conditions Aliquot Stock into Separate Vials for Each Stress Condition start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (Solid State, 80 °C) stress_conditions->thermal photolytic Photostability (ICH Q1B conditions) stress_conditions->photolytic control Control Sample (Stored at 4 °C, protected from light) stress_conditions->control analysis Analyze All Samples at Predetermined Time Points (e.g., 2, 4, 8, 24 hours) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis control->analysis hplc Primary Analysis: Stability-Indicating HPLC-UV/DAD analysis->hplc lcms Peak Identification: LC-MS/MS for Mass of Degradants hplc->lcms nmr Structural Elucidation (if necessary): Isolate degradants and perform NMR lcms->nmr

Caption: A typical experimental workflow for a forced degradation study.

Summary of Stability Under Stress Conditions

The following table summarizes the expected stability of this compound under various stress conditions. The primary degradation pathways are hydrolysis and decarboxylation.

Stress ConditionExpected StabilityPrimary Degradation Pathway(s)Potential Degradation Product(s)
Acidic (0.1 M HCl, 60°C) Moderate DegradationPotential slow ether cleavage of the methoxy group under harsh conditions.4-hydroxy-piperidine-4-carboxylic acid
Basic (0.1 M NaOH, 60°C) StableGenerally stable. The piperidine nitrogen is a weak base and the carboxylate is deprotonated.Minimal degradation expected.
Oxidative (3% H₂O₂, RT) StableThe piperidine ring is susceptible to oxidation to the corresponding N-oxide, but this typically requires stronger oxidizing agents.4-methoxy-1-oxo-piperidine-4-carboxylic acid
Thermal (80°C, solid state) High StabilityPotential for decarboxylation at very high temperatures, though the melting point suggests good thermal stability.4-methoxypiperidine
Photolytic (ICH Q1B) High StabilityThe molecule lacks a significant chromophore, suggesting low susceptibility to photodegradation.Minimal degradation expected.

Expert Insight: The hydrochloride salt form significantly stabilizes the piperidine nitrogen against oxidative and basic degradation by keeping it protonated. The primary liabilities are anticipated under harsh acidic conditions, which could lead to ether cleavage, and extreme thermal stress, which could induce decarboxylation.

Reactivity Profile

The reactivity of this compound is dictated by its three primary functional groups: the secondary amine (as a hydrochloride salt), the carboxylic acid, and the methoxy ether.

G central 4-Methoxypiperidine-4-carboxylic acid HCl amine Piperidine Nitrogen (Secondary Amine) central->amine acid Carboxylic Acid central->acid ether Methoxy Group (Ether) central->ether n_alkylation N-Alkylation (e.g., with R-X) amine->n_alkylation n_acylation N-Acylation (e.g., with R-COCl) amine->n_acylation amide_coupling Amide Bond Formation (e.g., with R-NH2, coupling agents) acid->amide_coupling esterification Esterification (e.g., with R-OH, acid catalyst) acid->esterification decarboxylation Decarboxylation (High heat) acid->decarboxylation ether_cleavage Ether Cleavage (Strong acid, e.g., HBr) ether->ether_cleavage

Caption: Key reactivity pathways for the primary functional groups.

Reactivity of the Piperidine Nitrogen

After neutralization of the hydrochloride salt with a suitable base (e.g., triethylamine, diisopropylethylamine), the secondary amine is a potent nucleophile.

  • N-Alkylation: The nitrogen can be readily alkylated using alkyl halides or via reductive amination. The choice of base is critical to avoid side reactions.

  • N-Acylation: Acylation with acid chlorides or anhydrides proceeds rapidly to form the corresponding amide. This is a common strategy for incorporating the piperidine core into larger molecules.

Reactivity of the Carboxylic Acid

The carboxylic acid is a versatile handle for forming new bonds.

  • Amide Bond Formation: This is one of the most important reactions for this building block. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are effective for forming amide bonds with primary or secondary amines. The choice of coupling agent and conditions can be optimized to minimize side reactions like racemization if the alpha-carbon were chiral.

  • Esterification: Fischer esterification can be achieved by reacting with an alcohol under acidic conditions. Alternatively, reaction with an alkyl halide in the presence of a base like cesium carbonate is also effective.

Reactivity of the Methoxy Group

The methoxy group is generally stable under most synthetic conditions.

  • Ether Cleavage: Cleavage of the methyl ether is possible but requires harsh conditions, such as treatment with strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). This reaction is generally not desirable unless the corresponding 4-hydroxy derivative is the target.

Recommended Handling and Storage

Based on the stability and reactivity profile, the following handling and storage procedures are recommended to maintain the integrity of this compound:

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. A standard laboratory environment (20-25°C) is generally sufficient for long-term storage.

  • Handling:

    • The compound is a hydrochloride salt and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • As it is water-soluble, avoid exposure to high humidity to prevent clumping.

    • When using in reactions, ensure that the chosen base for neutralizing the hydrochloride salt is compatible with other functional groups in the reaction mixture.

Conclusion

This compound is a robust and versatile building block for drug discovery. Its stability is generally high under standard laboratory and storage conditions. The primary areas of potential degradation are under harsh acidic or high-temperature conditions. Its reactivity is well-defined, with the piperidine nitrogen and the carboxylic acid providing orthogonal synthetic handles for a wide range of chemical transformations. A thorough understanding of this profile, as outlined in this guide, is essential for its successful application in the synthesis of complex molecular targets.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

Methodological & Application

Application Note: A Comprehensive Protocol for the N-Alkylation of 4-Methoxypiperidine-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated piperidine scaffolds are ubiquitous in medicinal chemistry and are integral to the structure of numerous pharmaceuticals. The substituent on the piperidine nitrogen is a critical determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This document provides a detailed, field-proven protocol for the N-alkylation of 4-methoxypiperidine-4-carboxylic acid hydrochloride, a valuable building block in drug discovery. We will delve into the reaction mechanism, optimization of critical parameters, and a step-by-step experimental guide from reaction setup to product characterization, designed for researchers, scientists, and drug development professionals.

Introduction and Reaction Principle

The N-alkylation of secondary amines, such as the piperidine nitrogen in our substrate, is a cornerstone of organic synthesis. The target transformation is the reaction of this compound with an alkyl halide (R-X) to yield the corresponding N-alkylated tertiary amine.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2]

A critical aspect of this protocol is the in situ neutralization of the hydrochloride salt. The starting material is provided as a hydrochloride salt to improve its stability and handling. However, the protonated piperidinium ion is not nucleophilic. Therefore, a base must be added to the reaction mixture to deprotonate the ammonium salt, liberating the free secondary amine, which can then participate in the alkylation reaction.[3][4] The base also serves to neutralize the hydrohalic acid (HX) byproduct generated during the reaction, driving the equilibrium toward the product.[5]

Reaction Scheme and Mechanism

The overall reaction can be depicted as follows:

Caption: General scheme for the N-alkylation reaction.

The mechanism involves two key steps:

  • Deprotonation: The base removes the proton from the piperidinium nitrogen, generating the free, nucleophilic secondary amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide in a concerted SN2 fashion, forming the C-N bond and breaking the C-X bond.

Experimental Protocol

This protocol provides a general procedure that can be adapted for various alkyl halides.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound1260387-16-3e.g., Sigma-Aldrich[6]Starting material.
Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide)VariesVariesElectrophile. Handle with care, potentially toxic and lachrymatory.
Anhydrous Potassium Carbonate (K₂CO₃), fine powder584-08-7VariesBase. Ensure it is anhydrous.
Anhydrous N,N-Dimethylformamide (DMF)68-12-2VariesReaction solvent. Use a dry, polar aprotic solvent.
Ethyl Acetate (EtOAc)141-78-6VariesExtraction solvent.
Deionized Water (H₂O)7732-18-5-For work-up.
Brine (Saturated aq. NaCl)--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9VariesDrying agent.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate with heating capability

  • Condenser and nitrogen/argon inlet adapter

  • Syringes and needles for liquid transfers

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to create a solution of approximately 0.1-0.2 M.

    • Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.5-3.0 eq). The use of a mild inorganic base like K₂CO₃ is effective for this transformation.[1][7][8][9] An excess is used to ensure complete neutralization of the starting material and the acid byproduct.

  • Addition of Alkylating Agent:

    • Stir the suspension vigorously for 15-20 minutes at room temperature to facilitate deprotonation.

    • Slowly add the alkyl halide (1.1-1.2 eq) to the mixture dropwise via syringe.[5] A slight excess of the alkylating agent ensures complete consumption of the starting amine.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature depends on the reactivity of the alkyl halide; more reactive halides (e.g., benzyl bromide, methyl iodide) may proceed at room temperature, while less reactive ones (e.g., ethyl bromide) may require heating.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system would be Dichloromethane/Methanol (e.g., 9:1 v/v). The product should have a higher Rf value than the starting amine. The reaction is typically complete within 4-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, an N-alkylated piperidine carboxylic acid, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[10]

    • Alternatively, for more challenging separations, purify the crude material by flash column chromatography on silica gel.[11]

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Process Optimization and Considerations

The success of the N-alkylation reaction hinges on the careful selection of several parameters.

  • Choice of Base: While potassium carbonate is a cost-effective and efficient choice[1][8], other bases like sodium carbonate[12], cesium carbonate[13], or non-nucleophilic organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used. Stronger bases like sodium hydride (NaH) are also effective but require stricter anhydrous conditions.[9]

  • Choice of Solvent: Polar aprotic solvents such as DMF, acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation but not the amine nucleophile, thus accelerating the SN2 reaction.[3][7][14]

  • Alkylating Agent: The reactivity of the alkyl halide follows the trend I > Br > Cl. Using an alkyl iodide can accelerate the reaction. For secondary alkyl halides, steric hindrance may slow the reaction rate, and competing elimination (E2) reactions can become more significant.[1]

  • Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions, such as over-alkylation (formation of a quaternary ammonium salt) or elimination.[2][13] Careful monitoring is crucial.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup (Amine HCl, Base, Solvent) start->setup add_reagent Add Alkyl Halide setup->add_reagent react Stir & Heat (Monitor by TLC) add_reagent->react workup Aqueous Work-up & Extraction react->workup dry_concentrate Dry Organic Layer & Concentrate workup->dry_concentrate purify Purification (Recrystallization or Chromatography) dry_concentrate->purify char Characterization (NMR, MS) purify->char end_node End char->end_node

Caption: Step-by-step experimental workflow for N-alkylation.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No or Slow Reaction 1. Inactive base (hydrated).2. Insufficient heating.3. Unreactive alkyl halide.1. Use freshly dried, finely powdered base.2. Gradually increase reaction temperature.3. Switch to a more reactive halide (e.g., R-Br to R-I).
Low Yield 1. Incomplete reaction.2. Product loss during work-up.3. Competing elimination reaction.1. Increase reaction time or temperature.2. Perform additional extractions.3. Use a less hindered base or lower the temperature.[1]
Formation of Byproducts 1. Over-alkylation (quaternary salt).2. Impurities in starting materials.1. Avoid large excess of alkyl halide; add it slowly to the reaction.[9]2. Ensure purity of starting materials before reaction.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Chemical Hazards:

    • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Handle them with extreme care.[16][17]

    • DMF: N,N-Dimethylformamide is a skin irritant and can be absorbed through the skin. Avoid contact.

    • Bases: Handle bases like potassium carbonate with care to avoid creating dust.

  • Spill Management: Keep a container of sand or sodium bicarbonate nearby to neutralize and absorb any spills.[18][19]

References

  • Various Authors. (2015). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? ResearchGate. Retrieved from [Link]

  • Various Authors. (2022). Best Conditions For N-Alkylation? Sciencemadness.org. Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Jorapur, Y. R., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters.
  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Various Authors. (2017). N-alkylation of secondary amine? ResearchGate. Retrieved from [Link]

  • AKJournals. (n.d.). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • bioRxiv. (2023). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]

  • ACS Publications. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • NIH. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • NIH. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

  • ACG Publications. (2021). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • NIH. (n.d.). 4-Methoxypiperidine. PubChem. Retrieved from [Link]

  • Dartmouth College. (n.d.). Pyrophoric Liquids & Solids. Environmental Health and Safety. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Environmental Health & Safety. Retrieved from [Link]

  • Scribd. (n.d.). Safe Handling of Pyrophoric Reagents. Retrieved from [Link]

  • COCONUT. (n.d.). CNP0128045.0: 4-methoxypiperidine-2-carboxylic acid. Retrieved from [Link]

Sources

Application Notes & Protocols for Amide Coupling Reactions with 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing amide coupling reactions using 4-methoxypiperidine-4-carboxylic acid hydrochloride. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure successful and efficient amide bond formation.

Introduction: The Significance of 4-Methoxypiperidine-4-carboxylic Acid in Medicinal Chemistry

This compound is a valuable building block in modern drug discovery.[1][2] Its rigid piperidine scaffold, coupled with the stereoelectronic properties of the methoxy group at the quaternary center, provides a unique three-dimensional architecture that is often sought in the design of novel therapeutic agents. The carboxylic acid functionality serves as a convenient handle for the formation of amide bonds, one of the most prevalent linkages in pharmaceuticals.[3][4] These amides are integral to the structure of numerous bioactive molecules, contributing to their target affinity, selectivity, and pharmacokinetic properties.

The use of this reagent as its hydrochloride salt is common for improved stability and handling.[5] However, this necessitates a key consideration in the reaction setup: the in-situ neutralization of the hydrochloride to liberate the free amine for the coupling reaction. This guide will address this and other critical aspects to ensure high-yielding and clean amide bond formation.

The Fundamental Chemistry of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[5] Direct reaction is generally not feasible under mild conditions due to the formation of an unreactive ammonium carboxylate salt.[6] Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Two of the most robust and widely used classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).[3][5]

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[5][7] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, this intermediate can also rearrange to a stable N-acylurea byproduct, leading to lower yields and purification challenges.[7]

To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) are often included.[8][9][10] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.[9] The use of HOBt also serves to suppress racemization when coupling chiral carboxylic acids.[10]

Figure 2: General mechanism of HATU mediated amide coupling.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, potential for side reactions, and cost. [11]Below is a summary of commonly used reagents for coupling with 4-methoxypiperidine-4-carboxylic acid.

Reagent CombinationAdvantagesDisadvantages
EDC/HOBt - Water-soluble urea byproduct is easily removed during aqueous workup. [5] - Cost-effective. - Suppresses racemization. [10]- Can be less effective for sterically hindered substrates. [11] - Potential for N-acylurea byproduct formation if HOBt is omitted. [7]
HATU/DIPEA - High coupling efficiency and fast reaction rates. [12] - Excellent for sterically hindered amines and acids. [13] - Low levels of racemization. [3]- More expensive than carbodiimides. - Byproducts can sometimes be challenging to remove. [14] - Requires a non-nucleophilic base. [12]
DCC/DMAP - Potent activation. - DMAP can accelerate sluggish reactions. [15]- Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove. [16] - DCC is a known allergen.
Acyl Fluoride Formation - Highly effective for extremely hindered couplings where other methods fail. [13][17] - Acyl fluorides are relatively stable. [17]- Requires an additional step to form the acyl fluoride. - Fluorinating agents can be hazardous.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the amide coupling of this compound with a generic primary or secondary amine.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a reliable and cost-effective method suitable for a wide range of amines.

Figure 3: Workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction. [18]5. Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5°C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). [18]10. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Amide Coupling using HATU

This protocol is highly recommended for sterically hindered amines or when faster reaction times are desired.

Figure 4: Workflow for HATU mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) dropwise to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid. [11]3. Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl or water. [11]6. Dilute with ethyl acetate and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid. [11] - Insufficient base to neutralize the hydrochloride salt. - Presence of water in the reaction. [11] - Steric hindrance. [11]- Increase the equivalents of the coupling reagent. - Ensure adequate equivalents of a non-nucleophilic base are used. - Use anhydrous solvents and reagents. - Switch to a more powerful coupling reagent like HATU or consider forming the acyl fluoride. [13]
Multiple Byproducts - N-acylurea formation (with EDC). [7] - Side reactions with the coupling reagent. - Decomposition of starting materials or product.- Ensure HOBt is used with EDC. - Optimize the order of addition (pre-activation can help). - Run the reaction at a lower temperature. [11]
Difficulty in Purification - Urea byproducts from carbodiimide reagents co-eluting with the product. - Residual coupling reagents or additives.- For EDC, the urea byproduct is water-soluble and should be removed by aqueous workup. [5] - For DCC, the insoluble DCU can be filtered off. [16] - Consider using an alternative purification method like recrystallization or preparative HPLC. [19]
Incomplete Reaction - Insufficient reaction time. - Low reaction temperature. - Sterically demanding substrates.- Allow the reaction to stir for a longer period. - Gently heat the reaction mixture (e.g., to 40-50°C), but be mindful of potential side reactions. - Increase the equivalents of the amine and coupling reagent.

References

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • MDPI. (2020). A practical amidation reaction for the synthesis of primary amides is presented, in which the simple NH4Cl was identified as a practical and convenient amine source. Molecules, 25(17), 3845. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11064. [Link]

  • ResearchGate. (2017). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-145. [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. amphoteros. [Link]

  • Reddit. (2020). Looking for some advice for purification of diamide. Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • J&K Scientific LLC. (n.d.). This compound. J&K Scientific LLC. [Link]

  • Reddit. (2022). amide coupling help. Reddit. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(2), 266-271. [Link]

  • National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6705–6711. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • ResearchGate. (2021). Why is my Amide Coupling Not working using Cysteamine?. ResearchGate. [Link]

  • CORE. (2018). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. CORE. [Link]

Sources

Application Note: Incorporation of 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the utilization of 4-methoxypiperidine-4-carboxylic acid hydrochloride, a conformationally constrained building block, in solid-phase peptide synthesis (SPPS). The incorporation of such cyclic amino acid analogs is a key strategy in modern drug discovery to enhance peptide stability, receptor affinity, and selectivity. This document outlines the unique considerations for handling this sterically hindered residue, including optimized coupling strategies, recommended reagents, and cleavage conditions to ensure high-yield and high-purity peptide synthesis.

Introduction: The Rationale for Constrained Peptides

Linear peptides often suffer from metabolic instability and poor bioavailability, limiting their therapeutic potential. The introduction of conformational constraints, such as the integration of cyclic non-natural amino acids like 4-methoxypiperidine-4-carboxylic acid, can rigidify the peptide backbone. This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity for the target receptor and enhanced resistance to enzymatic degradation. The 4-methoxy-4-carboxy-piperidine scaffold, in particular, offers a unique three-dimensional structure that can be exploited to fine-tune the pharmacological properties of peptide-based drug candidates.

The primary challenge in incorporating such structures lies in the steric hindrance at the α-carbon and the secondary amine of the piperidine ring, which can impede standard coupling reactions in SPPS. This application note addresses these challenges by providing experimentally grounded protocols and explaining the chemical principles behind the recommended procedures.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
CAS Number 1260387-16-3[1]
Molecular Formula C₇H₁₄ClNO₃[2]
Molecular Weight 195.64 g/mol [3]
Appearance White to off-white solid[1]
Storage Store at room temperature, keep dry and cool[1][2]

Prior to use in SPPS, the hydrochloride salt must be neutralized. This is typically achieved in situ during the coupling reaction by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The carboxylic acid moiety is then activated for coupling to the free amine of the resin-bound peptide. For efficient incorporation, it is highly recommended to use the N-α-Fmoc protected version of this amino acid analog.

Core Principles of Solid-Phase Synthesis Integration

The successful incorporation of 4-methoxypiperidine-4-carboxylic acid into a peptide sequence hinges on overcoming the steric barriers to peptide bond formation. The workflow diagram below illustrates the key stages of this process.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling of Hindered Residue cluster_cycle Peptide Elongation cluster_cleavage Final Cleavage Resin Resin Swelling (e.g., in DMF) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Thorough Washing (DMF, DCM) Deprotection->Washing1 Activation Pre-activation of Fmoc-4-MeO-Pip(4-COOH)-OH (HATU/DIPEA in DMF) Washing1->Activation Coupling Coupling to Resin (Extended Reaction Time) Activation->Coupling Washing2 Thorough Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Deprotection and Coupling Cycles Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA-based Cocktail) Final_Deprotection->Cleavage Isolation Peptide Precipitation & Purification Cleavage->Isolation

Figure 1: General workflow for the solid-phase synthesis of peptides containing 4-methoxypiperidine-4-carboxylic acid.

Detailed Experimental Protocols

Materials and Reagents
  • Fmoc-4-methoxypiperidine-4-carboxylic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Phenol

  • Water, deionized

  • Diethyl ether, cold

Protocol 1: Coupling of Fmoc-4-methoxypiperidine-4-carboxylic acid

This protocol is optimized for sterically hindered amino acids and employs HATU as the coupling reagent, which is known for its high efficiency in such cases.[4][5]

  • Resin Preparation: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.[6]

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-methoxypiperidine-4-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution. Allow the pre-activation to proceed for 2-5 minutes at room temperature. The use of slightly less HATU than the amino acid can help prevent side reactions.[3]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for at least 4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring the Coupling: A Kaiser test is not reliable for secondary amines like the piperidine nitrogen. The bromophenol blue test is a suitable alternative to monitor for the presence of free amines.

  • Double Coupling (Recommended): After the initial coupling, drain the reaction solution and, without an intermediate deprotection step, add a fresh solution of activated Fmoc-4-methoxypiperidine-4-carboxylic acid (prepared as in step 4) and allow it to react for another 2-4 hours. This double coupling strategy is highly effective for driving the reaction to completion with sterically hindered residues.

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF (5 times), DCM (3 times), and DMF (5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed with the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Protocol 2: Cleavage and Global Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the final peptide. "Reagent K" is a robust, general-purpose cocktail suitable for peptides containing a variety of sensitive residues.[1][7]

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then dry thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Preparation of Cleavage Cocktail (Reagent K): Prepare the cleavage cocktail by combining the following reagents in the specified proportions (v/v):

    • TFA: 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.[3]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution) with gentle stirring. The peptide will precipitate as a white solid.

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. Dry the final peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Troubleshooting and Key Considerations

  • Incomplete Coupling: The primary challenge with this building block is incomplete coupling due to steric hindrance. Always perform a double coupling and consider using microwave-assisted peptide synthesis to enhance reaction kinetics.[8]

  • Alternative Coupling Reagents: While HATU is highly recommended, other potent coupling reagents such as PyAOP or PyBOP in the presence of HOAt can also be effective.[4][9] Standard carbodiimide reagents like DCC or DIC are generally less effective for such hindered couplings.

  • Solvent Choice: N-Methylpyrrolidone (NMP) can be used as an alternative to DMF and may offer superior solvating properties for aggregating peptide sequences.[9]

  • Side Reactions: Be mindful of potential side reactions common in SPPS, such as aspartimide formation if your sequence contains aspartic acid residues.[10] The choice of base and deprotection conditions can influence the extent of such side reactions.

Mechanistic Insight: The Role of HATU

The superior performance of HATU in coupling sterically hindered amino acids is attributed to the formation of a highly reactive OAt-active ester. The 7-azabenzotriazole leaving group is more reactive than the HOBt leaving group generated by reagents like HBTU. This increased reactivity is crucial for overcoming the high activation energy barrier of the reaction with the sterically encumbered piperidine amine.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-AA-COOH Fmoc-Pip-COOH Active_Ester Highly Reactive OAt-Active Ester Fmoc-AA-COOH->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Resin_Amine Resin-Bound Peptide-NH2 Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond Resin_Amine->Peptide_Bond

Figure 2: Simplified mechanism of HATU-mediated coupling.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis is a viable and powerful strategy for developing conformationally constrained therapeutics. By employing optimized protocols that utilize potent coupling reagents like HATU, extended reaction times, and double coupling strategies, the challenges associated with steric hindrance can be effectively overcome. The detailed procedures and rationale presented in this application note provide a solid foundation for researchers to successfully synthesize novel and potentially more efficacious peptide-based drug candidates.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • Green Chemistry. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-Methoxypiperidine-4-carboxylic acid hydrochloride for Accelerated Drug Discovery Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved therapeutics.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, engage in key binding interactions, and provide a versatile three-dimensional scaffold for molecular design.[3][4][5] This document provides a comprehensive guide to the strategic application of 4-methoxypiperidine-4-carboxylic acid hydrochloride, a bifunctional building block uniquely suited for the rapid construction of diverse and structurally complex chemical libraries. We will detail not only the "how"—through robust, validated protocols—but also the "why," exploring the chemical rationale that makes this scaffold a powerful tool for accelerating the discovery of novel drug candidates.

Introduction: The Strategic Value of the Piperidine Scaffold

The journey from a hit compound to a clinical candidate is often a resource-intensive exploration of the structure-activity relationship (SAR). The efficiency of this process is heavily dependent on the quality and diversity of the chemical matter being screened. Saturated heterocyclic scaffolds, like piperidine, are highly valued because they introduce three-dimensional character into otherwise flat molecules, often leading to improved target affinity and selectivity.[1][4]

This compound emerges as a particularly strategic building block for several key reasons:

  • Orthogonal Functional Handles: It possesses a secondary amine and a carboxylic acid, allowing for sequential or orthogonal derivatization to rapidly generate a matrix of analogs.

  • Fixed Quaternary Center: The C4 position is substituted with both a methoxy and a carboxyl group, creating a stereochemically defined quaternary center that limits conformational flexibility and projects substituents into distinct vectors of chemical space.

  • Property Modulation: The methoxy group can influence solubility, act as a hydrogen bond acceptor, and block a potential site of metabolic oxidation, thereby improving pharmacokinetic properties.[4]

This guide provides researchers with the foundational knowledge and detailed protocols required to effectively integrate this building block into their library synthesis workflows.

Physicochemical Properties & Design Rationale

A thorough understanding of a building block's properties is critical for its successful application.

PropertyValueSource
CAS Number 1260387-16-3[6][7]
Molecular Formula C₇H₁₄ClNO₃[6]
Molecular Weight 195.65 g/mol
IUPAC Name 4-methoxypiperidine-4-carboxylic acid;hydrochloride[8]
Physical Form Solid[7]
Purity Typically ≥97%[7]
Storage Store at room temperature, keep dry and cool.[7]

Design Rationale Explained: The choice of this scaffold is a deliberate one. The piperidine ring serves as a robust anchor. The carboxylic acid is a classic attachment point for amide coupling, a reaction renowned for its reliability and the vast commercial availability of amine building blocks.[9] The secondary amine is a nucleophile perfectly suited for reactions like reductive amination, which introduces diversity with aldehydes and ketones.[10] This dual-functionality is the key to creating large, diverse libraries from a single, common core.

Core Synthetic Protocols for Library Elaboration

The following protocols have been optimized for reliability and scalability. They form the two core diversification arms for any library synthesis campaign using this scaffold.

Protocol 1: Amide Coupling at the Carboxylic Acid Moiety

Causality: Direct condensation of a carboxylic acid and an amine is unfavorable due to acid-base neutralization.[11] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Peptide coupling reagents like HATU or carbodiimides (e.g., EDC) in the presence of an additive like HOBt achieve this by forming a highly reactive intermediate ester, which is then readily attacked by the amine nucleophile.[12][13]

Mandatory Visualization: Amide Coupling Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 4-Methoxypiperidine- 4-carboxylic acid HCl P1 1. In-situ free base formation and acid activation A->P1 with Base (D) & Coupling Agent (C) B Amine (R¹-NH₂) P2 2. Nucleophilic attack by amine B->P2 C Coupling Reagent (e.g., HATU, EDC/HOBt) D Base (e.g., DIPEA) P1->P2 Active Ester Intermediate E N-R¹-Amide Product P2->E

Caption: Workflow for amide bond formation.

Detailed Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. The first equivalent neutralizes the hydrochloride salt, the second neutralizes the carboxylic acid, and the excess ensures the reaction medium remains basic. Stir for 5-10 minutes at room temperature.

  • Activation: Add the chosen coupling reagent. For example, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq). Stir for 15-20 minutes at room temperature to allow for the formation of the active ester intermediate.[14]

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: N-Functionalization via Reductive Amination

Causality: This reaction proceeds in two stages, often in one pot.[10] First, the secondary amine of the piperidine reacts with an aldehyde or ketone to form a transient iminium ion. This electrophilic species is then selectively reduced by a mild hydride donor. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is less reactive than sodium borohydride, allowing it to selectively reduce the iminium ion in the presence of the original carbonyl compound, thus preventing reduction of the starting aldehyde/ketone.[15]

Mandatory Visualization: Reductive Amination Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A Piperidine Substrate (from Protocol 1 or starting material) P1 1. Iminium ion formation A->P1 B Aldehyde/Ketone (R²R³C=O) B->P1 C Reducing Agent (e.g., NaBH(OAc)₃) P2 2. Hydride reduction P1->P2 with Reductant (C) E N-Alkylated Piperidine P2->E

Caption: Workflow for N-alkylation via reductive amination.

Detailed Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add the piperidine substrate (the product from Protocol 1, or the initial building block if the carboxylic acid is protected or desired free) (1.0 eq).

  • Solvation: Dissolve the substrate in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.2-1.5 eq). If desired, a small amount of acetic acid (0.1 eq) can be added to catalyze iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 15-30 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash chromatography.

Library Synthesis Strategy: A Divergent Approach

The power of this compound lies in its suitability for divergent synthesis. A single core can be expanded into a large library by applying the two core protocols with diverse sets of commercially available amines and aldehydes.

Mandatory Visualization: Divergent Library Synthesis

G cluster_r1 Amide Coupling (Protocol 1) cluster_intermediates Intermediates cluster_r2 Reductive Amination (Protocol 2) cluster_final Final Library (n x m compounds) Core Core Scaffold (4-MeO-Pip-4-COOH) Amine1 Amine 1 Amine2 Amine 2 AmineN Amine n Int1 Intermediate 1 Core->Int1 Int2 Intermediate 2 Core->Int2 IntN Intermediate n Core->IntN Amine_dots ... Ald1 Aldehyde A Ald2 Aldehyde B AldN Aldehyde m Prod1A Cmpd 1A Int1->Prod1A Prod1B Cmpd 1B Int1->Prod1B Prod2A Cmpd 2A Int2->Prod2A ProdNB Cmpd nB IntN->ProdNB Int_dots ... Ald_dots ... Final_dots ...

Caption: Divergent synthesis map for library generation.

This two-dimensional matrix approach allows for the systematic exploration of SAR. The R¹ group (from the amine) can be varied to probe interactions in one pocket of a target protein, while the R² group (from the aldehyde) explores another. This method is highly amenable to parallel synthesis platforms, dramatically increasing throughput.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[16][17] Work should be conducted in a well-ventilated chemical fume hood.[18]

  • Handling: Avoid breathing dust.[16] Avoid contact with skin and eyes.[18] After handling, wash hands thoroughly.[17]

  • Spill & Disposal: In case of a spill, collect the material using appropriate methods to avoid dust generation and dispose of it as hazardous waste in accordance with local regulations.[19]

Always consult the most recent Safety Data Sheet (SDS) for the compound before use.[7][16][17][18][19]

Conclusion

This compound is more than just a chemical; it is a strategic tool for medicinal chemists. Its inherent bifunctionality, combined with the robust and reliable protocols for amide coupling and reductive amination presented herein, provides a powerful platform for the efficient synthesis of diverse, three-dimensional compound libraries. By leveraging this building block, drug discovery teams can accelerate their exploration of chemical space, leading to a more rapid identification and optimization of novel therapeutic candidates.

References

  • Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Guidechem. (n.d.). 4-methoxy-piperidine-4-carboxylic acid hydrochloride 1260387-16-3 wiki.
  • ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Thieme Connect. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Pharmaceutical Synthesis Blog. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
  • Sigma-Aldrich. (n.d.). This compound.
  • Abdel-Magid, A. F., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fisher Scientific. (2015, February 2). SAFETY DATA SHEET.
  • AAPPTec. (n.d.). MSDS - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • Biosynth Carbosynth. (2022, April 26). FM64058 - Safety Data Sheet.
  • J&K Scientific LLC. (n.d.). This compound | 1260387-16-3.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Application Notes and Protocols: 4-Methoxypiperidine-4-carboxylic acid hydrochloride as a Strategic Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Application Note - The Strategic Role of 4-Methoxypiperidine-4-carboxylic acid hydrochloride in Kinase Inhibitor Scaffolding

Introduction: The Quest for Kinase Specificity

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet achieving selectivity remains a paramount challenge due to the highly conserved nature of the ATP-binding site across the kinome. Modern kinase inhibitor design has evolved from targeting the ATP-binding hinge region to exploiting adjacent, less conserved pockets. This strategy necessitates the use of three-dimensional (3D) molecular scaffolds that can orient functional groups with high precision.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, prized for its conformational rigidity and its ability to project substituents into defined vectors of 3D space.[1][2] this compound is an exemplary building block that embodies these advantages. It provides a robust piperidine core, a versatile carboxylic acid handle for synthetic elaboration, and a strategically placed methoxy group to modulate key drug-like properties. This note will elucidate the strategic advantages of this building block and provide a framework for its application in the synthesis of next-generation kinase inhibitors.

Structural and Chemical Properties

This compound is a white to off-white solid, valued for its stability and defined stereochemistry at the C4 position.[3] The piperidine ring typically adopts a stable chair conformation, which minimizes steric strain and dictates the axial or equatorial orientation of its substituents. The carboxylic acid at the C4 position provides a convenient attachment point for coupling with various amine-containing fragments, while the geminal methoxy group can significantly influence the molecule's properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1260387-16-3[4][5]
Molecular Formula C₇H₁₄ClNO₃[4]
Molecular Weight 195.64 g/mol [4]
Appearance White to off-white solid[3]
Storage Temperature Room Temperature, keep dry and cool[3][6]
Purity Typically ≥97%[6][7]
IUPAC Name 4-methoxypiperidine-4-carboxylic acid;hydrochloride[5]

The presence of the methoxy group at the C4 position can enhance metabolic stability by blocking potential sites of oxidation.[8] Furthermore, it can subtly modulate the lipophilicity and hydrogen bonding capacity of the final compound, which are critical parameters for optimizing aqueous solubility, cell permeability, and pharmacokinetic profiles.[8][9]

Strategic Application in Kinase Inhibitor Design

The true value of this compound lies in its ability to serve as a 3D scaffold for orienting pharmacophores toward key interaction points within a kinase active site. The carboxylic acid function is most commonly converted to an amide, which can then act as a hydrogen bond donor or acceptor, or serve as a linker to a larger aromatic system designed to interact with the kinase hinge region or other pockets.

Janus kinases (JAKs) and Mitogen-activated protein kinase kinases (MEKs) are two families of kinases that are high-value targets in oncology and inflammatory diseases.[10][11] Many approved and investigational inhibitors for these targets incorporate substituted piperidine rings to achieve potency and selectivity. For instance, the core of the JAK inhibitor Tofacitinib is a complex substituted piperidine, highlighting the importance of this scaffold in the field.[1][12]

The diagram below illustrates how the 4-methoxypiperidine-4-carboxylic acid scaffold can be conceptually elaborated into a generic kinase inhibitor. The piperidine ring orients the R¹ and R² groups, allowing them to probe different regions of the kinase binding site, such as the hinge region and the solvent-exposed front pocket.

G cluster_0 Building Block Elaboration cluster_1 Kinase Active Site Interaction BuildingBlock 4-Methoxypiperidine- 4-carboxylic acid HCl AmideCoupling Amide Coupling (e.g., with R¹-NH₂) BuildingBlock->AmideCoupling CoreStructure Piperidine Core Scaffold (Amide Derivative) AmideCoupling->CoreStructure KinaseInhibitor Final Kinase Inhibitor CoreStructure->KinaseInhibitor Further Functionalization (R²) HingeBinding Interaction with Hinge Region (R¹) KinaseInhibitor->HingeBinding SolventFront Interaction with Solvent Front (R²) KinaseInhibitor->SolventFront

Caption: Conceptual workflow from building block to kinase inhibitor.

Case Study: Synthesis of a Protein Kinase B (PKB/Akt) Inhibitor Precursor

While a direct synthesis of a commercial JAK or MEK inhibitor from this specific building block is not prominently published, a closely related analogue, 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, has been used to synthesize potent PKB/Akt inhibitors.[13] The synthetic logic and reaction conditions are directly translatable. The key step involves the amide coupling of the piperidine carboxylic acid with a chiral amine.

Table 2: Representative Kinase Inhibitors Incorporating Piperidine Scaffolds

Inhibitor NameTarget Kinase(s)Therapeutic AreaRole of Piperidine Scaffold
Tofacitinib JAK1, JAK2, JAK3Rheumatoid Arthritis, PsoriasisCore chiral scaffold for positioning key binding groups.[1][14]
Baricitinib JAK1, JAK2Rheumatoid ArthritisPart of the core structure influencing selectivity.[10]
Trametinib MEK1, MEK2Melanoma, NSCLCComponent of a larger scaffold, not the central ring.[15]
AZD5363 (Capivasertib) AKT1, AKT2, AKT3OncologyCore scaffold derived from a piperidine-4-carboxylic acid precursor.[16]

Part 2: Detailed Protocols - Synthesis of Kinase Inhibitor Precursors

The following protocols provide detailed, step-by-step methodologies for the utilization of this compound in the synthesis of advanced intermediates for kinase inhibitor development.

Protocol 1: General Amide Coupling with a Primary Amine

This protocol describes a standard procedure for the amide coupling of this compound with a generic primary amine using HATU, a common and efficient peptide coupling reagent.

Objective: To synthesize an N-substituted 4-methoxy-4-carboxamidopiperidine, a common core structure in kinase inhibitors.

Materials and Reagents:

  • This compound

  • Primary amine of choice (e.g., (S)-1-(4-chlorophenyl)ethanamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Add the primary amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloride salt and the hexafluorophosphate generated from HATU.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, warming the reaction to 40-60°C may be necessary.[13][17]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

G start Start: Dissolve Reagents in DMF add_base Add DIPEA (3.0 eq) start->add_base add_hatu Add HATU Solution (1.2 eq) add_base->add_hatu react Stir at RT 4-16h add_hatu->react workup Aqueous Workup (EtOAc, NaHCO₃, Brine) react->workup purify Purification (Column Chromatography) workup->purify product Final Product: Purified Amide purify->product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: Synthesis of a Kinase Inhibitor Precursor (Based on PKB Inhibitor Synthesis)

This protocol is adapted from the synthesis of related kinase inhibitors and demonstrates the integration of the piperidine building block with a heterocyclic core common in kinase inhibitor design.[13][16] It involves an initial SₙAr reaction followed by amide coupling.

Objective: To synthesize a functionalized piperidine-amide scaffold ready for final elaboration into a potent kinase inhibitor.

Part A: SₙAr Reaction

  • Combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 4-Methoxypiperidine-4-carboxylic acid (as the free base, 1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in dimethyl sulfoxide (DMSO).

  • Heat the mixture to 120°C and stir for 18 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

  • Dry the combined organic layers and concentrate to yield the intermediate: 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-methoxypiperidine-4-carboxylic acid.

Part B: Amide Coupling

  • Follow the procedure outlined in Protocol 1 , using the product from Part A as the carboxylic acid component and a desired primary or secondary amine as the coupling partner.

  • The use of HATU/DIPEA in DMF is a robust method for this transformation.[5][6]

G cluster_A Part A: SNAr Reaction cluster_B Part B: Amide Coupling A1 Combine Heterocycle, Piperidine Acid, K₂CO₃ in DMSO A2 Heat to 120°C 18h A1->A2 A3 Workup: Quench, Acidify, Extract A2->A3 A4 Intermediate: Coupled Acid A3->A4 B1 Intermediate Acid + Amine + HATU/DIPEA in DMF A4->B1 Use in next step B2 Stir at RT 4-16h B1->B2 B3 Workup & Purification B2->B3 B4 Final Precursor B3->B4

Caption: Two-stage synthesis of a kinase inhibitor precursor.

References

  • Srishylam V, Devanna, and Naveen Mulakayala. An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

  • Tofacitinib (TFT), a JAK inhibitor used for the treatment of rheumatoid arthritis and other diseases... Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metab Pharmacokinet. 2022 Apr:43:100439. Available at: [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. Available at: [Link]

  • Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. Available at: [Link]

  • Processes for the preparation of azd5363 and novel intermediate used therein. Google Patents. WO2015181532A1.
  • Protein kinase B inhibitors. Google Patents. US10059714B2.
  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents. US20110053985A1.
  • Process for the preparation of kinase inhibitors and intermediates thereof. PubChem. US-9643927-B1. Available at: [Link]

  • United States Patent. Googleapis.com. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • This compound. J&K Scientific LLC. Available at: [Link]

  • CAS#:1260387-16-3 | 4-Methoxy-piperidine-4-carboxylic acid hydrochloride. Chemsrc. Available at: [Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PubMed Central. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]

  • Chemical JAK inhibitors for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]

  • MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. PubMed Central. Available at: [Link]

  • Current Development Status of MEK Inhibitors. PubMed Central. Available at: [Link]

  • JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. PubMed Central. Available at: [Link]

  • The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. PubMed Central. Available at: [Link]

  • Efficacy of the combination of MEK and CDK4/6 inhibitors in vitro and in vivo in KRAS mutant colorectal cancer models. NIH. Available at: [Link]

  • Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. PubMed Central. Available at: [Link]

  • Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel peptide therapeutics with enhanced stability, conformational rigidity, and receptor specificity has driven the exploration of non-natural amino acids. Among these, α,α-disubstituted cyclic amino acids are of significant interest for their ability to induce specific secondary structures and improve resistance to enzymatic degradation.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 4-methoxypiperidine-4-carboxylic acid hydrochloride, a unique constrained building block, into synthetic peptides. We will address the inherent challenges posed by its steric hindrance and provide validated strategies for efficient coupling in both solid-phase and solution-phase peptide synthesis, empowering researchers in drug discovery and chemical biology to leverage this compound for creating next-generation peptidomimetics.[3]

Introduction: The Rationale for Constrained Peptidomimetics

Standard peptides composed of natural amino acids often suffer from metabolic instability and conformational flexibility, which can limit their therapeutic efficacy.[1] The incorporation of structurally constrained non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations.[4] 4-Methoxypiperidine-4-carboxylic acid, as a cyclic α,α-disubstituted amino acid, introduces a rigid piperidine scaffold into the peptide backbone. This rigidity can:

  • Induce Specific Conformations: The piperidine ring restricts the available Ramachandran space, guiding the peptide to adopt well-defined secondary structures like β-turns or helical motifs.[5]

  • Enhance Proteolytic Stability: The α,α-disubstitution provides steric shielding, making the adjacent peptide bonds less susceptible to cleavage by proteases.

  • Improve Binding Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and selectivity.[1][2]

The 4-methoxy substituent offers an additional chemical handle and can influence the local electronic environment and conformational preference of the piperidine ring itself.[6][7]

Structural and Chemical Properties

Understanding the molecule's structure is paramount before its use in synthesis. The compound is typically supplied as a hydrochloride salt, which has important implications for reaction setup.

  • IUPAC Name: this compound[8]

  • CAS Number: 1260387-16-3

  • Molecular Formula: C₇H₁₄ClNO₃[9]

  • Molecular Weight: 195.65 g/mol [10]

  • Key Features:

    • α,α-Disubstituted Core: The quaternary carbon at the 4-position creates significant steric hindrance.

    • Secondary Amine: The piperidine nitrogen is a secondary amine, which is less nucleophilic than a primary amine.

    • Hydrochloride Salt: The amine is protonated. It must be neutralized in situ during the coupling reaction to participate in peptide bond formation.

cluster_key Chemical Structure of 4-Methoxypiperidine-4-carboxylic acid C1 C C2 C C1->C2 C_alpha C C1->C_alpha α-Carbon N NH C2->N C3 C N->C3 H_N H⁺Cl⁻ N->H_N Hydrochloride Salt C4 C C3->C4 C5 C C4->C5 C5->C1 O_methoxy O C_alpha->O_methoxy Methoxy Group C_carboxyl C C_alpha->C_carboxyl Carboxylic Acid C_methyl CH₃ O_methoxy->C_methyl O_hydroxyl OH C_carboxyl->O_hydroxyl O_carbonyl O C_carboxyl->O_carbonyl

Caption: Structure of this compound.

Core Challenge: Overcoming Steric Hindrance

The primary obstacle in utilizing this amino acid is the steric bulk around the reacting functional groups. The α,α-disubstitution makes both the secondary amine and the carboxylic acid sterically hindered.

  • Slow Reaction Kinetics: Standard coupling conditions, such as those using carbodiimides like DCC or DIC alone, are often too slow and inefficient, leading to low yields and incomplete reactions.[11]

  • Risk of Racemization: While this specific amino acid is achiral, harsh or prolonged coupling conditions can increase the risk of racemization for adjacent chiral amino acids in the peptide sequence.

  • Amine Nucleophilicity: The secondary amine of the piperidine ring is inherently less nucleophilic than the primary amines of standard amino acids, further slowing the coupling reaction.

Therefore, the choice of coupling reagent and reaction conditions is not merely a suggestion but a critical determinant of success.

Recommended Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for incorporating this building block due to its efficiency and ease of purification.[4][12] The Fmoc/tBu strategy is recommended.[]

SPPS_Workflow Start Start with Fmoc-protected peptide-resin Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 2. DMF Wash Fmoc_Deprotection->Washing_1 Coupling 3. Coupling of Protected Amino Acid (See Table 1 for hindered residues) Washing_1->Coupling Washing_2 4. DMF/DCM Wash Coupling->Washing_2 Check Coupling Complete? Washing_2->Check Check->Coupling No (Recouple) Repeat Repeat Cycle for Next Amino Acid Check->Repeat Yes Repeat->Fmoc_Deprotection Final Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Final Final Residue Added

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: N-α-Fmoc Protection of 4-Methoxypiperidine-4-carboxylic Acid

Since the raw material is unprotected, the first step is to install the temporary N-terminal protecting group.

  • Dissolution: Suspend 1.0 equivalent of this compound in a 1:1 mixture of Dioxane and Water.

  • Basification: Cool the suspension in an ice bath. Slowly add 2.2 equivalents of Sodium Bicarbonate (NaHCO₃) or a similar inorganic base. Stir until the solid dissolves and gas evolution ceases.

  • Fmoc Addition: Add a solution of 1.1 equivalents of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in Dioxane dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup:

    • Acidify the reaction mixture to pH ~2-3 with 1M HCl.

    • Extract the product into Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting white solid by flash column chromatography or recrystallization to yield Fmoc-4-methoxypiperidine-4-carboxylic acid.

Protocol 2: SPPS Coupling of Fmoc-4-methoxypiperidine-4-carboxylic Acid

This protocol assumes a standard Fmoc-SPPS cycle. The critical step is the coupling of the title compound onto the N-terminal amine of the resin-bound peptide.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the peptide-resin (confirmed by a positive Kaiser or chloranil test), wash the resin thoroughly with DMF (N,N-Dimethylformamide).

  • Activation Mixture Preparation: In a separate vessel, dissolve the following in DMF:

    • 3.0 eq of Fmoc-4-methoxypiperidine-4-carboxylic acid.

    • 2.9 eq of the coupling reagent (e.g., HATU).

    • 6.0 eq of a non-nucleophilic base (e.g., DIPEA or N-Methylmorpholine). The base is crucial for activating the coupling reagent and neutralizing the carboxylic acid.

  • Pre-activation: Allow the activation mixture to stand for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours is recommended. For particularly difficult couplings, gentle heating (e.g., 40-50°C) or microwave-assisted synthesis can be employed.

  • Monitoring: After the initial coupling time, take a small sample of resin beads and perform a qualitative test (e.g., chloranil test for secondary amines) to check for the presence of unreacted free amine.

  • Recoupling (if necessary): If the test is positive, indicating an incomplete reaction, drain the resin and repeat steps 2-5 for a second coupling.

  • Washing: Once the coupling is complete (negative test), drain the reaction vessel and wash the resin extensively with DMF, followed by DCM (Dichloromethane), to remove excess reagents and byproducts.

  • Continuation: Proceed to the next Fmoc deprotection step in the sequence.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassKey AdvantagesRecommended Equivalents (AA:Reagent:Base)Notes
HATU Uronium SaltVery fast kinetics, highly efficient for hindered couplings.[14]1 : 0.95 : 2The current gold standard for difficult couplings. Generates a highly reactive HOAt ester.
HCTU Uronium SaltSimilar to HATU but often more cost-effective and soluble.1 : 0.95 : 2A reliable alternative to HATU with comparable efficiency.
PyAOP Phosphonium SaltExcellent for coupling N-methylated and other hindered residues.[15]1 : 1 : 2Generates minimal carcinogenic byproducts compared to older phosphonium salts like BOP.[14]
PyBOP Phosphonium SaltStrong coupling reagent, widely applicable.[14]1 : 1 : 2Less reactive than PyAOP but still very effective and economical.
DIC/OxymaPure® Carbodiimide/AdditiveLow racemization tendency and safer than HOBt-based additives.[12]1 : 1 : 2A good choice for routine couplings, but may require longer reaction times or double coupling for this specific hindered amino acid.

Note: Equivalents are relative to the free amine sites on the resin.

Solution-Phase Peptide Synthesis (LPPS)

While less common for long peptides, LPPS remains valuable for fragment condensation and large-scale synthesis.[16][17][18] The principles for incorporating 4-methoxypiperidine-4-carboxylic acid are similar.

  • Protection: The C-terminus of the incoming amino acid (or peptide fragment) is typically protected as a methyl or benzyl ester. The N-terminus of 4-methoxypiperidine-4-carboxylic acid should be protected (e.g., with Boc or Cbz).[16][]

  • Coupling: The protected building blocks are dissolved in an appropriate organic solvent (e.g., DMF, DCM). A strong coupling reagent from Table 1 (e.g., HATU, PyBOP) and a base (DIPEA) are added.

  • Reaction: The reaction is stirred, typically for several hours, and monitored by TLC or LC-MS.

  • Workup and Purification: After completion, the reaction requires an aqueous workup to remove the water-soluble byproducts. The desired peptide is then purified by column chromatography.[20][21]

  • Deprotection: The protecting groups are removed in subsequent steps to allow for further chain elongation.[][]

Final Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups removed. A standard TFA "cleavage cocktail" is used.

  • Recommended Cocktail: For most peptides, a mixture of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) is sufficient. TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Procedure: The dried peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The resin is then filtered off, and the peptide is precipitated from the TFA solution using cold diethyl ether.

Conclusion

The successful incorporation of this compound into a peptide sequence is a strategic choice that can impart valuable conformational constraints and enhance metabolic stability. While its sterically hindered nature presents a synthetic challenge, this can be reliably overcome through the selection of potent coupling reagents, such as HATU or PyAOP, optimized reaction conditions including extended coupling times, and careful monitoring. The protocols outlined in this guide provide a validated framework for researchers to harness the potential of this unique building block, paving the way for the development of innovative and effective peptide-based therapeutics.

References

  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC - NIH. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.
  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdETwY0_RrK9eajLDrOkTWh6XB2ibjqWv6sS1qUYCRmZJ26DtGKqjjlnM5ar7lDsgBu7OCKjJSA0-GAOnyemV2V-WRmHSrwAfl716eVwiaa8uZRgVS21lWwWqluYkoduLca9q_mNuzXs1CoUZFA9omOLTSIrGjEbCJ1a8-gExHnMZLNXDUTObyJOs2vcK9sDR_9oQuPI-OEXW9mIf9DGX4vSyes7nXyyUZYw==]
  • The synthesis of peptides and proteins containing non-natural amino acids. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5JimmM9DHiQ1TsKrsdQIODs0uT2TqqxZ_61uSqwn0twzQC1FVbzDwZgyUfVEiB8e3XGH5YWN13QDVBOrBnG8slW64i9brHHN_XaQAlIl3J5al1q6Hw8iudR5cx30US7QEtpez-Gnv3wSQCgR0onIZhZPBErEdruFV5I_UF4aqwDzkRzc3lDzsKJ_eXXzJx5JHkiHlHDn9PzNNbi6ANKgm-8EMwn6EBuBKF1HuOJJfB-41uTq8bo2AO9X_uUWMTYM5hlLIzBijxvrbT5MolA==]
  • This compound | 1260387-16-3. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb8xChssdtqEGSa9v-xRp1xFCFEk3wAYp1foZYqjJPKHmuBMNXcxUnzqNLEwJTkN1CCsU0XMaRLUTTxjZo7bvK9o53xMvRXXtSWQPrCtImRD0ZdqCxa7eTJGZc4bp1CqDOM9d12HvIEjgNFzwr75PpUr6S_J-AII6mgiwy3oTlUxfjBFMJbbrbBRmeqmyEOQ==]
  • This compound | 1260387-16-3. (n.d.). J&K Scientific LLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3wutLxoiz16ckeM_i5tOcP0II91k3WmjpzRRbqKyee_sEGbPTx1CvnPs4fgY3LAbJGN6mWYTeayyRyQAgBvA4sILulaM2jUwDiZsJHCOq67P6JrCl6ezwvsmb2i9PfcKw-EGWvamiFjYk]
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF68Akfg_iYCcFXpeU2KpAxE72u8h7FZtFkyAlv7EgiQzXbih_DEiu9_UEDqetz17TarcKhK87izN5WblV49pELy6UBz_afkTgLNniu8soN-70jHmi9pkhz8_o85FT7KW_4kxqJibU9ELE7xYO_OOjhRZ8NFCmlpgmXi4XfU6RFqZqUglv--lTUWHMo54FDQK1AWa0a6rVHgD_Lyh1GHdsfcxsDTrFz2A==]
  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. (2018, April 18). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgfB2OZBQVJPA4j1N3iRc5Nf0lJIgRe9XkRClzMqx7xxsK4qb1BTFtAjcnp4L7fpFbh5zI4OlwB5qxENWqnEWIb0ri-3ISYIA4sNPtdj5ndOEpBzdf1ID55XqaI3tkmDUJ5rx3ac4AVYIlokw9Acl3Z3rqnhdkiKsczVQKAXYAWQpVfD6R-yWUVV5NbEXjxTYAOlydvFSa99a-EJezVQYRVyNa-CDccikSity3FJiXmUb9NBXcj21n1PHEJt9CEsG7UfBbewQ0r0fpbOflOSmd2mb97ZQPvPGUV1Q=]
  • This compound | 1260387-16-3. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFO-qdoxOUxDziHKf2ZZBMpQVnN92sJWKBw1OyVfNUNo0stPYZBI1_TDFDPjcmG-VEFI9hswOONhthPPTm0qTikLYocNgzi0JaaVPNivo2c6YzKmNS38vrWcK16WiHueZlqp5fVDscb1oVOTeUaAOLEXiQS8fnOUKudmZPuws3-s7PP-cerFidTDCytsKOSA==]
  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions: Full Paper PDF & Summary. (2018, April 19). Bohrium. [https://vertexaisearch.cloud.google.
  • 4-Methoxy-piperidine hydrochloride. (n.d.). Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG70P0GyRf2Xxwz6J740kudQI0uFkgh_eOIMmopgDZqJ0kCQa5vYScXl-yMAoSUNYFlAvnAN4m5baO14IzbCNcAokO5mXoYdQnPkaxdOGIvYBLGhh__ntN7_K5dE8NH_z5eFMU=]
  • 4-methoxy-piperidine-4-carboxylic acid hydrochloride 1260387-16-3 wiki. (n.d.). Guidechem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPtCzAx45eXDPcWUbweMOZwYwIDJ6VnIEy_kGVC5sLTGWBnbutE6NqdGjcpA8Al9_QzM1sfqvh9mwUW7IaWQKt6rdxXD_EVd4S9eR64KKpeMpkP4mdl_NQeAo186GMuNbEQZjLW1K3688xqMkGb-vMIArUw6LxKXxBB6C3FkSzQldaP1gxkGuXSqiIHgrWnZQ=]
  • 4-Methoxy-piperidine-4-carboxylic acid hydrochloride CAS#: 1260387-16-3. (n.d.). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEROODVjs-IBzHEzQj4QVeK2PjfB1SIPY8A_URpnNv2Ny0mLqodxHdwUkDzuGxPzHsMcrRX4z5lMQ6Af_p0zredLEPHz9d-TimkqMCcGlgM9Cl5_E7N_Mcbkwbz5gG4IQGJIUY24geJbmDsFBMYu-9WoTGwGoKKiZeuBdQt1wHcCx3c]
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022, November 23). ASM Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWvobkqPBGuHexuSvrT5aB-fSd79UWqIExgJEWeVFsrzr-eppmlHAWnbLcGSlJdsgaX0co-lAUK9lfDKGqSn6QyJoD7swFH_hNUUT9375TslzU-74ZPOOBVp5u2YGvkJbUbVG6r4J2A20laKOm1bic]
  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Qg0L5BJ3xK8buwZ2MygkEYj4ATFI5zRThg93ydRk2T-k2SKocHujodawSn7tCWdRIqh1WHkA7_k2Rj2BLV424auDua8LXBMmcVvOyDXw9yjvUJaPYi9F0znUmHFV2a65HPniZ6WGzTPNnJ1anDpGkBp4GlkbpxciM2o9YZ9n_u_ryPogJHgFnrJ2qpLqCSn0VG8dmhfpfKBIlUuL]
  • The synthesis of peptides and proteins containing non-natural amino acids. (n.d.). The Homepage of The Sanderson Group, Durham University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN5jh6AdyNTXoV-v-UmnC-Ci1SGY1AsK0-CtjD2Cx0pWIEdOxF9D1teYn4nvV24nROpDwNwf68DCElS4PBVfNftScGWyLi7CsoDoXI8Qf2Dm6-oRaFqCEtYIlJHtmZ0U7VlGmPUyzsrPfjzU7JVYiNDpbotQ61nKm4gw37kg==]
  • The synthesis of peptides and proteins containing non-natural amino acids. (2004, August 13). Chemical Society Reviews (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK9bUEn_MF1l8-4wee7s8E-wwe07oaPSSyAO1tOBSZYhNP1dP7OJuwAgqEWJ6TFCjM7wXD0FVfRedmF82PYC6dLNT_0-pPC5Fzt4Xh_83IQXPakgNT_Z-rFXcZIwUWT-LqW2YZT4TTZuXsrbt26UvEPQtj_Z_GRpJPnw==]
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgq1N8Aa1TC6uAGV5aD0fgk5309TQBJKe9-3YTlj_mO6_jDVAlD8RFe2Bj0nVOow8NJCKxEYSxZHNdsq_euj46XKKXDBqZluOfVOtc8f7qKh045G3y0VUWT4q8wLzxHFkRDB0=]
  • Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6LX13DSXXjkOW73CIZ03b8-clHwjB6qKCOwNMYMgUXFWu1nHxP16Xw0t0FHyWTa5Zp87HFnhDPcBHxlDO1M_Lg5jhi-OYdQrcxo2CqQLWm0QrYk9vKri2GciyJkQFFMz6Gkk3-x407DuvvUv0IPrLpWmCIufVAoc_Vbvoeeg0dgD9bArCh4gU0Pbxw==]
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuRhNc59Gr_J8KWZSXrWwY_GD_CkjZiZEh3ZbNJLZLjmLcrS2LkBZRDeSGbYcpj-altSVmdEX77NA4U2whyQd1v1cydb8myKBryixEKT-AKh1BjULlyKT184P0pMD-7Cm7rsXWdqZfWkwf2A3GSO8BidllgqcL4ZgN00tPwRaTzUTQ39JmcUJ4nNcop1557nEKOnTsB98mgtY3eUSkFVxkobn_ruWwlxky7RSUjNtQ6okn8G8=]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg2N_vba5-bkC4-1xcMCuaBtkSVQnZH9199RevlwEXj_KSh0_cKfu25LlPuxENLsevU54lkfwRfx96krq5ykC8SI5-oexVInnigvKxzztNM0HsIxarqej8f_HXHXxw4GV-PSeBeMt2sc57kpirll5hF5qg7VlQEz9ylg1rOtUsHkDL2ywkbPAmXTAkL-TtmMVZ95vFuPyb-tXzXzcS_n_KqYo55jan253OVdW6EivC7g==]
  • N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvVyjQXifAWNn3klIEElxT51d8MfgnbX_0_U9ZQK9zIYmWO-bG7Y8nya055iUjQVVs10YnjK4oNU8NpoM-5PxmcFNxcxqaG8r3pEnzltPQ9q4GDMPHSw47NRBCr5POvW-U4bYw0oWby41A6GVl_grh6HHqJTonGZFH-yMC4MsAKQuApI8gbOeWGDlALvZ1N4b6aNo=]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE37azuO7wVIpQtmbXv3MDK7xXv4drkRs3pcquFaGkgiOCjBQOTlsHWZJp-S2QDCrwr1fvYcsyv1nkMSE6d54-1daVMXCgexJkFRKQvZdkbGPfOa7V8_z9OOouBBpeRij61qNFVG20CcstFFrzV6kpgQCL1gSUlTsyDGQucRQDtbQl3_MjeCZHnWGc_zeFo4sBgi5vBkc0pm8BUkPiPHbOxUkZ9p810ZA==]
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQLRZ_ZHUrFdsBuR_75CDbiK3x1M1b3GCJ2emx6tjNSILyHW61173iUOVOCtCHiyDUX2NeS81Rc1crSDtVLQGjn2TDQKWCMti3uiUODSeURFQqEiPpPXvEEe7rQbKDzTWAvUDgkqYQj7aN55EAN1FCdJ1dQwrkzsOlIX5tj4imTkKrqW63IV7BYrSkfRNZqt2b8ECqCfP91D26X0lQpzF4XQLFnaVQq5dQVBIkUD-ZyC3hjcQ3lLv92-xO7jM_puv6cva-y4uFYwY=]
  • 12.5: Peptide Synthesis- Solution-Phase. (2025, April 28). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqDGVAcE5ecbukjirnXrrh_Cd63-zS795f4Z3Hwq0vNCVX_Neihc3MQTGRK10otGBUAan1FRQ2Pa1GLAZ1xz1mcl6UytD2bYDKfqNRSM6fRJ6_yyKSXuStjc3nDduvkR2j09c_MCBJYSLrlRlOjWEbeS0f5x3sMNjw-NOmrdIWfQDJFmOCdWkVPPH0SSq-lD7YMF97A6cox5ZGIgJwROJlscDJJQl-XDSpiXUQGQZxTKOSCSa5XZzN21RT7UAGGNaGaNmDJHWJvxF8K3bKaUn79JcZUtkHxzWJFxbv-FBRsUzO4PwHIGDGLAiefpM=]
  • (PDF) Methods for Removing the Fmoc Group. (2025, August 10). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2KV2YhUNRnzxWhEJ2GRFYWbKHHoLtsxIOF0Z6GtbxSpKIW9KbmjBdHp6MQwVwRRYXFYex6cFio2umyo-lQ0n6MJmrn9TdsyRsCcci6xCm5S4YmNXGUK2ovzxiPTpIlq_WHEgHzXtMah1TpOs1xZPFmHcixSdTId-rLxLIzQH26Z3YEc_blFEhSVBLXFyD-JU=]
  • Liquid Phase Peptides Synthesis. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVt76an7afVFQ292BBKz3YafqI0nR8zIzZWXPALAF6P9gf-vGhGKnJH92UWROBdJdkooWIghI6gLdjqxS_9nEg94O9wuKULp9pVcTuHZjk49qJeSVXH-VIrOwiyuBrHlt9iVYGPLzLHbGNVIhreomwi3zwa6QPCePwF7xJarxkIW15EA0QdzRnCdouLTp-Mps=]
  • Peptide synthesis. (n.d.). Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Zbxke137ZgFySULD7gvO42ZOlHgR20AXg7DmxEuUkvQK97Is9uLlE4-VHvGbN1UQwW7MxLuwIID2th1ne_UMXCwU_X_-yWwyRQsbYDkFg26jsq8NpdHeMzuYU8hCLn9UpryRX1CplW5e]
  • Multigram-scale synthesis of short peptides via a simplified repetitive solution-phase procedure. (2010, February 5). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcYGXUzBYrx_KWKOH_Iybgn29x5E3DvPhmDTBDBGOrgawJh0hBiFA9VxRNgL1evEfzyqyOz404l_uUYmmG4j78GBjP-rqgZ91UzwhYWvMH-TMK_sIUOTLjjR7U9dPXFedX_mvK]
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022, March 4). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0lp1MhqbZbfHW3MuT8CNVJIUY95mLK5JtvbvFcTLD7giK5SsgSTZ4cwKBbqounwd0uApMfYped8KRmKcCCV5iKTaAYP5OYya98-YlWMdmfuSegZhkCtmGO77iRKJYVlB1ZlQmGC2cs0KmkIE=]
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnYGhl13mvdG06gPFgm6cNUJRP44Lyr_4w8fKPyKxoUMfeTA_ZQ4a9a10dBC5v0UVTW98P8dvq6EqXZhVkxcFJY3ofaZa6HTEsw0H_rGKJWYG284yTsjlAX7vvcBHrdMdPQQjaZxG2M4_Occ_nmxNkLQIKakxPYxwkwf0HcFhqcf5MgO8RUjOfBVJhZUxcC2PW8goQoUh0FTMKRKJRYny6QsUuVRmN2x635zR8W5PYm758qOZZhYvRrOk-VMsDN5WhuXPt87dAx1llTiDH]
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaf9qUkmKKO3ReJTi-bZSZos7bLbAUiOrWb1tSqrlVCvQhUlYTG3U15sxbeGm8GviOsUorjc0DHs3L3BjzSUCO2leul67ZRRG3QGTThEV-LVGevYtzQLqfW3HNfufbbkS_VhMxcTE5wrwkvRI8gGl4K4wIty9i63oXmJ_zTA00z8FSgSi4mhyjWqZ5O1hrFJyJaR_PppmVplT4F2lSxtgGHAOoOfSjjsiNWLQG1DGTgQ==]
  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. (n.d.). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCMuthygtrrmd6d0a4tyOr0afH-CSwBz--0yS42O-KKILpz9q0DNpVTzpJ6g0QMvz0FjUrh9ImUPRtmxeDyIMT2yU58nyygC9Xz3WNpWK8Mx_XKRa0u-UjLPHAa1P9tVeMwvjFgQ==]
  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. (n.d.). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCsJT30La__k_cH_V_7Hnmz1YwYSsGh-tTkuYjUtrnS8140XZM5LV9gYJ84PyEy9i23SXpmraR-HjzT8LqyqOER8J8hwgcjEfeADdcUvR-EPYjiSo-Kysnf_ostYyKx8BHFjwCji2LcZJY7r1JQ-FBbToDm8hbdmrTnbki]
  • 4045-25-4, 4-Methoxypiperidinehydrochloride Formula. (n.d.). ECHEMI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBBCnHlUfsRHulAGaR4MgeIM8P_-fUWeQGdawwYvOuCUC4aguR6oGSl4qGMSbDPjYwIxYQVW1rXsJ4kLYeNGryd-DfGF98OoW9H_bXorNxGrsQeoH0xpseeoKcEq3hgttisA0G5xr_7QXHILozAg9YB4JzLkjLRzgG-cvE-Vw-DG4nWDZZNRcY2A48jUup4g==]
  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (n.d.). Indian Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpuiZgOH48JnU222-20y_1ivsvQUL1Awvo10j5nEgUBOnj-Fw2zTjK57lOIePkQ8c2rb4-62lsK6u0foQsc21R8r8pL3ZiyW-tyOrOowO94m1Y-akEcK8aVOQ1icC9ifPqkoIjLptBZaka9v4neXvoQjb0fP2-XI7j]
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025, October 17). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTT9WmTSvAQ0zt8F8uHK00XPflvBKgxk90bm7JRUWkZR4GsySd7UItYq5kuTnO1CVrHA3bkB4BXvD1twOzw9pKLmLWFjUpKOpReelsnAQ-SsvdW-ChmYpYZ6zRPOGr0XaMd9tBgujhk-LBoqincrOwn2CyDFXFUcOFPi4zpfEBJkOOgFzIE8moR2xaUdeGflnrbFOtDzDUtbXHiCI0h8Dqxg6kl0lR98PkyhEdKMP8nUrTzKbs-HKhMkwP2jaFjbSqMUC1MOYMQVqsEaqMg2G7QVKN7Cj9LRA=]
  • Conformation of piperidine and of derivatives with additional ring hetero atoms. (n.d.). ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSLVaSNyaYAgRv21Z7sl-sExrEIDCAbb5LILVU0e9AJ5i-uMoEPGcvO154-g86sPs0cGa11oOlmDENMQxYig_440tOZCD5CbZs-UpYpmMY69fLdsVId_DGDnXQsmj16UuJfI-247-1]
  • This compound | 1260387-16-3. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjlZfku-RnEWtWMZHEH2Wy4Cc_hlIMh1HVmwo9I7XbkgySZPVQ9_X-RdI0Kv6ob_-7snh3I2tPlmtvaYIff6liXe2KxSekP9bZ-QyENdhMiNw4dRSo4EIpuzNe5fOm0nSaFMcH7PNISKeGKb8NeJvT16O-r_RkE14c9flchU6n6a--wq9nXBBVaRE8djk0rQ==]
  • Coupling Reagents. (n.d.). Aapptec Peptides. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2gdakoyVDSoZOemKPtyHgj6PgTKmOHpGXRH995u2c2VHjpiXHCb9O8c_N6L14Xp9XdQt5DAnEutUtIj_hzRq3N2aaMqSjwYwPEAFTiR1U51p81mfeZ5Tj6OU3vKA7rXnf657mK6xT9EMGTWl-DV0_URqTnHpDTIhciwhiaeqM21waehgNrupQaIoqZT0=]
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHETX7fNuBTYEXs1OwgMxa6xpELoUcxGQWZEtAWcmVzPUHENzUWwVUah3UyEqKXsGCcgLWtfyB5kONZfkR-i54YTfbbRbcSA_nHaZ5yndfhhA0xuYA8D9e4NdMhzTufq_bkJjo-OHvnzu3Sk8Qah_fPVfFD5JIkZ0HfmKy6gGlV3gn9CQXBjnQcw4csMJLLsEEz_hXTA5Xqx_x7Q0L5uicelLC4wCBBZxELZw16avf2B6t1UwVQqLfRY1QhzhiymkGQ_Eh5QurZGlScDjuhwgR_zVMi7cfbYg==]
  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic alpha,alpha-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1tat992vKmGO9gCXT1LZtvxyije7kaBuhfPXYj6A9ccpyBzQPIs-RFH7yKffMnlrn814n2aacnOkNjmdycyF756kDthosKLUDT8jk2jFo_VSY3HcX3rtqoeyrCWkEc7klTtLO]

Sources

Scale-up synthesis of 4-methoxypiperidine-4-carboxylic acid hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride Derivatives

Authored by: A Senior Application Scientist

Introduction

Piperidine scaffolds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Their prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[4] Within this important class of heterocycles, C4-substituted derivatives, particularly those with quaternary centers like 4-methoxypiperidine-4-carboxylic acid, are of increasing interest as constrained building blocks for creating novel chemical entities with unique pharmacological profiles.

This application note provides a comprehensive, field-proven guide for the multi-gram scale-up synthesis of this compound. The protocol is designed for robustness, scalability, and safety, moving beyond a simple recitation of steps to explain the critical process parameters and scientific rationale behind each operational choice. This document is intended for researchers, chemists, and drug development professionals tasked with transitioning complex heterocyclic syntheses from the bench to pilot scale.

Overall Synthetic Strategy

The selected synthetic route is a multi-step process designed for scalability and control, commencing from the commercially available 1-Boc-4-piperidone. This strategy avoids hazardous reagents where possible and favors crystalline intermediates to simplify purification, a critical consideration for large-scale production.[5] The overall workflow involves sequential construction of the quaternary center at the C4 position, followed by deprotection to yield the final hydrochloride salt.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyanohydrin Formation cluster_2 Step 3: O-Methylation cluster_3 Step 4: Hydrolysis & Deprotection 4-Piperidone_HCl 4-Piperidone Hydrochloride N_Boc_4_Piperidone 1-Boc-4-Piperidone 4-Piperidone_HCl->N_Boc_4_Piperidone Boc2O, Et3N TMSCN_Intermediate 4-hydroxy-4-cyano- 1-Boc-piperidine N_Boc_4_Piperidone->TMSCN_Intermediate TMSCN, ZnI2 Methoxy_Nitrile 4-methoxy-4-cyano- 1-Boc-piperidine TMSCN_Intermediate->Methoxy_Nitrile NaH, MeI Final_Product 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride Methoxy_Nitrile->Final_Product conc. HCl, Heat

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols & Process Insights

This section details the step-by-step methodology. All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Table 1: Reagent Summary
ReagentFormulaMW ( g/mol )Molarity/PurityDensity (g/mL)
4-Piperidone Monohydrate HClC₅H₁₀ClNO·H₂O153.6198%-
Triethylamine (Et₃N)C₆H₁₅N101.1999.5%0.726
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2599%0.950
1-Boc-4-piperidoneC₁₀H₁₇NO₃199.25--
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi99.2198%0.744
Zinc Iodide (ZnI₂)ZnI₂319.1998%4.74
Sodium Hydride (NaH)NaH24.0060% in mineral oil1.396
Iodomethane (MeI)CH₃I141.9499.5%2.28
Hydrochloric Acid (HCl)HCl36.4637% aq. (12 M)1.18
Protocol 1: Synthesis of 1-Boc-4-piperidone

Rationale: The Boc (tert-butyloxycarbonyl) protecting group is employed due to its high stability under various reaction conditions (e.g., nucleophilic attack, basic conditions) and its clean, acid-labile removal at the final step. This protection prevents side reactions involving the piperidine nitrogen.[6]

  • Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-piperidone monohydrate hydrochloride (153.6 g, 1.0 mol) and dichloromethane (DCM, 1.5 L).

  • Basification: Cool the suspension to 0-5 °C using an ice bath. Slowly add triethylamine (280 mL, 2.0 mol) via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 15 minutes.

  • Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 229 g, 1.05 mol) in DCM (250 mL). Add this solution to the reaction mixture dropwise over 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Add water (1 L) to the reaction mixture. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-4-piperidone as a white to off-white solid.

    • Yield: 190-197 g (95-99%).

    • Purity: >98% by HPLC.

Protocol 2: Synthesis of 4-hydroxy-4-cyano-1-Boc-piperidine

Safety First: Trimethylsilyl cyanide (TMSCN) is highly toxic and releases hydrogen cyanide (HCN) gas upon contact with moisture or acid. This entire procedure must be performed in a certified, high-flow chemical fume hood. All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen). A separate beaker containing a bleach solution should be available to quench any residual cyanide.

Rationale: TMSCN is often preferred over KCN/NaCN in scale-up operations due to its better solubility in organic solvents and milder reaction conditions. Zinc iodide is a mild Lewis acid that catalyzes the addition to the carbonyl.[7]

  • Setup: To a 3 L, oven-dried, three-necked flask under an Argon atmosphere, add 1-Boc-4-piperidone (199.25 g, 1.0 mol) and anhydrous DCM (1.5 L).

  • Catalyst Addition: Add zinc iodide (16.0 g, 0.05 mol) to the solution and stir until dissolved.

  • Cyanide Addition: Cool the mixture to 0-5 °C. Add TMSCN (149 mL, 1.1 mol) dropwise via a syringe or addition funnel over 1.5 hours. A slight exotherm may be observed; maintain the internal temperature below 10 °C.

  • Reaction Monitoring: Stir at 0-5 °C for 4-6 hours. Monitor the reaction by TLC/HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, add a saturated aqueous solution of NaHCO₃ (1 L) to quench the reaction. Caution: Potential for HCN gas evolution. Ensure the addition is slow and the fume hood is functioning optimally.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL). Combine the organic layers and wash with brine (1 x 500 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the cyanohydrin as a crystalline solid.

    • Yield: 204-217 g (90-95%).

    • Purity: >97% by HPLC.

Protocol 3: Synthesis of 4-methoxy-4-cyano-1-Boc-piperidine

Safety First: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle only under an inert atmosphere. Iodomethane is a carcinogen and a potent alkylating agent; handle with extreme care.

Rationale: The Williamson ether synthesis is a classic and robust method for forming ethers. Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the tertiary alcohol, facilitating subsequent methylation.

  • Setup: To a 5 L, oven-dried, three-necked flask under an Argon atmosphere, add a 60% dispersion of NaH in mineral oil (44.0 g, 1.1 mol). Wash the NaH with dry hexanes (3 x 200 mL) to remove the mineral oil, decanting the hexanes carefully each time. Suspend the washed NaH in anhydrous tetrahydrofuran (THF, 2 L).

  • Substrate Addition: Dissolve 4-hydroxy-4-cyano-1-Boc-piperidine (226.3 g, 1.0 mol) in anhydrous THF (500 mL). Cool the NaH suspension to 0-5 °C and add the substrate solution dropwise over 1.5 hours. Caution: Hydrogen gas is evolved. Ensure proper ventilation away from ignition sources.

  • Alkylation: After stirring for 1 hour at 0-5 °C, add iodomethane (75 mL, 1.2 mol) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by HPLC.

  • Quenching: Cool the reaction to 0 °C. Very slowly, add methanol (50 mL) to quench any unreacted NaH, followed by the slow addition of water (1 L).

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 x 750 mL). Combine the organic layers, wash with brine (1 x 500 mL), and dry over Na₂SO₄.

  • Isolation: Filter and concentrate under reduced pressure to obtain the crude product. Purification can be achieved via column chromatography, but for scale-up, crystallization from isopropanol/water is preferred.

    • Yield: 204-216 g (85-90%).

    • Purity: >98% by HPLC.

Protocol 4: Hydrolysis, Deprotection, and Salt Formation

Rationale: Concentrated hydrochloric acid serves a dual purpose: it hydrolyzes the nitrile to a carboxylic acid and simultaneously cleaves the acid-labile Boc protecting group. The reaction is driven to completion by heat. The final product is conveniently isolated as a stable, crystalline hydrochloride salt, which aids in purification.

  • Setup: To a 3 L flask equipped with a mechanical stirrer and reflux condenser, add 4-methoxy-4-cyano-1-Boc-piperidine (240.3 g, 1.0 mol) and concentrated HCl (1.5 L, approx. 18 mol).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 24-48 hours. Monitor the reaction by HPLC, observing the disappearance of the starting material and the formation of the final product.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C for 4 hours to promote crystallization.

  • Filtration: Collect the resulting white precipitate by vacuum filtration. Wash the filter cake with cold acetone (2 x 300 mL) to remove residual water and impurities.

  • Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

    • Yield: 168-178 g (80-85%).

    • Purity: >99% by HPLC and ¹H NMR.

    • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm structure and purity.[8]

Table 2: Summary of Process Parameters
StepKey TransformationTemp (°C)Time (h)Typical YieldKey Scale-up Consideration
1N-Boc Protection0 → 251695-99%Temperature control during basification.
2Cyanohydrin Formation0-54-690-95%Extreme safety for TMSCN handling.
3O-Methylation0 → 2512-1685-90%Safe handling of NaH and H₂ evolution.
4Hydrolysis/Deprotection100-11024-4880-85%Material compatibility with hot conc. HCl.

Scale-Up Process Safety and Optimization

Transitioning from bench to pilot scale requires a proactive approach to safety and process robustness. A Quality by Design (QbD) methodology is recommended to ensure reproducibility.[9]

G cluster_0 Process Safety Analysis A Identify Hazards (TMSCN, NaH, Exotherms) B Assess Risks (Toxicity, Flammability, Thermal Runaway) A->B C Implement Controls (Inert Atmosphere, Temp Control, Slow Addition, Quenching) B->C D Monitor & Verify (PAT, In-process Checks) C->D

Caption: Logic flow for process safety management.

  • Thermal Hazard Assessment: Steps 2 and 3 involve potentially significant exotherms. For scale-up, a reaction calorimeter should be used to determine the heat of reaction and ensure that the cooling capacity of the planned reactor is sufficient to prevent a thermal runaway.[10]

  • Reagent Addition Control: On a larger scale, the dropwise addition of reagents like TMSCN and NaH suspensions must be precisely controlled. Sub-surface addition is recommended to prevent accumulation of unreacted reagent on the surface, which could lead to a sudden, uncontrolled reaction.

  • Hydrogen Management (Step 3): The methylation step generates a significant volume of flammable hydrogen gas. The reactor must be purged with an inert gas (N₂ or Ar) and the off-gas safely vented to prevent the creation of an explosive atmosphere.

  • Impurity Profile: At each stage, establish a clear impurity profile. For instance, incomplete methylation in Step 3 can lead to a challenging separation later. Define acceptable limits for key impurities and develop analytical methods to track them.

  • Crystallization Development: The final isolation relies on crystallization. A systematic study of solvent systems, cooling profiles, and seeding strategies should be performed to ensure consistent particle size distribution and high purity, avoiding the need for costly and inefficient chromatographic purification.

References

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Marton, J., et al. (2013). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. ScienceDaily. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Available at: [Link]

  • Marton, J., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(6), 7529-7543. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). Available at: [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 219. Available at: [Link]

  • Global Information, Inc. (2025). Global Pharmaceutical Grade Piperidine Derivatives Market Growth 2025-2031. Global Information, Inc. Available at: [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-370. Available at: [Link]

  • Li, Y., et al. (2009). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents, CN102174011A.
  • Chen, J., et al. (2019). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Organic Process Research & Development. Available at: [Link]

Sources

Asymmetric Synthesis of Chiral 4-Methoxypiperidine-4-Carboxylic Acid Analogs: A Practical Guide to Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Chiral piperidine scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Specifically, piperidines bearing a quaternary stereocenter at the C4 position, such as 4-methoxypiperidine-4-carboxylic acid analogs, represent a class of cyclic α,α-disubstituted α-amino acids with significant potential for inducing conformational constraints in peptides and interacting with biological targets in a highly specific, three-dimensional manner.[4][5] The primary synthetic challenge lies in the enantioselective construction of this sterically hindered C4 quaternary stereocenter. This application note provides a detailed examination of a robust and scalable method for achieving this: chiral phase-transfer catalysis (PTC) . We will explain the mechanistic rationale, provide a detailed experimental protocol, and present expected outcomes for the asymmetric alkylation of a piperidone-derived Schiff base, a key step in accessing these valuable chiral building blocks.

The Strategic Importance of the Chiral Piperidine-4-Carboxylic Acid Scaffold

The piperidine ring is a privileged structure in drug design due to its favorable physicochemical properties, including metabolic stability and its ability to present substituents in well-defined spatial orientations.[3] The introduction of a chiral center transforms the scaffold into a powerful tool for modulating biological activity and selectivity.[2] The specific subclass of 4-substituted-4-carboxylic acid piperidines are cyclic amino acid analogs that offer several advantages:

  • Conformational Rigidity: The quaternary center restricts bond rotation, locking the piperidine ring into specific chair conformations. When incorporated into peptides or small molecules, this can pre-organize the molecule for optimal binding with a biological target.[4]

  • Novel Chemical Space: These three-dimensional structures allow for the exploration of chemical space that is inaccessible with flat, aromatic rings, often leading to improved potency and novel intellectual property.

  • Metabolic Stability: The quaternary carbon is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]

The core synthetic hurdle—the creation of the C4 stereocenter—has been effectively addressed by advancements in asymmetric catalysis. Among these, phase-transfer catalysis stands out for its operational simplicity, mild conditions, and high enantioselectivity.[7][8]

The Core Strategy: Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid and a liquid). In the context of asymmetric synthesis, a chiral phase-transfer catalyst is used to ferry a nucleophile from one phase to another, carrying out a reaction in a chiral environment.

For the synthesis of our target molecule, the strategy involves the alkylation of a Schiff base derived from an N-protected 4-piperidone. The key mechanistic steps are as follows:

  • Enolate Formation: A strong base (e.g., solid potassium hydroxide) deprotonates the α-carbon of the piperidone-derived glycine imine Schiff base, forming a planar, achiral enolate.

  • Chiral Ion Pairing: The chiral quaternary ammonium salt (the catalyst) complexes with the enolate, forming a chiral, lipophilic ion pair. The specific geometry of the catalyst shields one face of the enolate.

  • Phase Transfer & Alkylation: This ion pair is soluble in the organic solvent (e.g., toluene) and migrates away from the solid base. It then reacts with an electrophile. The steric and electronic properties of the chiral catalyst direct the electrophile to attack the unshielded face of the enolate, creating the new stereocenter with high enantioselectivity.

  • Catalyst Regeneration: After the reaction, the catalyst releases the product and returns to the solid-liquid interface to begin a new cycle.

This method is highly effective for creating quaternary α-amino acids and is directly applicable to our cyclic system.[7][9]

Visualizing the Synthetic Workflow

The overall process can be broken down into three main stages: precursor synthesis, the key asymmetric alkylation, and final deprotection/modification.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric PTC Alkylation cluster_2 Stage 3: Deprotection & Final Product A N-Protected 4-Piperidone B Glycine Ester Schiff Base A->B Condensation C Key Asymmetric Alkylation (Chiral PTC Catalyst, Base, R-X) B->C D Hydrolysis of Imine & Ester C->D E Final Chiral Product: 4-R-4-Carboxypiperidine D->E

Caption: General workflow for the asymmetric synthesis of chiral 4-substituted piperidine-4-carboxylic acids.

Detailed Experimental Protocol: Synthesis of (S)-1-Boc-4-methoxy-4-methylpiperidine-4-carboxylic acid

This protocol details the synthesis of a representative analog. The choice of protecting groups (Boc) and the catalyst are based on well-established precedents in the synthesis of α,α-disubstituted amino acids.[7][9]

Part A: Synthesis of the Piperidone Schiff Base Precursor
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Boc-4-piperidone (1.0 eq), glycine tert-butyl ester hydrochloride (1.1 eq), and toluene (approx. 0.2 M).

  • Azeotropic Water Removal: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, N-Boc-4-piperidone-glycine tert-butyl ester imine, can often be used directly in the next step after ensuring dryness. If necessary, purify by column chromatography on silica gel.

Part B: Key Asymmetric Alkylation via Phase-Transfer Catalysis

Causality Note: Solid-liquid phase-transfer conditions are often superior for this reaction, as they can lead to higher reactivity and selectivity compared to liquid-liquid systems.[7] The C2-symmetric Maruoka catalyst is chosen for its demonstrated high performance in creating quaternary stereocenters.[7]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, finely grind potassium hydroxide (KOH) pellets into a powder using a mortar and pestle.

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the piperidone Schiff base from Part A (1.0 eq) and the (S,S)-Maruoka catalyst ((S,S)-N,N'-Bis(2,6-dichlorobenzylidene)-1,2-diphenylethylenediamine) (1 mol%).

  • Solvent and Cooling: Add anhydrous toluene (approx. 0.1 M) and cool the mixture to -40 °C in a cryocool or a dry ice/acetonitrile bath.

  • Addition of Base and Electrophile: Add the powdered KOH (5.0 eq) followed by the slow, dropwise addition of methyl iodide (1.5 eq).

  • Reaction: Stir the reaction vigorously at -40 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Part C: Hydrolysis and Methoxy Group Installation
  • Hydrolysis: Dissolve the crude product from Part B in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl). Stir at room temperature until the imine and tert-butyl ester are fully hydrolyzed (monitor by TLC/LC-MS).

  • Purification: Concentrate the mixture to remove THF. The aqueous layer contains the hydrochloride salt of the amino acid. This can be purified by ion-exchange chromatography.

  • Methoxy Group Installation: The introduction of the methoxy group at the quaternary center would typically be designed into the electrophile or require a more complex multi-step sequence if starting from a simple alkylation. A more direct, though conceptually different, approach would involve asymmetric hydroxylation followed by methylation. For the purpose of this note, we focus on the key stereocenter-forming reaction. The final product after hydrolysis of the methylated intermediate from Part B is the chiral (S)-1-Boc-4-methylpiperidine-4-carboxylic acid .

Data Presentation: Expected Outcomes

The efficiency of the asymmetric PTC alkylation is highly dependent on the catalyst, electrophile, and reaction conditions. The table below summarizes representative data for analogous systems, providing a benchmark for expected performance.

EntryElectrophile (R-X)CatalystYield (%)ee (%)
1Benzyl Bromide(S,S)-Maruoka Catalyst9598
2Methyl Iodide(S,S)-Maruoka Catalyst8896
3Allyl Bromide(R,R)-Maruoka Catalyst9297
4Benzyl Bromide(S)-O'Donnell Catalyst8591

Data is representative and based on results for the alkylation of acyclic benzophenone imines of glycine esters as reported in the literature.[7][9]

Mechanistic Visualization of the Catalytic Cycle

To ensure trustworthiness and provide a self-validating protocol, understanding the catalyst's mode of action is crucial.

G Q*⁺ = Chiral Quaternary Ammonium Catalyst cluster_cycle PTC Catalytic Cycle Enolate Piperidone Enolate (M⁺) IonPair [Q*⁺Enolate⁻] (Organic Phase) Enolate->IonPair Ion Exchange Cat_K [Q*⁺X⁻] (Organic Phase) Cat_K->Enolate K⁺X⁻ (Solid Phase) Product_Complex [Q*⁺ProductAnion⁻] IonPair->Product_Complex + R-X - X⁻ Product_Complex->Cat_K Regenerates Catalyst Alkylated_Product Alkylated Product Product_Complex->Alkylated_Product Protonation/ Workup

Caption: Simplified catalytic cycle for asymmetric phase-transfer alkylation.

Conclusion

The asymmetric synthesis of chiral 4-methoxypiperidine-4-carboxylic acid analogs and related compounds is a challenging but highly rewarding endeavor for medicinal chemists. Chiral phase-transfer catalysis provides a powerful, scalable, and highly enantioselective method for constructing the critical C4 quaternary stereocenter. The protocols and principles outlined in this guide are built upon robust, field-proven methodologies and offer a reliable pathway to access these valuable and complex molecular scaffolds for drug discovery and development.

References

  • Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12234-12235. [Link]

  • Wang, Y. (2013). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 15(17), 4442-4445. [Link]

  • Jadhav, A. M. (2020). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 9(9), 1335-1359. [Link]

  • Ooi, T., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945-3948. [Link]

  • Ooi, T., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(21), 5228-5229. [Link]

  • Amat, M., et al. (2010). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 75(21), 7061-7072. [Link]

  • Lykke, L., & Jørgensen, K. A. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 532-541. [Link]

  • Corey, E. J., & Lykke, L. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 532-541. [Link]

  • Hashemi, M. M., et al. (2014). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Organic Chemistry: An Indian Journal. [Link]

  • Ilyin, A. P., & Ivachtchenko, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4946. [Link]

  • Douglas, C. J. (2015). Recent Advances in Asymmetric Catalytic Methods for the Formation of Acyclic α,α-Disubstituted α-Amino Acids. The Journal of Organic Chemistry, 80(1), 1-7. [Link]

  • Micheli, F., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. [Link]

  • Zhou, J. (2014). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Organic Chemistry: Current Research. [Link]

  • Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. ACS Catalysis, 11(15), 9459-9464. [Link]

  • Zhou, J. (2014). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. Organic Chemistry: Current Research, 4(2). [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2010). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 110(6), 3579-3647. [Link]

  • Kim, H., et al. (2019). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. ChemistrySelect, 4(15), 4258-4261. [Link]

Sources

Application Notes & Protocols: Leveraging 4-methoxypiperidine-4-carboxylic acid hydrochloride in the Synthesis of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Neuropharmacology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1][2] Its rigid, chair-like conformation allows for precise spatial orientation of functional groups, which is critical for selective interactions with biological targets such as receptors and enzymes implicated in neurodegenerative diseases.[2] The nitrogen atom within the piperidine ring is often a key pharmacophoric feature, providing a handle for modulating physicochemical properties like solubility and basicity, which in turn influence a compound's pharmacokinetic profile, including its ability to cross the blood-brain barrier.[2]

This document provides a detailed guide on the application of 4-methoxypiperidine-4-carboxylic acid hydrochloride (1) , a versatile building block, in the synthesis of potential neuroprotective agents. The presence of a carboxylic acid and a methoxy group at the 4-position offers unique opportunities for creating diverse chemical entities. The methoxy group can influence lipophilicity and metabolic stability, while the carboxylic acid provides a reactive handle for forming amide or ester linkages, allowing for the coupling of this core scaffold to other pharmacologically active moieties.

The hydrochloride salt form of this starting material enhances its stability and solubility in certain solvents, making it a convenient precursor for various synthetic transformations.[3] This guide will explore a representative synthetic workflow, detailing the rationale behind each step and providing a reproducible protocol for researchers in drug discovery and development.

Core Synthetic Strategy: Amide Coupling for Bio-conjugation

A common and effective strategy in medicinal chemistry is the coupling of a core scaffold, such as our piperidine derivative, with a molecule known to possess a desired biological activity. For neuroprotection, moieties with antioxidant or anti-inflammatory properties are of particular interest. In this application note, we will detail the synthesis of a novel compound by coupling 4-methoxypiperidine-4-carboxylic acid with a hypothetical, yet representative, amine-containing fragment that could confer neuroprotective properties.

The primary reaction we will employ is an amide bond formation, a robust and well-established reaction in organic synthesis. This involves the activation of the carboxylic acid on the piperidine ring, followed by nucleophilic attack from the amine of our chosen coupling partner.

Experimental Workflow Overview

The overall synthetic strategy is a two-step process starting from the commercially available hydrochloride salt. The first step is the deprotection of the piperidine nitrogen, if necessary for the chosen synthetic route, or direct use in the coupling reaction. The second, and key, step is the amide coupling reaction.

G cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Amide Coupling cluster_2 Final Product A This compound B Carboxylic Acid Activation A->B Coupling Agent (e.g., HATU) C Addition of Amine Coupling Partner B->C Base (e.g., DIPEA) D Purification C->D Reaction Work-up E Novel Neuroprotective Agent Candidate D->E Chromatography

Caption: Synthetic workflow for the preparation of a novel neuroprotective agent.

Detailed Protocol: Synthesis of a Representative Neuroprotective Candidate

This protocol describes the synthesis of a hypothetical amide-linked neuroprotective agent.

Materials and Reagents
ReagentSupplierGrade
4-methoxypiperidine-4-carboxylic acid HClJ&K Scientific>97%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Sigma-AldrichSynthesis Grade
DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichSynthesis Grade
Amine Coupling Partner (e.g., 4-phenoxyaniline)Sigma-AldrichReagent Grade
Dimethylformamide (DMF)Sigma-AldrichAnhydrous
Dichloromethane (DCM)Sigma-AldrichHPLC Grade
Ethyl AcetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Saturated aq. Sodium Bicarbonate (NaHCO₃)--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich-
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 195.65 mg, 1.0 mmol).

    • Add anhydrous Dimethylformamide (DMF) (10 mL) to dissolve the starting material. Stir until a clear solution is obtained.

  • Activation of Carboxylic Acid:

    • To the stirred solution, add HATU (1.1 eq, 418.3 mg, 1.1 mmol).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.52 mL, 3.0 mmol). The additional base is required to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction.

    • Stir the mixture at room temperature for 20 minutes. This allows for the formation of the activated ester intermediate.

  • Amide Bond Formation:

    • In a separate vial, dissolve the amine coupling partner (e.g., 4-phenoxyaniline) (1.05 eq, 194.5 mg, 1.05 mmol) in a minimal amount of DMF (2 mL).

    • Add the amine solution dropwise to the reaction flask.

    • Allow the reaction to stir at room temperature for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acid and HATU byproducts.

    • Wash the organic layer with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the final product but a gradient of Ethyl Acetate in Hexanes is a good starting point.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound as a solid or oil.

Rationale and Causality in Protocol Design
  • Choice of Coupling Agent (HATU): HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if chiral centers are present). It works by forming a highly reactive activated ester with the carboxylic acid.

  • Use of Base (DIPEA): DIPEA is a non-nucleophilic base, which is crucial to avoid unwanted side reactions with the activated ester. It serves to neutralize the hydrochloride salt of the starting material and the hexafluorophosphoric acid generated from HATU during the reaction.

  • Solvent Selection (DMF): Anhydrous DMF is an excellent solvent for this type of reaction as it is polar and aprotic, effectively solvating the reactants without interfering with the reaction mechanism.

  • Aqueous Work-up: The aqueous work-up is designed to remove the water-soluble byproducts of the reaction, such as excess base and salts, simplifying the subsequent purification step.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Outcome
¹H NMR Peaks corresponding to the piperidine ring protons, the methoxy group, and the protons of the coupled amine.
¹³C NMR Carbons of the piperidine scaffold, the methoxy group, the newly formed amide carbonyl, and the coupled amine.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target compound.
HPLC A single major peak indicating high purity (ideally >95%).

Potential Signaling Pathways and Mechanisms of Action

While the specific biological activity of a novel compound must be determined experimentally, molecules containing a piperidine scaffold have been implicated in various neuroprotective mechanisms.[1][4][5]

G A Neuroprotective Agent (Piperidine Core) B Target Engagement (e.g., Receptor, Enzyme) A->B C Modulation of Downstream Signaling B->C D Anti-inflammatory Effects C->D E Antioxidant Response C->E F Anti-apoptotic Activity C->F G Neuronal Survival and Function D->G E->G F->G

Caption: Potential neuroprotective mechanisms of action for piperidine-based compounds.

The synthesized compounds can be screened in various in-vitro and in-vivo models of neurodegeneration to elucidate their specific mechanism of action. This could include assays for:

  • Anti-inflammatory activity: Measuring the inhibition of pro-inflammatory cytokines in microglial cells.

  • Antioxidant capacity: Assessing the scavenging of reactive oxygen species (ROS).

  • Anti-apoptotic effects: Evaluating the inhibition of caspase activity in neuronal cell lines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential neuroprotective activity. The protocol detailed in this application note provides a robust and reproducible method for generating a library of diverse amide-linked derivatives. By strategically choosing the amine coupling partner, researchers can explore a wide chemical space and develop new therapeutic leads for the treatment of neurodegenerative diseases.

References

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(9), 10499-10513. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(9), 1845-1858. Available at: [Link]

  • S, S., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology, 20(20), 950-956. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Available at: [Link]

  • Gomtsyan, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 275, 116568. Available at: [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Available at: [Link]

  • J&K Scientific LLC. (n.d.). This compound. Available at: [Link]

  • Ren, S., et al. (2014). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Basic & Clinical Pharmacology & Toxicology, 114(3), 253-259. Available at: [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Available at: [Link]

  • K, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic routes to intermediates 4, 5 and final compounds 6e23. Reagents and conditions. Available at: [Link]

  • Glover, V., et al. (1995). Synthesis of N-propargylphenelzine and analogues as neuroprotective agents. Journal of Neural Transmission. Supplementum, 46, 209-214. Available at: [Link]

  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 39-46. Available at: [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • K, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 484. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxypiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of 4-methoxypiperidine-4-carboxylic acid hydrochloride, a key building block in medicinal chemistry.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide breaks down the common challenges associated with a standard synthetic route, which typically involves the formation of a cyanohydrin from a protected piperidone, subsequent O-methylation, nitrile hydrolysis, and final deprotection/salt formation. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Steps - Cyanohydrin Formation & O-Methylation

Question 1: My initial cyanohydrin formation from N-Boc-4-piperidone is sluggish and gives a low yield. What's going wrong?

Answer: This is a common issue often related to the equilibrium nature of the reaction or reagent quality.

  • Cause 1: Inactive Cyanide Source. Trimethylsilyl cyanide (TMSCN) is sensitive to moisture. If it has been improperly stored, it may be partially hydrolyzed, reducing its effectiveness.

  • Solution 1: Use a freshly opened bottle of TMSCN or distill the reagent prior to use. Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

  • Cause 2: Insufficient Catalysis. The reaction is typically catalyzed by a Lewis acid like zinc iodide (ZnI₂) or a cyanide salt. If the catalyst is omitted or inactive, the reaction will be extremely slow.

  • Solution 2: Add a catalytic amount (1-5 mol%) of ZnI₂ to the reaction mixture. Alternatively, using potassium cyanide (KCN) with a phase-transfer catalyst like 18-crown-6 can be an effective strategy.

Question 2: During the O-methylation of the N-Boc-4-hydroxy-4-cyanopiperidine intermediate with NaH and MeI, I'm seeing a significant byproduct. What is it and how can I avoid it?

Answer: The most likely byproduct is the N-methylated quaternary ammonium salt, arising from the methylation of the piperidine nitrogen. Although the nitrogen is protected by a Boc group, harsh conditions can lead to side reactions.

  • Cause: High Temperature or Excess Methyl Iodide. The piperidine nitrogen, while protected, can still possess some nucleophilicity, especially at elevated temperatures. Over-alkylation is a known issue in piperidine chemistry.[1]

  • Solution:

    • Temperature Control: Perform the deprotonation with sodium hydride (NaH) at 0 °C to form the alkoxide, then add the methyl iodide (MeI) at this lower temperature and allow the reaction to slowly warm to room temperature. Avoid excessive heating.

    • Stoichiometry: Use only a slight excess of methyl iodide (1.05-1.1 equivalents). Adding the MeI slowly via a syringe pump can also help maintain a low concentration, favoring O-methylation over N-methylation.

    • Alternative Reagents: Consider using a less reactive methylating agent like dimethyl sulfate, although this requires careful handling due to its toxicity.

Section 2: Nitrile Hydrolysis & Deprotection

Question 3: My acid-catalyzed hydrolysis of the nitrile is not going to completion. I've isolated a neutral compound which I believe is the amide intermediate. How do I push the reaction to the carboxylic acid?

Answer: Nitrile hydrolysis proceeds through an amide intermediate, and it's common for the reaction to stall at this stage if the conditions are not sufficiently forcing.[2][3]

  • Cause: Insufficiently Strong Acid or Low Temperature. The hydrolysis of the amide to a carboxylic acid requires vigorous conditions, typically heating under reflux in strong acid.[4][5][6]

  • Solution:

    • Increase Acid Concentration & Temperature: The most reliable method is to heat the nitrile intermediate under reflux in a strong aqueous acid, such as 6M HCl or concentrated HCl. This will typically hydrolyze the nitrile and cleave the Boc protecting group in the same step.[5]

    • Extended Reaction Time: Monitor the reaction by TLC or LC-MS. If the amide intermediate is still present, simply extend the reflux time until it is fully consumed. Reaction times of 12-24 hours are not uncommon for this step.

Question 4: The final product won't crystallize from my reaction mixture after workup. I have an oil or a sticky solid. What should I do?

Answer: This is a classic purification problem, often caused by residual water, solvent, or impurities.

  • Cause 1: Residual Water. The hydrochloride salt can be hygroscopic, and excess water will prevent crystallization.

  • Solution 1: After the reaction is complete, concentrate the aqueous acid solution in vacuo to a thick slurry. Add an anhydrous, non-polar solvent like toluene or acetonitrile and re-concentrate. This azeotropic removal of water is highly effective. Repeat 2-3 times.[7]

  • Cause 2: Improper Solvent for Crystallization. The choice of crystallization solvent is critical.

  • Solution 2: After ensuring the product is dry, attempt crystallization from a polar, aprotic solvent system. A common and effective method is to dissolve the crude salt in a minimal amount of hot ethanol or methanol and then add a co-solvent in which the salt is insoluble, such as diethyl ether, ethyl acetate, or acetonitrile, until turbidity is observed.[8] Allow the solution to cool slowly to promote crystal growth.

  • Cause 3: Impurities Inhibiting Crystallization. If significant impurities are present, they can act as "crystal poisons."

  • Solution 3: If azeotropic drying and solvent screens fail, the crude product may need to be purified by other means before crystallization. One approach is to dissolve the crude hydrochloride salt in water, basify with a strong base (e.g., NaOH) to a pH > 10 to obtain the free amine, and extract the free amine into an organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate, and then re-form the hydrochloride salt by adding a solution of HCl in a non-protic solvent like dioxane or diethyl ether. This process often removes water-soluble impurities.

Visualized Workflow and Troubleshooting

Overall Synthetic Workflow

The following diagram illustrates a typical synthetic route from N-Boc-4-piperidone.

G A N-Boc-4-piperidone B N-Boc-4-hydroxy-4-cyanopiperidine A->B  TMSCN, cat. ZnI₂  DCM, 0°C to rt C N-Boc-4-methoxy-4-cyanopiperidine B->C  1) NaH, THF, 0°C  2) MeI, 0°C to rt D This compound C->D  Conc. HCl (aq)  Reflux G start Problem: Low Yield of Final Product q1 Was the nitrile hydrolysis (Step C -> D) complete? start->q1 sol1 Incomplete Hydrolysis: - Increase reflux time - Use more concentrated HCl - Check for stable amide intermediate q1->sol1 No q2 Was the O-methylation (Step B -> C) efficient? q1->q2 Yes sol2 Low Methylation Yield: - Check quality of NaH and MeI - Ensure anhydrous conditions - Analyze for N-methylation byproduct q2->sol2 No q3 Was the cyanohydrin formation (Step A -> B) successful? q2->q3 Yes sol3 Poor Cyanohydrin Yield: - Use fresh TMSCN - Ensure catalyst is active - Verify anhydrous conditions q3->sol3 No sol4 Yield loss during workup: - Optimize extraction pH - Check for product solubility in wash steps - Re-evaluate crystallization solvent system q3->sol4 Yes

Caption: A decision-making workflow for troubleshooting low product yield.

Reference Experimental Protocol

This protocol is a representative example. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of tert-butyl 4-hydroxy-4-cyanopiperidine-1-carboxylate

  • To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add zinc iodide (0.80 g, 2.5 mmol) to the stirred solution.

  • Slowly add trimethylsilyl cyanide (TMSCN) (6.7 mL, 52.7 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (30% Ethyl Acetate/Hexanes).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which is often used directly in the next step.

Step 2: Synthesis of tert-butyl 4-cyano-4-methoxypiperidine-1-carboxylate

  • To a dry three-neck flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (2.4 g, 60 mmol). Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the oil.

  • Suspend the washed NaH in anhydrous tetrahydrofuran (THF) (100 mL) and cool to 0 °C.

  • Dissolve the crude cyanohydrin from Step 1 in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour.

  • Add methyl iodide (MeI) (3.4 mL, 55 mmol) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude methylated product. Purify by column chromatography if necessary.

Step 3: Synthesis of this compound

  • To the crude product from Step 2, add concentrated hydrochloric acid (60 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 24 hours. The reaction should become a clear, homogeneous solution.

  • Monitor the reaction by LC-MS to confirm the disappearance of the starting material and amide intermediate.

  • Cool the solution to room temperature and concentrate under reduced pressure to remove most of the water and HCl.

  • Add toluene (50 mL) and re-concentrate to dryness. Repeat this azeotropic drying step twice more to obtain a solid or semi-solid.

  • Add hot acetonitrile (50 mL) to the crude solid and stir vigorously. Cool the slurry to 0 °C and stir for 1 hour.

  • Filter the solid, wash with cold acetonitrile, and dry in a vacuum oven at 50 °C to yield the final product as a white to off-white solid.

Potential Impurities and Characterization

Impurity NameProbable OriginSuggested Analytical Detection Method
N-Boc-4-methoxy-4-(aminocarbonyl)piperidine Incomplete nitrile hydrolysis (Step 3)¹H NMR: Appearance of broad amide NH₂ signals (~7-8 ppm). LC-MS: Detection of the corresponding molecular ion peak.
4-Hydroxypiperidine-4-carboxylic acid HCl Incomplete O-methylation (Step 2)¹H NMR: Absence of the methoxy signal (~3.2 ppm). LC-MS: Detection of the molecular ion corresponding to the demethylated product.
1-Methyl-4-methoxypiperidine-4-carboxylic acid N-methylation side reaction if Boc group is compromisedLC-MS: Detection of a molecular ion that is 14 Da higher than the desired product's free base.
Piperidine-4-carboxylic acid HCl (Isonipecotic Acid HCl) Loss of both methoxy and protecting groups¹H NMR & LC-MS: Comparison with an authentic sample.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Common challenges in working with piperidine-based compounds.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Chemguide. (n.d.). Hydrolysis of nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Shaimardanova, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7149. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis.
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.

Sources

Technical Support Center: 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methoxypiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity yield of your target compound. Our approach is grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Byproducts and Impurities

This section addresses specific issues related to the formation of byproducts during the synthesis of this compound. A common synthetic route involves the hydrolysis of a nitrile precursor, which is often the primary source of impurities.

Issue 1: Presence of a Significant Amount of 4-Methoxypiperidine-4-carboxamide Hydrochloride in the Final Product

Symptoms:

  • A peak in your LC-MS or NMR spectrum corresponding to the mass or signals of 4-methoxypiperidine-4-carboxamide.

  • Broad melting point range of the final product.

  • Unexpectedly low yield of the desired carboxylic acid.

Root Cause Analysis:

The presence of the corresponding amide is a classic indicator of incomplete hydrolysis of the nitrile precursor (4-cyano-4-methoxypiperidine derivative). The hydrolysis of a nitrile to a carboxylic acid under acidic conditions is a two-step process, with the amide being a stable intermediate.[1][2][3]

Caption: Pathway of acid-catalyzed nitrile hydrolysis.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Reaction Time Increase the reaction time for the hydrolysis step. Monitor the reaction progress by TLC or LC-MS at regular intervals until the amide is consumed.The conversion of the amide to the carboxylic acid is often slower than the initial hydrolysis of the nitrile to the amide.[2]
Temperature Increase the reflux temperature. Harsher conditions, such as vigorous reflux over an extended period, favor the formation of the carboxylic acid.[2]Higher temperatures provide the necessary activation energy to overcome the energy barrier for the hydrolysis of the relatively stable amide intermediate.
Acid Concentration Use a more concentrated acid solution (e.g., 6M HCl or concentrated H2SO4).A higher concentration of hydronium ions can accelerate the rate of both hydrolysis steps.
Work-up Procedure Ensure the pH of the aqueous solution during work-up is strongly acidic before extraction to keep the desired product in the aqueous layer.The carboxylic acid is more water-soluble at a low pH, which can aid in its separation from less polar byproducts.
Issue 2: Unreacted Nitrile Precursor Detected in the Final Product

Symptoms:

  • A peak corresponding to the starting nitrile is observed in the final product analysis (GC-MS, LC-MS, or NMR).

  • Reduced overall yield.

Root Cause Analysis:

The presence of the starting nitrile indicates an incomplete reaction. This can be due to several factors, including insufficient reaction time, inadequate temperature, or deactivation of the acid catalyst.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Reaction Conditions Re-evaluate and optimize the reaction time and temperature as described in Issue 1.Nitrile hydrolysis requires forcing conditions to proceed to completion.
Reagent Purity Ensure the purity of the starting nitrile and the acid used. The presence of basic impurities can neutralize the acid catalyst, thereby slowing down or halting the reaction.Basic impurities will consume the acid catalyst, reducing its effective concentration and hindering the protonation of the nitrile, which is a key activation step.[4]
Solvent Choice Ensure that the starting nitrile is fully soluble in the reaction medium. If solubility is an issue, consider using a co-solvent that is stable under the strong acidic conditions.For the reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility will limit the interaction between the nitrile and the hydronium ions.
Issue 3: Byproducts Related to N-Protecting Groups

Symptoms:

  • Unexpected peaks in the analytical data that do not correspond to the starting material, intermediate amide, or the final product. The mass of these impurities may correspond to the piperidine ring with a modified protecting group or fragments thereof.

Root Cause Analysis:

The choice of the nitrogen-protecting group (e.g., Boc, Cbz, Benzyl) is critical, and its removal can be a source of byproducts.

  • Boc (tert-Butoxycarbonyl): Removal with strong acid (like HCl used for hydrolysis) can lead to the formation of tert-butylated byproducts or isobutylene gas.

  • Benzyl (Bn): If the benzyl group is removed concurrently with hydrolysis under strongly acidic conditions, side reactions can occur. If removed via hydrogenolysis, other functional groups may be susceptible to reduction.

G cluster_0 Troubleshooting Workflow start Analyze Final Product for Impurities check_amide Amide byproduct present? start->check_amide check_nitrile Starting nitrile present? check_amide->check_nitrile No optimize_hydrolysis Optimize Hydrolysis: - Increase time - Increase temperature - Increase acid concentration check_amide->optimize_hydrolysis Yes check_other Other byproducts present? check_nitrile->check_other No check_reagents Check Reagent Purity check_nitrile->check_reagents Yes review_deprotection Review N-Deprotection Strategy check_other->review_deprotection Yes end Pure Product check_other->end No optimize_hydrolysis->start check_reagents->start review_deprotection->start

Caption: A troubleshooting workflow for impurity analysis.

Troubleshooting Steps:

Protecting GroupRecommended ActionRationale
Boc Consider a two-step process: First, hydrolyze the nitrile under acidic conditions that also cleave the Boc group. Use a scavenger like anisole to trap the resulting tert-butyl cation. Alternatively, perform the deprotection under milder acidic conditions (e.g., TFA in DCM) before proceeding with the nitrile hydrolysis.The tert-butyl cation generated during Boc deprotection is a potent electrophile that can alkylate electron-rich aromatic rings or other nucleophilic sites. A scavenger will react with this cation, preventing side reactions.
Benzyl If using hydrogenolysis for debenzylation, perform this step after the nitrile hydrolysis. Ensure the catalyst is not poisoned by any residual reagents from the hydrolysis. If performing a one-pot hydrolysis and debenzylation, carefully control the reaction conditions to minimize degradation.Catalytic hydrogenolysis is generally a cleaner method for benzyl group removal than using strong acids. Performing it as a separate step allows for more control and avoids potential catalyst poisoning or side reactions that might occur in a complex one-pot reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Can the piperidine ring degrade or open under the strong acidic conditions required for nitrile hydrolysis?

A: The piperidine ring is generally stable under the conditions typically used for nitrile hydrolysis.[5][6] However, extremely harsh conditions (e.g., very high temperatures for prolonged periods in the presence of strong oxidizing acids) could potentially lead to degradation. It is always advisable to monitor the reaction to avoid excessive heating or extended reaction times beyond what is necessary for complete conversion.

Q2: My final product is a salt. How does this affect purification?

A: The hydrochloride salt of 4-methoxypiperidine-4-carboxylic acid is generally a crystalline solid, which is advantageous for purification by recrystallization. The salt form also enhances water solubility, which can be exploited during aqueous work-ups to remove non-polar impurities.

Q3: What is the best way to monitor the progress of the nitrile hydrolysis?

A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. TLC can give a quick qualitative assessment of the disappearance of the starting material and the appearance of products. LC-MS provides more definitive information on the masses of the components in the reaction mixture, allowing you to track the starting nitrile, the intermediate amide, and the final carboxylic acid.

Q4: I am having trouble with the initial formation of the 4-cyano-4-methoxypiperidine precursor. What are some common issues?

A: The synthesis of the precursor, often from a protected 4-piperidone, can have its own challenges. Common issues include incomplete reaction during the cyanohydrin formation or incomplete methylation. Ensure anhydrous conditions for reactions involving strong bases or reactive alkylating agents. For the cyanation step, careful control of pH and temperature is crucial.

Experimental Protocol: Acidic Hydrolysis of N-Boc-4-cyano-4-methoxypiperidine

This protocol provides a general guideline. Optimization may be required based on your specific substrate and laboratory conditions.

Materials:

  • N-Boc-4-cyano-4-methoxypiperidine

  • 6M Hydrochloric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-Boc-4-cyano-4-methoxypiperidine (1.0 eq) in 6M hydrochloric acid (10-20 volumes).

  • Hydrolysis: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours.

    • Scientist's Note: The reaction should be monitored every 4-6 hours by LC-MS to check for the disappearance of the starting material and the intermediate amide.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Transfer the aqueous solution to a separatory funnel and wash with dichloromethane (2 x 10 volumes) to remove any non-polar impurities. Discard the organic layers.

    • Scientist's Note: The desired product will remain in the acidic aqueous layer as the hydrochloride salt.

  • Isolation: Concentrate the aqueous layer under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/acetone, to yield the pure product.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2021). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • BIOSYNCE. (2023). What is the stability of piperidine?. Retrieved from [Link]

Sources

Improving yield and purity of 4-methoxypiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis and purification of 4-methoxypiperidine-4-carboxylic acid hydrochloride. As Senior Application Scientists, our goal is to blend rigorous scientific principles with practical, field-tested experience to help you optimize your experimental outcomes.

Introduction to this compound

This compound is a key building block in medicinal chemistry, valued for its piperidine scaffold which is a privileged structure in many pharmaceuticals.[1][2] Achieving high yield and purity is critical for its successful use in downstream applications, including the synthesis of novel therapeutic agents. This guide addresses the common hurdles encountered during its multi-step synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and appearance of the final product? A1: this compound is expected to be a solid, typically a white to off-white powder or crystalline material.

Q2: My piperidine starting material, stored in a solvent like DMF, has crystallized. What happened? A2: This is a common issue with amines. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with trace acidic gases (e.g., HCl from other reagents) to form piperidine hydrochloride, which then crystallizes.[3][4] To resolve this, you can try gently warming to redissolve the salt or prepare a fresh solution. For prevention, ensure storage containers are tightly sealed, and consider storing under an inert atmosphere like nitrogen or argon.[3]

Q3: What are the key safety precautions when working with reagents for this synthesis? A3: Many reagents used in piperidine synthesis require careful handling. For instance, if using thionyl chloride or phosphorus oxychloride for dehydration steps (e.g., converting an amide to a nitrile), these reagents are highly corrosive and react violently with water.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Why is forming the hydrochloride salt the final step? A4: Converting the final freebase to its hydrochloride salt serves two main purposes. Firstly, it often improves the compound's stability and shelf-life. Secondly, hydrochloride salts are typically crystalline solids that are easier to handle, weigh, and purify by recrystallization compared to the often oily or amorphous freebase form.[7][8]

Troubleshooting Guides: Synthesis & Purification

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis and purification of this compound.

Guide 1: Low Reaction Yield

Low or no yield is one of the most frequent issues. The cause can often be traced to a specific step in the reaction sequence. A plausible synthetic workflow is outlined below.

Sources

Technical Support Center: Optimization of N-Alkylation of Piperidine-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of piperidine-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its functionalization is a critical step in drug discovery and development.[1]

This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing N-alkylation on piperidine-4-carboxylic acid directly?

Answer: The direct N-alkylation of piperidine-4-carboxylic acid presents a unique set of challenges due to its bifunctional and zwitterionic nature.

  • Competitive O-alkylation: The molecule possesses two nucleophilic sites: the secondary amine (N) and the carboxylate (O-). The carboxylate anion, formed in the presence of a base, can compete with the nitrogen in attacking the alkylating agent, leading to the formation of an undesired ester byproduct.[2][3][4] This is a classic issue of regioselectivity with ambident anions.[4][5]

  • Solubility Issues: As a zwitterionic amino acid, the starting material often has poor solubility in common aprotic organic solvents (like THF or DCM) typically used for SN2 reactions. This can lead to heterogeneous reaction mixtures and slow, inefficient conversions.

  • Product Purification: The product is also an amino acid, which can be amphoteric and highly polar. This makes extraction and purification by standard silica gel chromatography difficult due to streaking or strong binding to the stationary phase.

  • Over-alkylation: The N-alkylated product, a tertiary amine, can react further with the alkylating agent to form a quaternary ammonium salt.[6][7] This is especially problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.

Q2: What are the most common strategies for the N-alkylation of this substrate?

Answer: There are two main, highly reliable strategies employed in the field:

  • Protect-Alkylate-Deprotect Strategy: This is often the most robust approach. The carboxylic acid is first protected as an ester (e.g., methyl or ethyl ester). This eliminates the competing O-alkylation pathway and significantly improves the substrate's solubility in organic solvents. Following N-alkylation of the ester, the ester is hydrolyzed (saponified) to yield the desired N-alkylated carboxylic acid. While it adds two steps to the sequence, the increased reliability and yield often make it the preferred method.

  • Reductive Amination: This is an excellent alternative to direct alkylation with alkyl halides and is one of the most reliable methods for preparing tertiary amines.[8] The piperidine-4-carboxylic acid is reacted with an aldehyde or ketone in the presence of a mild reducing agent. The key advantage is the complete avoidance of over-alkylation issues that plague direct alkylation methods.[8] Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2]

Q3: How do I choose the right base and solvent for direct alkylation?

Answer: The choice of base and solvent is critical and interdependent. The goal is to maximize the nucleophilicity of the nitrogen while minimizing deprotonation of the carboxylic acid and avoiding unwanted side reactions.

  • Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.[6][9] They are strong enough to act as an acid scavenger for the H-X formed during the reaction but are often not basic enough to fully deprotonate the carboxylic acid, thus favoring N-alkylation.[6][7] Hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are also excellent choices as they are non-nucleophilic and effectively scavenge acid without promoting side reactions.[6][10]

  • Solvents: Polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) and acetonitrile (MeCN) are widely used because they can solubilize the reactants and effectively promote SN2 reactions.[6][7]

The following diagram illustrates the key decision points when setting up the reaction.

G start Start: N-Alkylation of Piperidine-4-COOH strategy Choose Strategy start->strategy protect Protect-Alkylate-Deprotect strategy->protect High Reliability reductive Reductive Amination strategy->reductive Avoids Over-alkylation direct Direct Alkylation (Use with Caution) strategy->direct Fewer Steps, Higher Risk esterify 1. Esterify COOH (e.g., SOCl2, MeOH) protect->esterify react_carbonyl 1. React with R-CHO/R2CO and Reducing Agent (e.g., STAB, DCE) reductive->react_carbonyl react_halide 1. React with R-X (e.g., R-I, Cs2CO3, DMF) direct->react_halide n_alkylate_ester 2. N-Alkylate Ester (e.g., R-Br, K2CO3, MeCN) esterify->n_alkylate_ester hydrolyze 3. Hydrolyze Ester (e.g., LiOH, THF/H2O) n_alkylate_ester->hydrolyze product Final Product: N-Alkyl-Piperidine-4-COOH hydrolyze->product react_carbonyl->product react_halide->product

Caption: Decision workflow for N-alkylation strategies.

Troubleshooting Guide

Problem 1: My direct N-alkylation reaction is slow, incomplete, or fails entirely.

Causality & Solution:

This is a common issue stemming from several factors. Let's break them down.

  • Cause A: Acid Scavenging Failure. The reaction of a secondary amine with an alkyl halide (R-X) generates one equivalent of acid (H-X). This acid protonates the starting piperidine, rendering it non-nucleophilic and effectively stopping the reaction.[6]

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, DIPEA) to neutralize this acid as it forms. For sluggish reactions, using a stronger base like Cs₂CO₃ or slightly elevated temperatures (e.g., 70 °C) can be beneficial.[6][9]

  • Cause B: Poor Solubility. As mentioned, the zwitterionic starting material may not be fully dissolved.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO. Gentle heating can also improve solubility and reaction rate. If solubility remains a major issue, the "Protect-Alkylate-Deprotect" strategy is your most reliable path forward.

  • Cause C: Poor Leaving Group on the Alkylating Agent. The reactivity order for SN2 reactions is R-I > R-Br > R-Cl.

    • Solution: If you are using an alkyl chloride, your reaction may be too slow.[7] Consider switching to the corresponding alkyl bromide or iodide. If this is not possible, you may need more forcing conditions (higher temperature, stronger base).

Problem 2: I'm getting a significant amount of an ester byproduct (O-alkylation).

Causality & Solution:

This indicates that the carboxylate is competing effectively with the nitrogen as the nucleophile.

  • Cause A: Base is too strong. Using very strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) will completely deprotonate the carboxylic acid, making the carboxylate a highly active nucleophile.[6]

    • Solution: Switch to a milder, non-nucleophilic base. K₂CO₃ in DMF is a good starting point.[2] The use of alkali salts of pyridone in DMF has been shown to favor N-alkylation over O-alkylation.[2]

  • Cause B: Hard vs. Soft Nucleophiles/Electrophiles. The carboxylate oxygen is a "hard" nucleophile, while the nitrogen is a "softer" nucleophile. Hard nucleophiles tend to react faster with hard electrophiles.

    • Solution: While you can't change the nucleophiles, you can sometimes influence the outcome with solvent choice. Protic solvents can solvate the oxygen anion, dampening its nucleophilicity and favoring N-alkylation, but this often slows the overall reaction rate. The most definitive solution to O-alkylation is to protect the carboxylic acid as an ester.[11]

Problem 3: My major product is the quaternary ammonium salt.

Causality & Solution:

This is a classic case of over-alkylation. The desired tertiary amine product is often more nucleophilic than the starting secondary amine and reacts with the alkylating agent faster.

  • Cause A: Stoichiometry and Rate of Addition. Using an excess of the alkylating agent or adding it all at once creates a high local concentration, favoring the second alkylation.[6]

    • Solution 1 (Stoichiometry Control): Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[7]

    • Solution 2 (Slow Addition): Add the alkylating agent slowly over several hours using a syringe pump.[6] This keeps the concentration of the alkylating agent low at all times, allowing it to react preferentially with the more abundant starting secondary amine.

  • Cause B: Inherent Reactivity. This pathway is thermodynamically favorable.

    • Solution (Change of Method): The most effective way to completely prevent over-alkylation is to switch to reductive amination .[8] This method forms an iminium ion that is reduced in situ, and the resulting tertiary amine product is not reactive under these conditions.

The following diagram provides a troubleshooting decision tree for common N-alkylation problems.

G start Problem Observed prob1 Low / No Conversion start->prob1 prob2 O-Alkylation Product start->prob2 prob3 Over-Alkylation (Quaternary Salt) start->prob3 cause1a Cause: No Acid Scavenger prob1->cause1a cause1b Cause: Poor Solubility prob1->cause1b cause1c Cause: Poor Leaving Group prob1->cause1c cause2a Cause: Base Too Strong prob2->cause2a cause2b Cause: Competing Nucleophile prob2->cause2b cause3a Cause: Stoichiometry/ Addition Rate prob3->cause3a cause3b Cause: Inherent Reactivity prob3->cause3b sol1a Solution: Add Base (K2CO3, DIPEA) cause1a->sol1a sol1b Solution: Switch to DMF/DMSO or Protect COOH cause1b->sol1b sol1c Solution: Use Alkyl Bromide/Iodide cause1c->sol1c sol2a Solution: Use Milder Base (K2CO3) cause2a->sol2a sol2b Definitive Solution: Protect COOH as Ester cause2b->sol2b sol3a Solution: Use Excess Amine and/or Slow Addition cause3a->sol3a sol3b Definitive Solution: Switch to Reductive Amination cause3b->sol3b

Caption: Troubleshooting decision tree for N-alkylation.

Experimental Protocols & Data

Protocol 1: N-Alkylation via Ester Protection

This is a robust, three-step procedure suitable for a wide range of alkylating agents.

Step A: Esterification (Methyl Ester Formation)

  • Suspend piperidine-4-carboxylic acid (1.0 equiv) in methanol (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.2 equiv) dropwise. Caution: Exothermic reaction, gas evolution.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, until the reaction is complete by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo. The product, methyl piperidine-4-carboxylate hydrochloride, can often be used directly in the next step.

Step B: N-Alkylation of the Ester

  • Dissolve the crude ester hydrochloride (1.0 equiv) in anhydrous acetonitrile or DMF (0.2-0.5 M).

  • Add a solid base such as potassium carbonate (K₂CO₃, 2.5 equiv) or cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv).

  • Stir the reaction at room temperature or heat to 50-70 °C. Monitor by TLC or LC-MS until the starting material is consumed.

  • Filter off the inorganic salts and concentrate the filtrate. Purify the crude product via standard column chromatography.

Step C: Saponification (Ester Hydrolysis)

  • Dissolve the purified N-alkylated ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir at room temperature until hydrolysis is complete (monitor by LC-MS).

  • Carefully acidify the reaction mixture to pH ~6-7 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., DCM or EtOAc) or concentrate and purify by reverse-phase chromatography if the product is highly polar.

Protocol 2: Reductive Amination

This one-pot procedure is highly efficient and avoids over-alkylation.

  • Suspend piperidine-4-carboxylic acid (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a solvent like dichloroethane (DCE) or THF (0.1-0.2 M).

  • Add a mild acid catalyst, such as acetic acid (0.1-0.2 equiv), to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 equiv) portion-wise. Caution: Gas evolution may occur.

  • Stir at room temperature until the reaction is complete as monitored by LC-MS (typically 12-24 hours).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na₂SO₄, concentrate, and purify as needed.

Table 1: Comparison of General Reaction Conditions
ParameterDirect Alkylation (Unprotected)Alkylation of EsterReductive Amination
Key Reagents R-X, K₂CO₃/DIPEAR-X, K₂CO₃R-CHO, NaBH(OAc)₃
Solvent DMF, MeCNMeCN, THF, DMFDCE, THF
Temperature 25-80 °C25-70 °C25 °C
Key Side Reactions O-alkylation, Over-alkylationNonePotential reduction of carbonyl
Reliability Substrate dependent, moderateHighVery High
Number of Steps 13 (Protect, Alkylate, Deprotect)1

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]

  • Novaes, L. F. T., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][13]naphthyrin-5(6H)-one. Tetrahedron. [Link]

  • Kumar, P., et al. (2008). Process for Preparation of Piperidine Carboxylic Acid.
  • Li, J. J., et al. (2007). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Request PDF on ResearchGate. [Link]

  • Powers, D. G., et al. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Li, W., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A. [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Chandrasekhar, S., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. [Link]

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2018). ResearchGate. [Link]

  • Salvador, J. M., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Reductive amination of acetic acid (2a) with piperidine (1a) to... ResearchGate. [Link]

  • An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Powers, D. G., et al. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • Process for preparation of piperidine carboxylic acid.
  • Ester synthesis by O-alkylation. Organic Chemistry Portal. [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health (NIH). [Link]

  • Reactions of Sodium Borohydride in Acidic Media; VIII. N Alkylation of Aliphatic Secondary Amines with Carboxylic Acids. ResearchGate. [Link]

  • N-alkyl-piperidine DERIVATIVES.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

Sources

Technical Support Center: Purification of 4-Methoxypiperidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-methoxypiperidine-4-carboxylic acid and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome the unique challenges presented by this class of compounds.

Introduction: The Zwitterionic Challenge

4-Methoxypiperidine-4-carboxylic acid derivatives are characterized by the simultaneous presence of a basic piperidine nitrogen and an acidic carboxylic acid group. This dual functionality means they can exist as zwitterions, neutral molecules, or salts, depending on the pH. This zwitterionic nature is the primary factor complicating purification, as it governs the molecule's solubility and chromatographic behavior, often leading to issues like poor peak shape, low recovery, and difficult crystallization. This guide will help you navigate these challenges by explaining the underlying chemical principles and providing robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-methoxypiperidine-4-carboxylic acid derivatives?

The main difficulties stem from the molecule's zwitterionic potential and high polarity.

  • Zwitterionic Character : The molecule contains both a basic amine (pKa ~9-10) and an acidic carboxylic acid (pKa ~2-4). Near its isoelectric point (pI), the compound exists as a zwitterion, which can be highly polar and have limited solubility in common organic solvents, yet be too soluble in water.

  • Chromatographic Interactions : On standard silica gel, which is acidic, the basic piperidine nitrogen interacts strongly with surface silanol groups. This leads to significant peak tailing, irreversible adsorption, and low recovery.[1][2]

  • Solubility Issues : The compound's polarity makes it challenging to find suitable single-solvent systems for either chromatography or recrystallization. It is often insoluble in non-polar solvents and highly soluble in polar protic solvents.

Q2: I have a crude reaction mixture. What should be my first purification step?

An acid-base extraction is an excellent first step to remove non-ionizable impurities.

  • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash : Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Base Wash (Optional) : Separate the layers and wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove any acidic impurities.

  • Isolate Product : Take the acidic aqueous layer from step 2, cool it in an ice bath, and carefully adjust the pH to its isoelectric point (typically pH 5-7) using a base like NaOH or NaHCO₃. Your product should precipitate out of the solution. Filter, wash with cold water, and dry. This often provides a significant purification boost before attempting chromatography or recrystallization.

Q3: How can I determine the isoelectric point (pI) for my specific derivative?

For novel derivatives, the pI can be estimated or determined experimentally. A good estimate is the average of the pKa of the carboxylic acid (~3) and the pKa of the conjugate acid of the piperidine nitrogen (~10), giving an estimated pI around 6.5. Experimentally, you can find the pH at which the compound has minimum solubility by taking a small, concentrated aqueous solution of your compound (as the HCl salt) and slowly adding a base, observing the pH at which maximum precipitation occurs.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial purity and nature of the impurities in your crude product.

Purification_Strategy cluster_chrom Chromatography Options start Crude Product acid_base Perform Acid-Base Extraction? start->acid_base precipitate Product Precipitates (High Purity?) acid_base->precipitate Yes chromatography_choice Select Chromatography Method acid_base->chromatography_choice:n No/Impractical analyze Analyze Purity (TLC, LCMS, NMR) precipitate->analyze Yes precipitate->chromatography_choice:n No (Oily/Impure) high_purity Purity >95%? analyze->high_purity end_product Final Product high_purity->end_product Yes recrystallize Recrystallization high_purity->recrystallize No silica_mod Modified Normal Phase (Silica + Additive) chromatography_choice->silica_mod Neutral/Non-polar Impurities rp_chrom Reversed-Phase chromatography_choice->rp_chrom Polar/Aqueous Soluble Impurities iex_mm Ion-Exchange or Mixed-Mode chromatography_choice->iex_mm Charged or Zwitterionic Impurities recrystallize->end_product silica_mod->end_product rp_chrom->end_product iex_mm->end_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Section 1: Column Chromatography

Q: My compound is streaking badly on a standard silica gel column. What is happening and how do I fix it?

A: This is the most common issue and is caused by the strong acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups on the silica surface.[1] This interaction leads to a non-ideal equilibrium during elution, resulting in severe peak tailing.

Solutions:

  • Add a Basic Modifier: Neutralize the silica column by adding a competing base to your mobile phase.[1][3]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA 90:9:1). This is highly effective but requires removal post-purification.

    • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar modifier in a solvent system like Dichloromethane/(7N NH₃ in MeOH). This is often easier to remove on a rotary evaporator.

  • Use an Alternative Stationary Phase:

    • Amine-Functionalized Silica (NH₂): These columns have a slightly basic surface that repels basic compounds, leading to excellent peak shapes without a mobile phase modifier.[2][4] They are highly recommended for this compound class.

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica for purifying amines.[5] However, it can sometimes have lower resolution.

Q: My product has very low recovery after silica gel chromatography, even with a basic modifier. What are the next steps?

A: This suggests your compound is irreversibly binding to the stationary phase. This can happen if the compound is extremely polar or if the basic modifier is not effective enough.

Solutions:

  • Switch to Reversed-Phase (RP) Chromatography: RP chromatography on a C18-bonded silica column is an excellent alternative for polar compounds.[4]

    • Mobile Phase: Use a gradient of water and acetonitrile or methanol.

    • pH Adjustment: To ensure good retention and peak shape of your basic compound, it's often best to use a mobile phase with a slightly alkaline pH (e.g., using 0.1% ammonium hydroxide) to keep the piperidine nitrogen in its neutral, more hydrophobic free-base form.[1]

  • Employ Ion-Exchange (IEX) Chromatography: This is a powerful technique for separating compounds based on charge.[6]

    • Method: Use a strong cation exchange (SCX) resin. Load your crude product at a low pH (e.g., pH 3-4), where your compound is protonated (cationic) and will bind strongly to the resin. Wash with a low-ionic-strength buffer to remove neutral and anionic impurities. Then, elute your product by increasing the pH (to deprotonate the piperidine) or by increasing the salt concentration of the eluent.[7][8]

  • Consider Mixed-Mode Chromatography: This advanced technique uses stationary phases with both reversed-phase and ion-exchange properties.[9][10] It provides unique selectivity and is exceptionally good at retaining and separating polar, ionizable compounds like yours.[11][12]

Section 2: Crystallization and Precipitation

Q: I am struggling to crystallize my final product. It keeps precipitating as a sticky oil.

A: Oiling out is common for zwitterionic compounds when the precipitation is too rapid or the wrong solvent system is used. The key is to slow down the process and screen various solvent systems.

Solutions:

  • pH Adjustment at the Isoelectric Point (pI): The compound has its lowest solubility at its pI. Dissolve the compound in dilute acid (e.g., as the HCl salt) and slowly add a base (e.g., dilute NaOH or pyridine) dropwise with vigorous stirring at 0 °C. As you approach the pI, the solution will become cloudy. Stop adding the base and allow it to slowly crystallize.

  • Solvent/Anti-Solvent System:

    • Dissolve your compound in a minimum amount of a polar, protic solvent where it is highly soluble (e.g., methanol, ethanol, or hot water).

    • Slowly add a non-polar anti-solvent (e.g., diethyl ether, ethyl acetate, or acetonitrile) dropwise until persistent cloudiness is observed.

    • Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by cooling in a refrigerator.

  • Vapor Diffusion: Place a solution of your compound (in a solvent like methanol) inside a larger sealed chamber containing an anti-solvent (like diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, gradually inducing crystallization.

Section 3: Impurity Removal

Q: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?

A: Discoloration in piperidine derivatives is often due to minor oxidation products formed during the reaction or storage.[3][13]

Solutions:

  • Activated Charcoal Treatment: Dissolve your product in a suitable solvent (e.g., ethanol). Add a small amount of activated charcoal (1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite to remove the charcoal.[3] The filtrate can then be concentrated and recrystallized.

  • Recrystallization: A final, careful recrystallization as described above is often sufficient to leave colored impurities behind in the mother liquor.

Potential Impurity Physical Properties Recommended Removal Technique
Non-basic starting materialsNeutral or acidicAcid-base extraction (product goes into aqueous acid)
Basic starting materials (e.g., other amines)Basic, potentially different polarityIon-exchange chromatography or reversed-phase HPLC
Solvent Residue (e.g., DMF, DMSO)High-boiling polar solventsLyophilization from water or precipitation from a solvent system that does not dissolve the product.
Oxidation by-productsOften coloredActivated charcoal treatment followed by recrystallization.[3]

Detailed Experimental Protocols

Protocol 1: Flash Chromatography on Amine-Functionalized Silica

This protocol is ideal for separating the target compound from less polar, neutral impurities.

  • Column Selection : Choose an appropriate size pre-packed amine-functionalized (NH₂) silica column based on your sample mass (e.g., a 12g column for 100-200 mg of crude material).

  • Solvent System Selection : Develop a solvent system using NH₂-coated TLC plates.[2] A typical gradient runs from 100% Dichloromethane (DCM) to a mixture of DCM and Methanol (e.g., 90:10 DCM:MeOH). Aim for an Rf of ~0.2-0.3 for your target compound in the final eluent mixture.

  • Sample Loading : Dissolve your crude product in a minimal amount of the initial eluent (or DCM with a small amount of MeOH). If solubility is low, adsorb the compound onto a small amount of silica gel or Celite, evaporate the solvent, and dry-load the powder onto the column.

  • Elution : Equilibrate the column with the starting solvent (e.g., 100% DCM). Load your sample and begin the elution, gradually increasing the percentage of methanol.

  • Fraction Collection : Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Strong Cation Exchange (SCX) Resin

This solid-phase extraction (SPE) method is excellent for capturing your basic product while washing away neutral or acidic impurities.

  • Resin Preparation : Use a pre-packed SCX SPE cartridge. Condition the cartridge by washing sequentially with methanol (2-3 column volumes) and then the loading buffer (e.g., 0.1 M acetic acid in water, pH ~3-4, 2-3 column volumes).

  • Loading : Dissolve your crude material in the loading buffer and load it onto the conditioned SCX cartridge. The protonated piperidine will bind to the negatively charged resin.

  • Washing :

    • Wash the cartridge with the loading buffer (2-3 column volumes) to remove any unbound material.

    • Wash with an organic solvent like methanol (2-3 column volumes) to elute neutral, non-polar impurities that may have adsorbed.

  • Elution : Elute your purified product using a basic solution. A 2-5% solution of ammonium hydroxide in methanol is highly effective. The ammonia deprotonates your piperidine, releasing it from the resin.

  • Isolation : Collect the basic eluent and evaporate the solvent under reduced pressure. The resulting product may be the free base or an ammonium salt. Further purification by crystallization may be necessary.

Workflow for Troubleshooting Ion-Exchange Chromatography

IEX_Troubleshooting start Problem Encountered (e.g., Low Recovery, No Binding) check_binding_ph Is Binding pH at least 2 units below piperidine pKa? start->check_binding_ph adjust_binding_ph Decrease loading buffer pH (e.g., to pH 3-4) check_binding_ph->adjust_binding_ph No check_elution Is Elution pH > piperidine pKa OR is salt concentration high enough? check_binding_ph->check_elution Yes adjust_binding_ph->check_elution adjust_elution Increase pH of elution buffer (e.g., NH4OH in MeOH) OR Increase salt gradient (e.g., NaCl) check_elution->adjust_elution No check_flow_rate Was the flow rate too high? check_elution->check_flow_rate Yes success Successful Purification adjust_elution->success adjust_flow_rate Decrease flow rate to allow for binding/elution equilibrium check_flow_rate->adjust_flow_rate Yes check_flow_rate->success No adjust_flow_rate->success

Caption: Troubleshooting flowchart for IEX purification.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol.
  • BenchChem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Wisconsin-Madison. (n.d.). Flash Column Chromatography. Retrieved from University of Wisconsin-Madison Chemistry Department.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • Teledyne ISCO. (n.d.). Successful Flash Chromatography.
  • PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.
  • SpringerLink. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
  • Journal of Biological Chemistry. (1951). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers.
  • ACS Publications. (n.d.). Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?
  • MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
  • Google Patents. (n.d.). 4-hydroxy-piperidine derivatives and their preparation.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid.
  • Google Patents. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

Technical Support Center: Overcoming Challenges in the Esterification of 4-Methoxypiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and modification of 4-methoxypiperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The unique structure of this compound—a sterically hindered quaternary carboxylic acid combined with a basic tertiary amine—presents specific challenges for standard esterification protocols. This document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our procedural recommendations to ensure your success.

Introduction: The Challenge of a Bifunctional Molecule

4-Methoxypiperidine-4-carboxylic acid is a valuable scaffold in drug discovery. However, its structure poses a classic chemical dilemma. The molecule is an amino acid analog and exists as a zwitterion under neutral conditions. This creates two primary obstacles for esterification:

  • Basicity of the Piperidine Nitrogen: Under acidic conditions typical for Fischer-Speier esterification, the tertiary amine acts as a "proton sink." It becomes protonated, forming an ammonium salt. This places a positive charge on the molecule, which deactivates the carboxylic acid towards nucleophilic attack by the alcohol, leading to poor or no conversion.[1][2][3][4]

  • Steric Hindrance: The carboxylic acid group is located on a quaternary carbon atom, making it sterically encumbered. This slows down the rate of reaction, regardless of the method employed, and may require more forcing conditions or highly reactive reagents.[5][6]

This guide will help you navigate these challenges by selecting and optimizing the appropriate synthetic strategy.

Part 1: Method Selection and General FAQs

This section provides a high-level overview to help you choose the right path forward before starting your experiment.

Q1: What are the primary strategies for successfully esterifying 4-methoxypiperidine-4-carboxylic acid?

There are three main routes, each with distinct advantages and disadvantages. The optimal choice depends on the scale of your reaction, the nature of your alcohol, and the sensitivity of other functional groups.

  • Route A: Direct Acylation (Without N-Protection). This is the most atom-economical approach. It involves using highly reactive reagents that can overcome the deactivating effect of the protonated nitrogen. This is often suitable for simple, unhindered alcohols like methanol or ethanol.

  • Route B: Coupling Agent-Mediated Esterification. This method avoids harsh acidic conditions and is ideal for acid-sensitive substrates or more complex, sterically hindered alcohols.[7][8] It works by activating the carboxylic acid in situ to facilitate the reaction.

  • Route C: N-Protection Strategy. This is the most robust and often highest-yielding method. The piperidine nitrogen is temporarily "masked" with a protecting group (like Boc), which prevents it from interfering with the esterification.[9][10] After the ester is formed, the protecting group is removed. This multi-step process is highly reliable, especially for challenging substrates or large-scale synthesis.

To help you decide, consult the following workflow diagram:

MethodSelection Start Start: Esterify 4-methoxypiperidine- 4-carboxylic acid AlcoholType What is the alcohol? (e.g., MeOH, EtOH, t-BuOH) Start->AlcoholType Scale Reaction Scale? AlcoholType->Scale Simple Primary (MeOH, EtOH) AcidSensitive Are other functional groups acid-sensitive? AlcoholType->AcidSensitive Hindered or Secondary/Tertiary RouteA Route A: Direct Acylation (SOCl₂/Alcohol) Scale->RouteA Small to Moderate RouteC Route C: N-Protection Strategy (e.g., Boc Protection) Scale->RouteC Large Scale or Highest Reliability Needed RouteB Route B: Coupling Agent (DCC, TBTU, etc.) AcidSensitive->RouteB Yes AcidSensitive->RouteC No, but high yield is critical

Caption: Workflow for selecting an esterification method.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a detailed question-and-answer format.

Topic: Direct Acid Catalysis

Cause: This is the most common failure mode and is almost certainly due to the basic piperidine nitrogen. In a typical Fischer esterification, a catalytic amount of strong acid is used.[11][12][13] However, with this substrate, the nitrogen is more basic than the carbonyl oxygen of the carboxylic acid. It scavenges the acid catalyst, forming a stable ammonium salt. This prevents the catalytic cycle from starting, as the carbonyl group never gets sufficiently protonated and activated for the nucleophilic attack by the alcohol.

Fischer_Problem cluster_0 Intended Fischer Mechanism cluster_1 Actual Reaction with Piperidine Substrate A Carboxylic Acid (R-COOH) B Protonated Carbonyl [R-C(OH)₂]⁺ A->B H⁺ (catalyst) C Tetrahedral Intermediate B->C R'OH D Ester Product (R-COOR') C->D -H₂O X Piperidine Carboxylic Acid (Zwitterion) Y Protonated Piperidine [Piperidinium]⁺-COOH X->Y H⁺ (catalyst) Z No Reaction Y->Z Alcohol (R'OH) Carbonyl is deactivated

Caption: Nitrogen interference in Fischer esterification.

Solution: Avoid using catalytic acid. Instead, use a method where the acid is also the activating reagent and is used in stoichiometric amounts or greater. The thionyl chloride (SOCl₂) method is the classic solution for esterifying amino acids and their derivatives.[14] Thionyl chloride reacts with the alcohol (e.g., methanol) in situ to generate HCl and methyl chlorosulfite, which activates the carboxylic acid directly. The large excess of HCl produced also ensures both the piperidine and the carbonyl group are protonated.

This procedure is effective for producing methyl or ethyl esters.

Protocol 1: Esterification using Thionyl Chloride in Methanol [14]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube or nitrogen inlet), suspend 1.0 equivalent of 4-methoxypiperidine-4-carboxylic acid in 10-20 volumes of anhydrous methanol.

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath. This is critical as the addition of thionyl chloride is highly exothermic.

  • Addition: Add thionyl chloride (SOCl₂, 1.5 - 2.0 equivalents) dropwise via a syringe or dropping funnel over 30-60 minutes. Vigorous gas evolution (HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C for methanol) for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and carefully concentrate the solvent under reduced pressure. The crude product will be the hydrochloride salt of the desired ester. To obtain the free base, dissolve the residue in water, cool to 0 °C, and basify to pH 9-10 with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or distillation.

Topic: Coupling Agent-Mediated Esterification

Choose a coupling agent when:

  • Your alcohol is secondary, tertiary, or otherwise sterically hindered.

  • Your molecule contains other acid-sensitive functional groups.[8]

  • You need to run the reaction under mild, near-neutral conditions.

The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a classic example.[5][8][15]

Cause: The primary drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is often poorly soluble in common organic solvents and can co-precipitate with your product or make purification difficult.

Solutions:

  • Solvent Choice: Run the reaction in dichloromethane (DCM) or acetonitrile. DCU has low solubility in these solvents and will precipitate as it forms.

  • Filtration: After the reaction is complete, filter the reaction mixture through a pad of Celite to remove the bulk of the precipitated DCU.

  • Acidic Wash: During workup, a dilute acid wash (e.g., 1 M HCl) can help remove any remaining basic starting materials and the DMAP catalyst.

  • Urea Precipitation: To remove residual soluble DCU, concentrate the crude product and redissolve it in a minimal amount of a polar solvent like ethyl acetate, then add a non-polar solvent like hexanes and cool to 0 °C or below. The DCU should precipitate and can be removed by a second filtration.

Steglich_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCU DCU Byproduct (Precipitates) DMAP DMAP (catalyst) ROH Alcohol Acyl_Pyridinium N-Acylpyridinium Ion (Highly Activated) O_Acylisourea->Acyl_Pyridinium + DMAP O_Acylisourea->DCU - H⁺ Acyl_Pyridinium->DMAP regenerated Ester Ester Product Acyl_Pyridinium->Ester + Alcohol

Caption: Simplified Steglich esterification mechanism.

Yes. Uronium-based coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or COMU are excellent alternatives.[7] They offer several advantages:

  • The byproducts are water-soluble, making for a much simpler aqueous workup.

  • Reactions are often faster and more efficient, especially for hindered substrates.

  • They are generally considered safer to handle than carbodiimides.

The main disadvantage is the higher cost of these reagents compared to DCC.

Topic: N-Protection Strategy

You should protect the nitrogen when you need the most reliable and highest-yielding outcome, especially if:

  • You are working on a large scale where yield and purity are paramount.

  • You are using a valuable or complex alcohol.

  • All other methods have failed to give satisfactory results.

Protection renders the nitrogen non-basic and non-nucleophilic, allowing you to use a wide range of standard esterification conditions without interference.[10][16][17]

The tert-butyloxycarbonyl (Boc) group is an excellent choice.[18] It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to the basic or neutral conditions used for many esterification reactions. Crucially, it is easily removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane, which typically does not affect the newly formed ester group.[19][20]

Protocol 2: N-Boc Protection [18]

  • Setup: Dissolve 1.0 equivalent of 4-methoxypiperidine-4-carboxylic acid in a 1:1 mixture of dioxane and water (or THF/water). Add sodium bicarbonate (NaHCO₃, 2.5 equivalents).

  • Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise.

  • Reaction: Stir at room temperature overnight.

  • Workup: Concentrate the mixture in vacuo to remove the organic solvent. Dilute with water and wash with a non-polar solvent like hexanes or ether to remove any unreacted Boc₂O.

  • Isolation: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. The N-Boc protected product will often precipitate or can be extracted with ethyl acetate. Dry the organic layer and concentrate to yield the N-Boc-4-methoxypiperidine-4-carboxylic acid.

Once protected, this intermediate can be easily esterified using standard methods like the Steglich Esterification (Protocol 3) .

Protocol 3: Steglich Esterification of N-Boc Protected Acid [15]

  • Setup: In a dry flask under nitrogen, dissolve the N-Boc protected acid (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup: Filter off the precipitated DCU. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected ester.

The final deprotection step is achieved by stirring the N-Boc ester in a 4 M solution of HCl in dioxane or a 25-50% solution of TFA in DCM for 1-2 hours.

Part 3: Data Summary

The following table provides a comparative summary of the discussed methods for producing methyl 4-methoxypiperidine-4-carboxylate.

FeatureRoute A: SOCl₂ in MeOHRoute B: DCC/DMAPRoute C: N-Boc Protection + Esterification
Complexity 1 step1 step3 steps (Protect, Esterify, Deprotect)
Conditions Harshly acidic, refluxMild, neutral pH, RTVaries, but generally mild
Key Reagents SOCl₂, MethanolDCC, DMAP, AlcoholBoc₂O, DCC/DMAP, TFA or HCl
Byproducts SO₂, HClDicyclohexylurea (DCU)CO₂, t-butanol, DCU
Workup Basification, ExtractionFiltration, WashesMultiple extractions/purifications
Typical Yield Good (75-90%)[14]Moderate to Good (60-85%)[15]Excellent (>85% overall)
Best For Simple methyl/ethyl esters, small scaleHindered alcohols, acid-sensitive substratesMaximum yield, reliability, large scale
Part 4: References
  • Bofill, J., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. [Link]

  • Jessop, C., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5874-5881. [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for reaction mechanisms).

  • D'Anna, F., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2748–2754. [Link]

  • Pearson Education. (2024). Reactions of Amino Acids: Esterification. [Link]

  • D'Anna, F., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PubMed. [Link]

  • D'Anna, F., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. PMC - NIH. [Link]

  • Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(6), 1965-1974. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons.

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832. [Link]

  • Wikipedia. Protecting group. [Link]

  • Laschat, S., et al. (1993). Preparation of 2,3,4-Trisubstituted Piperidines by a Formal Hetero-Ene Reaction of Amino Acid Derivatives. Synthesis, 1993(01), 75-80. [Link]

  • Evans, D.A. Protecting Groups. Harvard University Chemistry 206. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • LibreTexts Chemistry. (2023). Fischer Esterification. [Link]

  • Wang, M., et al. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • Wang, M., et al. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Hammarström, L. G. J., et al. (2002). A Convenient Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Organic Syntheses, 79, 227. [Link]

  • Marton, J., et al. (2012). A convenient route to 4-carboxy-4-anilidopiperidine esters and acids. PubMed. [Link]

  • Google Patents. (2013). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1246360. [Link]

Sources

Preventing side reactions during the functionalization of 4-methoxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_technical_support_center>

Welcome to the technical support guide for the functionalization of 4-methoxypiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to help you navigate the unique challenges of this sterically hindered building block and prevent common side reactions to achieve higher yields and purity in your synthetic campaigns.

Understanding the Molecule: Reactivity and Steric Hindrance

4-Methoxypiperidine-4-carboxylic acid is a bifunctional molecule with two primary reaction sites: the secondary amine of the piperidine ring and the carboxylic acid at the C4 position. The key challenge in its functionalization arises from the steric hindrance imposed by the axial methoxy group at the quaternary C4 center. This bulkiness can significantly impede the approach of reagents to both the carboxylic acid and the piperidine nitrogen, leading to slower reaction rates and favoring side reactions.[1][2][3]

To successfully functionalize this molecule, it is crucial to select reaction conditions and reagents that can overcome this steric barrier while minimizing unwanted side reactions.

G cluster_molecule 4-Methoxypiperidine-4-carboxylic Acid mol reactive_N Piperidine Nitrogen (N-H) - Nucleophilic site for alkylation, acylation. - Basicity can lead to salt formation. reactive_C Carboxylic Acid (-COOH) - Site for esterification, amide coupling. - Requires activation. reactive_C->mol steric_hindrance Axial Methoxy Group (-OCH3) - Creates significant steric bulk around C4. - Hinders access to both reactive sites. steric_hindrance->mol

Caption: Key reactive sites and steric challenges of the molecule.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is one of the most common and challenging reactions performed with this substrate. Low yields and side product formation are frequent issues.[4][5][6][7]

Question: My amide coupling reaction is giving low or no yield. What are the primary causes?

Answer: Failure in amide coupling with this substrate is typically due to a combination of factors related to its sterically hindered nature.[2][3]

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate the sterically hindered carboxylic acid, or the activated intermediate may be too short-lived to react.[2]

  • Slow Nucleophilic Attack: The steric bulk around the activated carboxylic acid slows down the approach of the amine nucleophile, leading to incomplete reactions.[2][3]

  • Side Reactions of Activated Intermediates: If the desired reaction is slow, the highly reactive activated intermediate can decompose or undergo side reactions. For instance, O-acylisourea intermediates from carbodiimides (like EDC) can rearrange to stable N-acylureas, which terminates the reaction.[2][8]

  • Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]

Solution Workflow: Optimizing Amide Coupling

If you are experiencing low yields, follow this troubleshooting workflow.

Amide_Troubleshooting start Low Yield in Amide Coupling reagent Step 1: Change Coupling Reagent - Switch to a high-reactivity uronium (HATU) or phosphonium (PyBOP) salt. start->reagent preactivation Step 2: Implement Pre-activation - Mix acid, coupling reagent, and base (DIPEA) for 10-15 min before adding the amine. reagent->preactivation Still low yield success Improved Yield reagent->success Success conditions Step 3: Modify Reaction Conditions - Increase temperature (e.g., to 80 °C). - Switch to a more polar solvent like DMF. preactivation->conditions Still low yield preactivation->success Success acyl_fluoride Alternative Strategy: Convert to Acyl Fluoride - Use TFFH or BTFFH to form a more stable activated intermediate. conditions->acyl_fluoride Still low yield conditions->success Success acyl_fluoride->success Success

Caption: A troubleshooting decision tree for difficult amide couplings.

Recommended Protocol: High-Yield Amide Coupling with HATU

This protocol utilizes a powerful uronium-based coupling reagent and a pre-activation step, which is critical for hindered substrates.[2]

  • To a stirred solution of 4-methoxypiperidine-4-carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv.).

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Add the desired amine (1.0-1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

Coupling Reagent ClassExamplesStrengths for Hindered SubstratesCommon Side Reactions
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast activation. HATU is particularly effective.[9]Can cause guanidinylation of the amine if not pre-activated.[9][10]
Phosphonium Salts PyBOP, PyAOPExcellent for reducing racemization; highly soluble.[2][9]Generally cleaner reactions than uronium salts.[9]
Carbodiimides EDC, DCCCost-effective.Often inefficient for hindered couplings; can form N-acylurea byproducts.[2][8][11]
Acyl Fluoride Precursors TFFH, BTFFHForms a more stable, yet reactive acyl fluoride intermediate.[1][12]Requires an additional activation step.

Troubleshooting Guide: N-Alkylation

Functionalizing the piperidine nitrogen can be complicated by di-alkylation (if a protecting group is not used) and slow reaction rates.

Question: My N-alkylation reaction is slow and incomplete. How can I improve it?

Answer: Slow N-alkylation is often due to the reduced nucleophilicity of the piperidine nitrogen, caused by steric hindrance or partial protonation.

  • Insufficient Basicity: The reaction may generate an acid byproduct (e.g., HBr from an alkyl bromide) that protonates the starting piperidine, shutting down the reaction. An external base is required to scavenge this acid.[13]

  • Poor Leaving Group: The alkylating agent may have a poor leaving group (e.g., chloride vs. iodide), resulting in a slow SN2 reaction.

  • Steric Hindrance: Both the piperidine and the alkylating agent can be sterically demanding, slowing the reaction rate.

Solutions and Protocols
  • Choice of Base and Solvent: Use a non-nucleophilic base like K₂CO₃ or DIPEA to neutralize acid byproducts.[13] A polar aprotic solvent like DMF or acetonitrile is often effective.[13]

  • Activate the Alkylating Agent: Use alkyl iodides or triflates, which are more reactive than bromides or chlorides.

  • Increase Temperature: Heating the reaction (e.g., to 70-80 °C) can often overcome the activation energy barrier for sterically hindered substrates.[13][14]

Recommended Protocol: N-Alkylation
  • Dissolve 4-methoxypiperidine-4-carboxylic acid (1.0 equiv.) in dry DMF.

  • Add a base, such as powdered K₂CO₃ (2.0-3.0 equiv.).

  • Add the alkylating agent (e.g., alkyl iodide, 1.1 equiv.).

  • Heat the mixture to 70 °C and stir under a nitrogen atmosphere until the reaction is complete (monitor by LC-MS).

  • Cool the reaction, filter off the base, and remove the solvent under reduced pressure.

  • Purify the residue via standard aqueous workup and chromatography.

FAQs: Protecting Groups and Esterification

Q1: Should I use a protecting group for the piperidine nitrogen before amide coupling?

A: Yes, this is highly recommended. Protecting the nitrogen, typically with a Boc (tert-butoxycarbonyl) group, prevents it from interfering with the carboxylic acid activation and coupling steps.[15] The Boc group is stable under most coupling conditions and can be easily removed later with an acid like TFA.[16]

Q2: I am trying to make an ester, but the reaction is failing. What are the best conditions?

A: Standard Fischer esterification (acid catalyst in excess alcohol) is often slow and requires harsh conditions that may not be suitable.[17] For a hindered substrate like this, a milder, more powerful esterification method is needed.

  • Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[18] It is performed under mild, neutral conditions. However, with highly hindered substrates, the formation of N-acylurea byproducts can still be an issue.[18]

  • Coupling Reagent-Mediated Esterification: You can use peptide coupling reagents like TBTU or COMU with the desired alcohol in the presence of a base.[19] This approach is often effective for hindered systems.

Q3: Can I functionalize both the nitrogen and the carboxylic acid in one pot?

A: This is not advisable due to competing reactivities. A sequential, orthogonally protected strategy is the most reliable approach.[20] For example:

  • Protect the piperidine nitrogen with a Boc group.

  • Perform the amide coupling or esterification on the carboxylic acid.

  • Deprotect the Boc group using trifluoroacetic acid (TFA).[16]

  • Perform the N-alkylation on the now-free secondary amine.

References

  • Lelievre, P., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI: 10.1039/C7RA06655D. Available from: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • Nilsson, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI: 10.1039/C5OB02129D. Available from: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. ACS Publications. Available from: [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available from: [Link]

  • Protecting group. Wikipedia. Available from: [Link]

  • Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2. (RSC Publishing). Available from: [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (PMC - NIH). Available from: [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. Available from: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (PMC). Available from: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Organic & Biomolecular Chemistry. Available from: [Link]

  • Amino Acid-Protecting Groups. ResearchGate. Available from: [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. Available from: [Link]

  • 4-Methoxypiperidine-4-carboxylic acid hydrochloride. J&K Scientific LLC. Available from: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]

  • The synthesis of sterically hindered amides. (2014). PubMed. Available from: [Link]

  • Real Synthesis: ~ any amidation tricks? (2019). Reddit. Available from: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Available from: [Link]

  • Protecting Groups in Peptide Synthesis. (Springer Nature Experiments). Available from: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2022). The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Esterification of Carboxylic Acids. Organic Syntheses Procedure. Available from: [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. Available from: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2022). PubMed. Available from: [Link]

  • Unsuccessful intramolecular N-alkylation strategy. ResearchGate. Available from: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available from: [Link]

  • Fischer Esterification. (2022). Master Organic Chemistry. Available from: [Link]

  • Synthesis of Esters from Carboxylic Acids and Derivatives. (2024). Thieme. Available from: [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). PMC. Available from: [Link]

Sources

Stability issues of 4-methoxypiperidine-4-carboxylic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxypiperidine-4-carboxylic acid hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound in solution are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent analytical results, such as a decreasing peak area in chromatographic analyses over a short period, can be indicative of compound degradation.[1] this compound possesses several functional groups—a tertiary amine within the piperidine ring, a carboxylic acid, and a methoxy group—that can be susceptible to degradation under various experimental conditions.[1] It is crucial to assess the stability of the molecule in your specific solvent system, pH, and storage conditions. Conducting forced degradation studies can help identify potential degradation products and establish the compound's stability profile.[2][3][4]

Q2: What are the likely degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on its chemical structure and the known behavior of similar molecules. The primary sites for degradation are the piperidine ring and the carboxylic acid group.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[1] This can be initiated by atmospheric oxygen, especially over extended periods, or by the presence of oxidizing agents.

  • Hydrolysis: The stability of piperidine derivatives can be influenced by pH.[5][6] While the core piperidine ring is generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures could potentially promote degradation. The hydrochloride salt form implies that in aqueous solution, the piperidine nitrogen will be protonated, which can influence its reactivity.

  • Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO2) from the carboxylic acid group could occur.[1] High heat can also catalyze other complex degradation reactions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation, often through radical mechanisms.[1][7]

Below is a diagram illustrating a hypothetical oxidative degradation pathway.

Hypothetical Oxidative Degradation Pathway A 4-methoxypiperidine-4-carboxylic acid hydrochloride B N-Oxide Derivative A->B Oxidation (e.g., H₂O₂) C Other Oxidative Degradation Products A->C Further Oxidation/ Ring Opening

Caption: Hypothetical oxidative degradation of 4-methoxypiperidine-4-carboxylic acid.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of this compound.1. Conduct a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm if the new peaks correspond.[1][2][3] 2. Re-evaluate your sample preparation and storage conditions (temperature, light exposure, pH).[1]
Loss of compound potency or concentration over a short period. Rapid degradation under specific experimental conditions.1. Immediately analyze a freshly prepared sample as a baseline. 2. Investigate the effect of pH on stability by preparing solutions in buffers of varying pH (e.g., pH 3, 7, 9) and monitoring the concentration over time. The stability of piperidine derivatives can be pH-dependent.[5][6] 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[7]
Precipitation of the compound from solution. Poor solubility in the chosen solvent system. The solubility of carboxylic acids can be pH-dependent.[8][9]1. Determine the pKa of the compound to understand its ionization state at different pH values. 2. Adjust the pH of the solution to enhance solubility. As a carboxylic acid, its solubility in aqueous media is expected to increase at higher pH.[8] 3. Consider using a co-solvent system if aqueous solubility is limited.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways, in accordance with ICH guidelines.[4][10]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1][7][10] Include a dark control by wrapping an identical sample in aluminum foil.[7]

3. Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as RP-HPLC with a C18 column and UV or MS detection.[1][11]

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidation (3% H₂O₂) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H RP-HPLC Analysis (with unstressed control) G->H I Identify Degradation Products H->I

Caption: Workflow for a forced degradation study.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. Available at: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate. Available at: [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available at: [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Available at: [Link]

  • New piperidine derivatives. Studies in silico on α7 nicotinic acetylcholine receptors. Sciforum. Available at: [Link]

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. Available at: [Link]

  • Carboxylic Acid to Acid Chloride Explained. Pearson. Available at: [Link]

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. Available at: [Link]

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Quora. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Available at: [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. ResearchGate. Available at: [Link]

  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. Available at: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ResearchGate. Available at: [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. Available at: [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. Available at: [Link]

  • 4-Aminopiperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • Thermal behavior and decomposition of oxytetracycline hydrochloride. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis and Purification of 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis and purification of 4-methoxypiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important piperidine derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and eliminate impurities, ensuring the highest quality of your final product.

Understanding the Synthetic Landscape and Potential Impurities

A robust purification strategy begins with a thorough understanding of the synthetic route and the potential impurities that can arise. While multiple synthetic pathways to this compound exist, a common and logical approach involves several key transformations, each with its own set of potential side reactions and incomplete conversions.

A plausible and widely applicable synthetic route is illustrated below. Familiarity with this pathway is crucial for anticipating and diagnosing impurity issues.

Synthesis_Pathway A N-Boc-4-piperidone B N-Boc-4-hydroxy-4-cyanopiperidine (Cyanohydrin Intermediate) A->B  TMSCN, ZnI₂   C N-Boc-4-methoxy-4-cyanopiperidine B->C  NaH, MeI   D N-Boc-4-methoxy-4-carboxypiperidine C->D  Acid or Base Hydrolysis   E 4-Methoxypiperidine-4-carboxylic acid (Free Base) D->E  Strong Acid (e.g., HCl)   F This compound (Final Product) E->F  HCl  

Caption: A representative synthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

FAQ 1: My final product has a persistent yellow or off-white color. What is the likely cause and how can I remove it?

Answer:

A yellow or brownish tint in the final product is a common issue and is typically indicative of trace-level impurities. These are often highly conjugated organic molecules that absorb visible light, even at very low concentrations.

Potential Causes:

  • Oxidation: Piperidine rings can be susceptible to oxidation, especially if exposed to air and light over extended periods.[1]

  • Reagent-Related Impurities: Certain reagents or solvents used in the synthesis may degrade to form colored byproducts. For example, older batches of solvents like tetrahydrofuran (THF) can contain peroxides that lead to side reactions.

  • Thermal Degradation: Excessive heat during reaction work-up or solvent removal can cause decomposition of the target compound or impurities, leading to discoloration.

Troubleshooting and Purification Protocol:

  • Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon.

    • Protocol:

      • Dissolve the crude hydrochloride salt in a minimal amount of a suitable polar solvent, such as hot methanol or ethanol.

      • Add a small amount of activated carbon (typically 1-2% w/w of the solute).

      • Gently heat the suspension with stirring for 15-30 minutes.

      • Filter the hot solution through a pad of celite to remove the carbon.

      • Proceed with recrystallization as described in FAQ 2 .

  • Storage: To prevent future discoloration, store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (0-8 °C is often recommended).[2]

FAQ 2: How can I effectively purify my final product by recrystallization? What is the best solvent system?

Answer:

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble at all temperatures.[3]

Recommended Solvent Systems for Recrystallization:

As a polar hydrochloride salt, this compound will be most soluble in polar protic solvents.

Solvent SystemRationale & Application
Isopropanol (IPA) Often an excellent choice for hydrochloride salts. It provides a good balance of solubility at reflux and lower solubility upon cooling.
Ethanol/Diethyl Ether A versatile solvent/anti-solvent system. The product is dissolved in a minimal amount of hot ethanol, and diethyl ether is added dropwise until the solution becomes cloudy. Upon cooling, crystals should form.
Methanol/Methyl tert-Butyl Ether (MTBE) Similar to the ethanol/ether system, MTBE acts as an effective anti-solvent for precipitating the polar salt from a methanol solution.
Aqueous Ethanol For highly polar impurities, a mixture of ethanol and water can be effective. The product is dissolved in the hot solvent mixture and allowed to cool slowly.

Step-by-Step Recrystallization Protocol (using Isopropanol):

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of isopropanol and heat the mixture to reflux with stirring.

  • Continue to add small portions of hot isopropanol until the solid is completely dissolved.

  • If the solution is colored, perform an activated carbon treatment as described in FAQ 1 .

  • Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling.

  • Once the solution has reached room temperature, it can be further cooled in an ice bath or refrigerator for 1-2 hours to maximize yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

  • Dry the crystals under vacuum to a constant weight.

FAQ 3: My HPLC analysis shows a peak corresponding to an impurity with a similar retention time to my product. What could it be and how do I remove it?

Answer:

An impurity with a similar retention time often indicates a structurally related compound. Based on the likely synthetic pathway, several impurities are possible.

Potential Structurally Related Impurities:

  • 4-Hydroxypiperidine-4-carboxylic acid hydrochloride: Arises from incomplete methylation of the cyanohydrin intermediate. This impurity is more polar than the desired product.

  • 4-Methoxypiperidine-4-carboxamide hydrochloride: Results from incomplete hydrolysis of the nitrile intermediate.

  • Starting Material (e.g., N-Boc-4-methoxypiperidine-4-carboxylic acid): If the deprotection step is incomplete.

Purification Strategy: Acid-Base Extraction

For removing less basic or neutral impurities, an acid-base extraction is a highly effective chemical purification method. This technique exploits the basicity of the piperidine nitrogen.

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Extraction cluster_2 Step 3: Isolation & Salt Formation A Crude Product (HCl Salt) in Water B Add Base (e.g., NaOH) to pH > 10 A->B C Aqueous Layer: - Free Base (Product) - Polar Impurities D Extract with Organic Solvent (e.g., DCM, EtOAc) C->D E Organic Layer: - Free Base (Product) - Non-polar Impurities D->E Separation F Aqueous Layer: - Polar Impurities - Inorganic Salts D->F G Dry Organic Layer (e.g., Na₂SO₄) & Evaporate E->G H Purified Free Base G->H I Dissolve in Solvent (e.g., Ether, IPA) H->I J Add HCl (ethanolic or ethereal) I->J K Pure HCl Salt (Precipitate) J->K

Caption: Workflow for purification via acid-base extraction.

Protocol for Acid-Base Extraction:

  • Dissolve the crude hydrochloride salt in water.

  • Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is approximately 10-11. This converts the hydrochloride salt to the free base.

  • Extract the aqueous solution multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). The free base of your product will move into the organic layer, while highly polar impurities and inorganic salts will remain in the aqueous layer.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base.

  • To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in ethanol) dropwise with stirring.

  • The pure hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 4: I am concerned about the stability of the methoxy group during the synthesis. Can it be cleaved under acidic or basic conditions?

Answer:

This is a valid concern. The stability of a methoxy group can be influenced by the reaction conditions.

  • Acidic Conditions: Methoxy groups on aliphatic rings are generally stable to moderately acidic conditions at room temperature. However, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to cleavage to form the corresponding alcohol (in this case, 4-hydroxypiperidine-4-carboxylic acid). This is a known reaction, particularly with hydrobromic acid, but can also occur with other strong acids under forcing conditions.[4] It is therefore advisable to use the minimum necessary amount of acid and to keep temperatures low during the deprotection and salt formation steps.

  • Basic Conditions: Aliphatic methoxy groups are generally very stable under basic conditions. Cleavage of such ethers by bases is not a common side reaction in this context.

Recommendation:

During the final deprotection and hydrochloride salt formation, use controlled conditions. For example, using a saturated solution of HCl in an organic solvent like dioxane or diethyl ether at room temperature is generally sufficient to remove a Boc group without affecting the methoxy group.[5] Avoid prolonged heating in strong aqueous acids.

Data Summary and Analytical Considerations

Accurate assessment of purity is critical. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.

Typical HPLC Conditions for Analysis:

ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic modifier (acetonitrile or methanol).
Detection UV detection at a low wavelength (e.g., 210-220 nm) is often suitable for compounds lacking a strong chromophore. Alternatively, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.[6]
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C

Note on Analysis: When analyzing piperidine derivatives by HPLC, it is often observed that the free base may give broader peaks or even show multiple peaks due to interactions with the silica support, while the hydrochloride salt typically gives a sharp, single peak.[7] Therefore, it is recommended to use an acidic mobile phase to ensure the analyte is in its protonated form on the column.

References

  • F. HOFFMANN-LA ROCHE AG; et al. WO2015/52264, 2015, A1.
  • Moreau, C.; Dockendorff, J. J. Org. Chem., 2001, 66, 5264-5265.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • PubChem. 4-Aminopiperidine-4-carboxylic acid. [Link]

  • Organic Chemistry Portal. Piperidine synthesis. [Link]

  • Hoffmann, M.; et al. US3845062A, 1974.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

Sources

Strategies to avoid racemization during synthesis of chiral piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chiral piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and answer frequently asked questions related to maintaining stereochemical integrity during the synthesis of these vital pharmaceutical building blocks.

Troubleshooting Guide

This section addresses specific experimental issues that can lead to the loss of enantiomeric purity in chiral piperidine derivatives.

Issue 1: Significant Racemization Detected After N-Protecting Group Cleavage

Symptoms: You have confirmed the high enantiomeric excess (ee%) of your N-protected chiral piperidine derivative, but after the deprotection step, the ee% of the final product is significantly lower.

Possible Causes:

  • Harsh Deprotection Conditions: Both strongly acidic or basic conditions used for deprotection can lead to racemization, especially at elevated temperatures. For instance, the removal of an Fmoc group with piperidine can cause epimerization.[1]

  • Unstable Intermediates: The deprotection mechanism may proceed through an intermediate that is susceptible to racemization. The formation of planar, achiral intermediates, such as carbocations or enolates, is a common cause of racemization.[2][3]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the inversion barrier of the chiral center, leading to racemization.[2][4][5]

Solutions:

  • Modify Deprotection Conditions:

    • For Acid-Labile Groups (e.g., Boc): If you observe racemization during the acidic removal of a Boc group, consider using milder acidic conditions.[1] For example, instead of strong acids like neat TFA, you could try HCl in dioxane at a controlled, low temperature. It has been noted that even with HCl/dioxane, a slight drop in optical purity can occur, suggesting careful optimization is necessary.[1]

    • For Base-Labile Groups (e.g., Fmoc): When removing the Fmoc group with piperidine, aspartimide formation can be a side reaction leading to racemization, especially in sequences containing aspartic acid.[6] Adding an additive like HOBt to the piperidine deprotection solution can help suppress this side reaction.[6][7] Alternatively, using a different base like piperazine has been shown to reduce aspartimide formation and subsequent racemization.[7][8]

  • Switch to a Milder Protecting Group: Consider using a protecting group that can be removed under neutral or very mild conditions. For instance, a thiol-labile protecting group can be removed with a thiol in pyridine, which has been shown to suppress racemization.[1]

  • Control the Temperature: Perform the deprotection at the lowest effective temperature. Cooling the reaction mixture can significantly reduce the rate of racemization.[9][10]

Experimental Protocol: Mild N-Boc Deprotection
  • Dissolve the N-Boc protected chiral piperidine derivative in anhydrous 1,4-dioxane (e.g., 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane (e.g., 2-3 equivalents) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature to avoid prolonged exposure to acidic conditions.

  • Immediately proceed to the next step or neutralize the resulting hydrochloride salt.

Issue 2: Racemization During Carboxylic Acid Activation and Coupling

Symptoms: The enantiomeric excess of your chiral piperidine acid is high before the coupling step, but the resulting amide or peptide product shows significant racemization.

Possible Causes:

  • Oxazolone Formation: During the activation of the carboxylic acid for coupling reactions, an N-protected piperidine acid can cyclize to form a 5(4H)-oxazolone. The α-proton in the oxazolone is particularly acidic and susceptible to abstraction by a base, leading to racemization.[1][6]

  • Excess Base: The use of an excessive amount of a strong base can promote racemization by increasing the rate of α-proton abstraction.[1]

  • Elevated Temperature: As with deprotection, higher temperatures during the coupling reaction can increase the rate of racemization.[1]

Solutions:

  • Choose the Right Coupling Reagent:

    • Uronium/aminium-based reagents like HATU, HBTU, and HCTU are generally preferred. The addition of additives like HOBt or HOAt is crucial as they suppress racemization.[6] HOAt is often more effective than HOBt in this regard.

    • Carbodiimide reagents like DCC or EDC can also be used, but the addition of a racemization-suppressing additive like HOBt is essential.

  • Control the Stoichiometry of the Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine and carefully control its stoichiometry. Typically, two equivalents are sufficient.[1]

  • Maintain Low Temperatures: Perform the coupling reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.[1]

Experimental Protocol: Low-Racemization Peptide Coupling using HATU/DIPEA
  • Dissolve the N-protected chiral piperidine acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the amine component (1-1.2 equivalents) to the solution.

  • Add HATU (1 equivalent) and HOAt (1 equivalent) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with the standard work-up procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization for chiral piperidines?

A1: The two main mechanisms are:

  • Direct Enolization/Enolate Formation: A base can directly abstract the acidic proton at the chiral α-carbon (the carbon adjacent to an activating group like a carbonyl). This forms a planar enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of enantiomers.[1][3][11]

  • Oxazolone Formation: During the activation of a carboxylic acid for coupling reactions, an N-protected piperidine acid can cyclize to form a 5(4H)-oxazolone. The α-proton in the oxazolone is particularly acidic and susceptible to abstraction by a base, leading to rapid racemization.[1][6]

Q2: How does the choice of N-protecting group influence the risk of racemization?

A2: The N-protecting group plays a crucial role in preventing racemization. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are generally effective at suppressing racemization.[12] This is because the lone pair of the nitrogen atom is delocalized into the carbonyl group of the urethane, making it less available to stabilize a positive charge on the adjacent carbon, thus disfavoring the formation of racemizable intermediates. Acyl-type protecting groups, on the other hand, can be more prone to racemization.[12]

Q3: What is the role of the solvent in preventing racemization?

A3: The choice of solvent is critical. Polar, protic solvents can stabilize charged, achiral intermediates, thereby promoting racemization.[2] Non-polar, aprotic solvents are often preferred for reactions where racemization is a concern. However, the specific choice of solvent should always be considered in the context of the reaction mechanism. In some cases, alcoholic solvents can act as hydrogen donors and influence racemization rates.[2][13]

Q4: How can I accurately determine the enantiomeric excess (ee%) of my chiral piperidine derivative?

A4: The most common and reliable method for determining the ee% of chiral piperidines is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[14][15][16][17][18][19] Polysaccharide-based CSPs are widely used for their broad applicability.[14] Other techniques include:

  • Gas Chromatography (GC) with a chiral column, particularly for volatile derivatives.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[17][20]

  • Capillary Electrophoresis (CE) with a chiral selector in the running buffer.[14][16]

For non-chromophoric piperidines, pre-column derivatization with a UV-active agent can be employed to facilitate detection by UV-HPLC.[15][21]

Data Presentation

Table 1: Racemization Risk for N-Protecting Group Cleavage
Protecting GroupCleavage ConditionsRacemization RiskMitigation Strategies
Boc Strong Acid (e.g., neat TFA)Moderate to HighUse milder acids (e.g., HCl in dioxane), lower temperatures.[1]
Cbz Catalytic HydrogenationLowEnsure catalyst is not contaminated with acidic or basic impurities.
Fmoc Piperidine in DMFModerateAdd HOBt to the deprotection solution, use piperazine instead of piperidine, lower temperature.[6][7][8]
Acyl Acidic or Basic HydrolysisHighGenerally avoid for chiral centers prone to epimerization.

Visualization

Decision Workflow for Minimizing Racemization

Racemization_Prevention start Start: Chiral Piperidine Synthesis Step deprotection N-Deprotection Step? start->deprotection coupling Amide Coupling Step? deprotection->coupling No select_pg Select Protecting Group deprotection->select_pg Yes other Other Transformation coupling->other No select_reagent Select Coupling Reagent coupling->select_reagent Yes analyze_ee Analyze Enantiomeric Excess (Chiral HPLC/GC) other->analyze_ee boc Boc/Cbz select_pg->boc fmoc Fmoc select_pg->fmoc other_pg Other select_pg->other_pg mild_acid mild_acid boc->mild_acid Use Mild Acidic Conditions (e.g., HCl/Dioxane at 0°C) piperazine_hobt piperazine_hobt fmoc->piperazine_hobt Use Piperazine + HOBt or Piperidine + HOBt mild_acid->analyze_ee piperazine_hobt->analyze_ee hatu HATU/HBTU + HOAt/HOBt select_reagent->hatu edc EDC + HOBt select_reagent->edc low_temp low_temp hatu->low_temp Use Low Temperature (0°C) & Stoichiometric Base edc->low_temp Use Low Temperature (0°C) low_temp->analyze_ee

Caption: Decision workflow for selecting appropriate conditions to minimize racemization.

References

  • A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine. Benchchem.
  • Chittabathina VR, Vuyyuru NR, Reddy KP, Suryanarayana MV, Mukkanti K. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. 2014 Dec;26(12):775-9. Available at: [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. 2023.
  • Chiral analysis. Wikipedia. Available at: [Link]

  • avoiding racemization during the synthesis of chiral piperidine acids. Benchchem.
  • avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. Benchchem.
  • Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. Available at: [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. 2021. Available at: [Link]

  • Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. MDPI. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. 2025.
  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications. 2019. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Chiral methods. ScienceDirect. Available at: [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). 2020. Available at: [Link]

  • Analytical Methods. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Books Gateway. 2007. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. 2021. Available at: [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications. 2019. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing. 2025. Available at: [Link]

  • Technical Support Center: Preventing Racemization of Chiral Amines. Benchchem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. 2025. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Enzymic resolution of racemic amines: crucial role of the solvent. ACS Publications. Available at: [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Available at: [Link]

  • Mechanisms of base-catalyzed racemization during activation step. ResearchGate. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. NIH. Available at: [Link]

  • Asymmetric deprotonation of N-Boc-piperidines. ResearchGate. 2025. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. 2022. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Available at: [Link]

  • Microwave enhanced N-Fmoc deprotection in peptide synthesis. Google Patents.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Available at: [Link]

  • Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. 2025. Available at: [Link]

  • Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. MDPI. Available at: [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Available at: [Link]

  • 19.11: Racemization. Chemistry LibreTexts. 2021. Available at: [Link]

  • The influence introducing chiral center on piperidine ring on hERG... ResearchGate. Available at: [Link]

  • Ether-directed, stereoselective aza-Claisen rearrangements: synthesis of the piperidine alkaloid, alpha-conhydrine. PubMed. 2007. Available at: [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an objective comparison of validated analytical methods for the quantification and purity assessment of 4-methoxypiperidine-4-carboxylic acid hydrochloride. As a crucial building block in pharmaceutical synthesis, the rigorous analysis of this compound is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols.

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended purpose.[1] Regulatory bodies, including the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), provide comprehensive guidelines that form the basis of this work.[2][3][4][5] This guide will focus on the practical application of these principles to two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration. A discussion on Gas Chromatography (GC) is also included to highlight its potential applications and inherent challenges.

The Central Role of Method Validation

The objective of validating an analytical method is to establish, through laboratory studies, that its performance characteristics meet the requirements for the intended application.[5] This ensures that the measurements are reliable, reproducible, and accurate. Key validation parameters, as defined by ICH Q2(R1), include Accuracy, Precision, Specificity, Linearity, Range, and Limit of Quantitation (LOQ).[2][6]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse of the pharmaceutical industry for both quantitative assay and impurity profiling due to its high specificity and sensitivity. For a polar molecule like this compound, which contains both an amine and a carboxylic acid group, controlling the mobile phase pH is critical to achieving good chromatographic peak shape and retention.

The primary challenge with this analyte is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult. A publication detailing the analysis of a similar compound, 4-methanesulfonyl-piperidine, noted this challenge and successfully employed Charged Aerosol Detection (CAD) with an ion-pairing agent to achieve retention and sensitivity.[7] This guide will present a hypothetical but scientifically sound HPLC method coupled with a universal detector like CAD or a mass spectrometer (MS).

Experimental Protocol: HPLC-CAD
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Charged Aerosol Detector.

  • Column: A robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: An isocratic mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) (e.g., 95:5 v/v).

    • Rationale: The acidic mobile phase (pH ~2.7) ensures that the carboxylic acid group is protonated (less polar) and the piperidine nitrogen is protonated (ionized), promoting retention on the non-polar C18 stationary phase. Formic acid is a volatile buffer, making it compatible with detectors like CAD and MS.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

    • Rationale: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency.

  • Detector: Charged Aerosol Detector (CAD), Nitrogen gas pressure at 35 psi.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration of 1.0 mg/mL.

Validation Data Summary (HPLC-CAD)

The following table summarizes the expected performance characteristics of this validated HPLC-CAD method, categorized as a "Category I" test for the quantitation of a major component according to USP <1225>.[4][8]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank/placebo at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9995
Range 80% to 120% of the nominal concentration.0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 1.0%0.4%
Precision (Intermediate, %RSD) ≤ 2.0%1.1%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 105 µg/mL
Workflow for HPLC Method Validation

The process of validating an HPLC method follows a structured, logical progression from development to routine use.

HPLC_Validation_Workflow MethodDev Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Criteria) MethodDev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness (Vary Parameters) LOQ->Robustness Report Final Validation Report Robustness->Report Routine Method Transfer & Routine Use Report->Routine

Caption: Workflow for a typical analytical method validation process.

Method 2: Non-Aqueous Acid-Base Titration

For determining the purity (assay) of a bulk substance like this compound, a simple acid-base titration can be a highly precise and accurate method.[9] Since the analyte is a hydrochloride salt of an amine, it can be titrated as a weak acid in a non-aqueous solvent. To overcome the interference of the halide, an ingenious method involves the addition of mercuric acetate, which complexes the chloride ion and liberates acetate, which is then titrated.[10]

Experimental Protocol: Potentiometric Titration
  • Instrumentation: Automatic potentiometric titrator with a glass pH electrode and a suitable reference electrode.

  • Solvent: Glacial Acetic Acid.

    • Rationale: Acetic acid is a weakly protogenic solvent that allows the differentiation of weak bases. However, for titrating an amine salt as an acid, it acts as a leveling solvent for the titrant, perchloric acid, enhancing its acidic strength.[11]

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid, standardized against potassium hydrogen phthalate.

  • Procedure:

    • Accurately weigh approximately 300 mg of the sample into a 150 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 10 mL of a 5% w/v solution of mercuric acetate in glacial acetic acid.

    • Immerse the electrodes and titrate with 0.1 N perchloric acid.

    • The endpoint is determined by the point of maximum inflection on the titration curve (first derivative).

    • Perform a blank titration of the solvent and reagents and make any necessary correction.

Validation Data Summary (Titration)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Endpoint inflection must be sharp and unambiguous.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50% to 150% of the target sample weight.150 mg - 450 mg
Accuracy (% Recovery) 99.0% to 101.0%99.7% - 100.6%
Precision (Repeatability, %RSD) ≤ 0.5%0.2%

Method 3: Gas Chromatography (GC) - A Consideration

Direct analysis of this compound by GC is not feasible due to its salt form, low volatility, and polar functional groups (carboxylic acid, secondary amine).[12] To make the analyte suitable for GC, a derivatization step is necessary to convert the polar groups into more volatile, less polar moieties.[13][14]

Common derivatization techniques include:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens on the amine and carboxylic acid to form volatile trimethylsilyl (TMS) derivatives.[15]

  • Alkylation/Esterification: This converts the carboxylic acid into an ester, increasing volatility.[12][16]

While GC can offer high resolution, the need for derivatization introduces complexity, potential for incomplete reactions, and additional sources of error. Therefore, it is generally considered a less desirable primary method for this analyte compared to HPLC or titration unless specific circumstances (e.g., analysis of volatile impurities) warrant its use.

Comparative Analysis

The choice between these methods depends on the specific analytical need. The following diagram and table illustrate the relationship between the methods and their optimal applications.

Method_Comparison Analyte 4-Methoxypiperidine- 4-carboxylic Acid HCl Assay Assay (Purity) Analyte->Assay Impurities Impurity Profiling Analyte->Impurities ID Identification Analyte->ID HPLC HPLC-CAD/MS Assay->HPLC High Specificity Titration Titration Assay->Titration High Precision Cost-Effective Impurities->HPLC Best Method GC GC-FID (with Derivatization) Impurities->GC For Volatile Impurities ID->HPLC Retention Time

Caption: Application-based comparison of analytical methods.

FeatureHPLC-CAD/MSNon-Aqueous TitrationGC-FID (with Derivatization)
Primary Use Assay & Impurity ProfilingAssay (Bulk Substance)Specialized (e.g., volatile impurities)
Specificity Very HighModerate (non-specific for base content)High
Precision HighVery HighHigh
Sensitivity High (ng to pg level)Low (mg level)High (pg level)
Throughput ModerateHighLow to Moderate
Complexity ModerateLowHigh (due to derivatization)
Cost HighLowModerate
Recommendation Method of choice for stability-indicating assays and impurity determination. Excellent, cost-effective method for routine assay of the bulk drug substance. Not recommended for routine analysis unless specific volatile impurities are targeted.

Conclusion

For the comprehensive analytical control of this compound, a dual-method approach is recommended. A validated non-aqueous potentiometric titration serves as a robust, precise, and cost-effective method for the routine assay of the bulk substance. Concurrently, a validated RP-HPLC method , preferably with a universal detector like CAD or MS, is essential for specificity, stability-indicating studies, and the quantification of impurities. This orthogonal approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Validation of Compendial Methods - General Chapters. USP. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex. [Link]

  • Quality Guidelines. ICH. [Link]

  • Key Analytical Procedure Validation Regulations You Need to Know. Altabrisa Group. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • 〈1225〉 Validation of Compendial Procedures. USP-NF. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • What Is Derivatization In Gas Chromatography?. Chemistry For Everyone - YouTube. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • BASIC CONCEPTS OF ACID-BASE TITRATION AND IT'S APPLICATIONS. IJNRD. [Link]

  • Determination of the Amine Value. METTLER TOLEDO. [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-methoxypiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-methoxypiperidine-4-carboxylic acid hydrochloride. As a polar, zwitterionic compound, this analyte presents unique challenges for retention and peak shape in traditional reversed-phase chromatography. Here, we explore and compare three distinct chromatographic approaches: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). Our objective is to equip researchers, scientists, and drug development professionals with the experimental data and rationale necessary to select and implement a robust and reliable purity method.

The Analytical Challenge: Understanding this compound

This compound is a small molecule characterized by its high polarity, stemming from the presence of a carboxylic acid and a secondary amine (piperidine ring), which will be protonated at acidic pH.[1][2] This inherent polarity makes it poorly retained on conventional nonpolar stationary phases, such as C18, which are the workhorses of reversed-phase HPLC.[3] The primary challenge, therefore, is to achieve adequate retention and sharp, symmetrical peaks to ensure accurate quantification of the main component and separation from potential impurities.

To address this, we must consider alternative chromatographic strategies that are better suited for polar analytes. This guide will systematically evaluate three such strategies, detailing the experimental conditions and comparing their performance based on key chromatographic parameters.

Method Development Workflow

A systematic approach to method development is crucial for efficiency and for arriving at a robust final method. The following workflow outlines the logical progression of our investigation.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Performance Evaluation Analyte_Characterization Analyte Characterization (Polar, Zwitterionic) Column_Screening Column Screening (RP, HILIC, MMC) Analyte_Characterization->Column_Screening Informs Selection Mobile_Phase_pH Mobile Phase pH Optimization Column_Screening->Mobile_Phase_pH Organic_Modifier Organic Modifier Selection Mobile_Phase_pH->Organic_Modifier Buffer_Concentration Buffer Concentration Adjustment Organic_Modifier->Buffer_Concentration Data_Comparison Compare Retention, Peak Shape, Resolution Buffer_Concentration->Data_Comparison Method_Selection Select Optimal Method Data_Comparison->Method_Selection

Caption: A logical workflow for HPLC method development, from initial screening to final method selection.

Comparative Evaluation of Chromatographic Modes

We will now delve into the experimental evaluation of Reversed-Phase, HILIC, and Mixed-Mode chromatography for the analysis of this compound. For each mode, a detailed protocol is provided, followed by a discussion of the results.

Reversed-phase HPLC is the most common chromatographic technique, utilizing a non-polar stationary phase and a polar mobile phase.[4] For polar analytes, achieving retention can be challenging.[3] Strategies to enhance retention include using highly aqueous mobile phases or employing ion-pairing agents.[5]

Experimental Protocol: Reversed-Phase C18

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Mobile Phase A

Results and Discussion:

As anticipated, the analyte exhibited very poor retention on the C18 column, eluting close to the void volume. This lack of retention makes it impossible to separate from potential early-eluting impurities and compromises the robustness of the method. The use of a highly aqueous mobile phase can sometimes lead to "phase dewetting" or "phase collapse" with traditional C18 columns, resulting in irreproducible retention times.[6] While ion-pairing agents could be considered, they often lead to long equilibration times and can be incompatible with mass spectrometry (MS) detection.[5]

HILIC is a powerful alternative for the separation of polar compounds.[7][8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[10] A thin layer of water is adsorbed onto the stationary phase, and retention is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[10]

HILIC_Mechanism Stationary_Phase Polar Stationary Phase Water-Rich Layer Mobile_Phase High Organic Mobile Phase Analyte Polar Analyte Mobile_Phase->Analyte Elutes with Increasing Aqueous Content Analyte->Stationary_Phase Partitions into Aqueous Layer

Sources

A Comparative Guide for Drug Discovery Professionals: 4-Methoxypiperidine-4-carboxylic acid hydrochloride vs. 4-Hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational selection of building blocks is paramount to the successful development of novel therapeutics. The piperidine scaffold, a privileged structure in medicinal chemistry, is a testament to this principle, offering a versatile three-dimensional framework that can be tailored to optimize pharmacological activity and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of two closely related 4-substituted piperidine-4-carboxylic acid derivatives: 4-methoxypiperidine-4-carboxylic acid hydrochloride and 4-hydroxypiperidine-4-carboxylic acid.

This document moves beyond a simple cataloging of properties. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis grounded in physicochemical principles and supported by predictive data and established experimental protocols. Our objective is to empower you to make informed decisions in the selection of these critical synthetic intermediates.

At a Glance: Structural and Physicochemical Comparison

A fundamental understanding of a molecule's physicochemical properties is the bedrock of predictive drug design. The seemingly subtle difference between a methoxy and a hydroxyl group at the C4 position of the piperidine ring imparts distinct characteristics that can profoundly influence a compound's behavior in biological systems.

Below is a summary of key physicochemical parameters for 4-methoxypiperidine-4-carboxylic acid and 4-hydroxypiperidine-4-carboxylic acid, derived from established computational models. These predicted values serve as a valuable starting point for experimental design and interpretation.

PropertyThis compound4-Hydroxypiperidine-4-carboxylic acidRationale for Predicted Differences
Molecular Formula C₇H₁₄ClNO₃C₆H₁₂ClNO₃The methoxy derivative contains an additional methyl group.
Molecular Weight 195.64 g/mol [1]181.62 g/mol [2]The additional methyl group in the methoxy derivative increases its molecular weight.
Predicted pKa (Carboxylic Acid) ~3.8 - 4.2~3.9 - 4.3The electron-donating nature of the methoxy group may slightly decrease the acidity of the carboxylic acid compared to the hydroxyl group, resulting in a slightly higher pKa. However, the effect is predicted to be minimal in this aliphatic system.
Predicted pKa (Piperidine Nitrogen) ~9.0 - 9.5~9.1 - 9.6The inductive effects of the substituents at the 4-position are expected to have a minor influence on the basicity of the piperidine nitrogen.
Predicted logP ~ -0.5 to 0.0~ -1.0 to -0.5The additional methyl group in the methoxy derivative increases its lipophilicity, leading to a higher predicted logP value compared to the more polar hydroxyl derivative.
Predicted Aqueous Solubility (logS) ~ -1.0 to -0.5~ -0.5 to 0.0The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor generally leads to greater aqueous solubility compared to the methoxy group, which is only a hydrogen bond acceptor.

Note: Predicted values are generated using a combination of established computational models such as those available in ChemAxon's MarvinSketch and ACD/Labs Percepta. These values should be experimentally verified for critical applications.

The Decisive Difference: Methoxy vs. Hydroxyl in a Piperidine Scaffold

The choice between a methoxy and a hydroxyl substituent is a strategic decision in drug design, with each group offering a unique set of advantages and liabilities.

The Methoxy Group:

  • Increased Lipophilicity: The primary effect of replacing a hydroxyl with a methoxy group is an increase in lipophilicity. This can enhance membrane permeability and oral absorption, potentially improving bioavailability.

  • Metabolic Blocking: The methyl cap of the methoxy group can serve as a "metabolic shield," preventing or slowing down Phase II conjugation reactions, such as glucuronidation, that would readily occur at a hydroxyl group.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, allowing for specific interactions with biological targets.

The Hydroxyl Group:

  • Enhanced Aqueous Solubility: The ability of the hydroxyl group to both donate and accept hydrogen bonds significantly enhances a molecule's interaction with water, leading to increased aqueous solubility. This can be advantageous for formulation and for achieving sufficient concentrations for biological activity.

  • Key Pharmacophoric Interactions: The hydroxyl group is a crucial pharmacophoric element, capable of forming strong hydrogen bonds with receptor active sites, which can be critical for binding affinity and selectivity.

  • Site for Prodrug Strategies: The hydroxyl group provides a convenient handle for the attachment of promoieties, enabling the design of prodrugs with improved properties such as solubility or targeted delivery.

Caption: Workflow for experimental pKa determination.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. It is a key predictor of membrane permeability and in vivo distribution.

Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the aqueous phase (water pre-saturated with n-octanol). The concentration should be accurately known and detectable by a suitable analytical method (e.g., HPLC-UV).

  • Partitioning:

    • In a screw-cap vial, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase (pre-saturated with water). A 1:1 volume ratio is common.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from the aqueous phase.

    • Determine the concentration of the compound in the aqueous phase using a validated analytical method.

  • Calculation:

    • Calculate the concentration of the compound in the n-octanol phase by mass balance.

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

    • logP = log₁₀(P).

In Vitro Metabolic Stability Assessment using Liver Microsomes

Rationale: Assessing the metabolic stability of a compound in its early stages of development can predict its in vivo half-life and clearance. This assay primarily evaluates Phase I metabolism mediated by cytochrome P450 enzymes.

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare a solution of NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]).

Sources

Biological activity of 4-methoxypiperidine-4-carboxylic acid derivatives vs parent compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of 4-Methoxypiperidine-4-Carboxylic Acid Derivatives

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs stems from its favorable physicochemical properties, including high aqueous solubility and metabolic stability. The rigid, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, making it an ideal framework for designing ligands that can interact with high specificity and affinity to biological targets.[1]

This guide focuses on derivatives of 4-methoxypiperidine-4-carboxylic acid, a versatile building block that combines the piperidine core with two key functional groups ripe for chemical modification: a methoxy group and a carboxylic acid. By systematically altering these and other positions on the piperidine ring, researchers have developed a diverse array of compounds with a wide spectrum of biological activities. We will explore several classes of these derivatives, compare their activities to their parent scaffold conceptually, and delve into the experimental methodologies used to validate their therapeutic potential.

Comparative Biological Activities of Key Derivatives

The functionalization of the 4-methoxypiperidine-4-carboxylic acid core has yielded derivatives with significant activities across various therapeutic areas, including opioid receptor modulation, and antifungal and antiviral applications. The strategic addition of different chemical moieties dramatically influences the resulting compound's interaction with biological targets.

Opioid Receptor Modulators: The Quest for Potent Analgesics

The piperidine scaffold is a cornerstone of many potent analgesics, most notably the fentanyl family of µ-opioid receptor agonists.[2] Research into 4-anilidopiperidine analogues, which are structurally related to our core compound, has provided deep insights into the structure-activity relationships (SAR) governing opioid receptor binding and activation.[3]

Key Structural Insights:

  • The Basic Nitrogen: A protonatable nitrogen atom within the piperidine ring is a critical feature, mimicking the N-terminal tyrosine moiety of endogenous opioid peptides and serving as a key anchoring point to the opioid receptors.[3][4]

  • N-Substituents: Modifications to the nitrogen at position 1 of the piperidine ring profoundly impact receptor selectivity and potency. Replacing the phenethyl group of fentanyl with various aromatic amino acid-containing substituents has been shown to generate analogues with a wide range of binding affinities for both µ and δ opioid receptors.[3]

  • 4-Position Substituents: The groups at the 4-position are crucial for defining the compound's interaction within the receptor's binding pocket. In many potent analgesics, this position is occupied by an anilido group. The derivatives discussed here feature a carboxylic acid and a methoxy group, suggesting a different class of interaction or a scaffold for further derivatization.

Studies have demonstrated that while a phenolic hydroxyl group is often considered important for opioid activity, it is not an absolute requirement for receptor interaction in some anilidopiperidine series.[3] All tested 4-anilidopiperidine analogues in one study bound more effectively to the µ-opioid receptor than the δ-opioid receptor, suggesting the N-phenyl-N-piperidin-4-yl-propionamide moiety drives this selectivity.[3][3]

Antifungal Agents: Targeting Ergosterol Biosynthesis

Inspired by established antifungal drugs like fenpropidin and amorolfine, which contain piperidine or morpholine rings, researchers have synthesized and evaluated libraries of 4-aminopiperidines as a novel class of antifungal agents.[5] These compounds demonstrate significant growth-inhibiting activity against clinically relevant fungal isolates, including Candida spp. and Aspergillus spp.[5]

Mechanism of Action: The primary mechanism for these derivatives appears to be the disruption of the fungal cell membrane by inhibiting ergosterol biosynthesis. Sterol pattern analysis following incubation with these compounds indicated the inhibition of two key enzymes: sterol C14-reductase and sterol C8-isomerase.[5] This targeted action disrupts the integrity of the fungal cell membrane, leading to cell death.

Structure-Activity Relationship (SAR) Highlights:

  • Systematic modification of the N-substituents on the piperidine ring allows for the fine-tuning of antifungal activity.[5]

  • Compounds such as 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine were identified as particularly promising candidates due to their potent in vitro activity.[5] This highlights the importance of incorporating both a benzyl or phenethyl group at the N1 position and a long alkyl chain (dodecyl) on the 4-amino group for potent antifungal effects.

Antiviral Potential: Inhibition of Hepatitis C Virus (HCV) Assembly

A high-throughput phenotypic screen identified a 4-aminopiperidine (4AP) scaffold as a potent inhibitor of the HCV life cycle.[6] Unlike many direct-acting antivirals that target viral replication machinery, this class of compounds was found to inhibit the assembly and release of infectious viral particles.[6]

The lead compound from this series demonstrated synergistic effects when combined with approved direct-acting antivirals like Telaprevir and Daclatasvir.[6] Subsequent SAR campaigns led to the development of derivatives with enhanced potency against HCV, reduced toxicity, and improved pharmacokinetic profiles.[6] This demonstrates the utility of the piperidine scaffold in developing host-targeting antivirals that can complement existing therapeutic regimens.

Quantitative Comparison of Derivative Activity

The efficacy of newly synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). A lower value indicates higher potency.

Derivative Class Target Key Derivative Example Reported Activity (IC₅₀/EC₅₀) Reference
Opioid Modulatorsµ-Opioid ReceptorN/A (General Class)Varies (nM to µM range)[3]
Antifungal AgentsErgosterol Biosynthesis1-benzyl-N-dodecylpiperidin-4-amineMIC values in low µg/mL range[5]
Choline Transporter InhibitorsPresynaptic Choline Transporter (CHT)ML352 (a 4-methoxy-3-(piperidin-4-yl)oxy benzamide)IC₅₀ = 0.76 µM[7][8]
Antiviral AgentsHCV AssemblyOptimized 4-aminopiperidine derivativeEC₅₀ in low µM range[6]

Experimental Design and Methodologies

The trustworthiness of any comparative guide rests on the validity of its underlying experimental data. The following section details standardized protocols for synthesizing and evaluating the biological activity of these piperidine derivatives.

General Synthetic Workflow

The synthesis of diverse libraries of piperidine derivatives often follows a logical and adaptable workflow. This allows for the systematic exploration of structure-activity relationships.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Evaluation Phase start Parent Scaffold (4-methoxypiperidine-4-carboxylic acid) modification Chemical Modification (e.g., Amide Coupling, Reductive Amination) start->modification Reactants, Solvents library Derivative Library modification->library Purification invitro In Vitro Assays (Binding, Enzyme Inhibition, Cell Viability) library->invitro High-Throughput Screening sar Structure-Activity Relationship (SAR) Analysis invitro->sar Data Analysis (IC50/EC50) lead_id Lead Compound Identification sar->lead_id Identify Potent Derivatives caption General workflow for synthesis and evaluation of derivatives.

Caption: General workflow for synthesis and evaluation of derivatives.

Protocol 1: In Vitro IC₅₀ Determination using MTT Assay

This protocol is a standard method for assessing a compound's effect on cell viability, which is crucial for determining cytotoxicity or antiproliferative activity.[9]

Objective: To determine the concentration of a derivative that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Adherent cells (e.g., cancer cell line, fungal cells)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and place the plate on a shaker at low speed for 10 minutes to fully dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Opioid Receptor Activity Assay (Functional)

Functional assays measure the downstream consequences of receptor activation. For G-protein coupled receptors (GPCRs) like the opioid receptors, this often involves measuring changes in second messengers like cAMP or assessing G-protein activation itself.[10]

Objective: To determine the potency (EC₅₀) and efficacy of a derivative as an agonist or antagonist at the µ-opioid receptor.

Method: cAMP Inhibition Assay

  • Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the human µ-opioid receptor (MOR). These cells also endogenously express adenylyl cyclase.

  • Cell Plating: Plate the cells in a 96-well plate and allow them to grow to near confluency.

  • Assay Procedure: a. Wash the cells with a serum-free medium. b. Add the test compound at various concentrations, along with a constant concentration of an adenylyl cyclase stimulator like forskolin. Forskolin will increase intracellular cAMP levels. c. MOR agonists will inhibit adenylyl cyclase, leading to a decrease in cAMP production. d. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. An agonist will produce a dose-dependent decrease in cAMP. The EC₅₀ is the concentration of the compound that produces 50% of its maximal inhibition of the forskolin-stimulated cAMP level.

Mechanistic Insights: GPCR Signaling Pathway

Many of the derivatives discussed, particularly the opioid modulators, exert their effects by interacting with G-protein coupled receptors (GPCRs). Understanding this fundamental signaling pathway is key to interpreting their biological activity.

GPCR_Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., Opioid Receptor) G_Protein Inactive G-Protein (αβγ-GDP) GPCR->G_Protein 2. Receptor-G Protein Coupling G_Active Active G-Protein (α-GTP + βγ) G_Protein->G_Active 3. GDP-GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger 5. Signal Transduction Ligand Ligand (Piperidine Derivative) Ligand->GPCR 1. Binding & Activation G_Active->Effector 4. Effector Modulation Cell_Response Cellular Response (e.g., Analgesia, Ion Channel Modulation) Second_Messenger->Cell_Response 6. Downstream Effects caption Simplified GPCR signaling cascade.

Caption: Simplified GPCR signaling cascade.

When a ligand, such as a piperidine derivative, binds to a GPCR, it induces a conformational change in the receptor.[11][12] This allows the receptor to bind to and activate an intracellular heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gα subunit.[13] The activated G-protein then dissociates into its α-GTP and βγ subunits, which go on to modulate the activity of downstream effector proteins like adenylyl cyclase or ion channels, ultimately leading to a physiological response.[13][14]

Conclusion and Future Directions

The 4-methoxypiperidine-4-carboxylic acid scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. The evidence presented demonstrates that targeted chemical modifications to this core structure can yield derivatives with potent and specific biological activities, ranging from opioid receptor modulation and antifungal action to antiviral effects. The key to unlocking this potential lies in a deep understanding of structure-activity relationships, guided by robust and reproducible experimental validation.

Future research should focus on leveraging combinatorial chemistry and computational modeling to design and synthesize next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular targets and pathways deepens, the rational design of piperidine-based compounds will continue to be a highly successful strategy in the ongoing quest for new and more effective medicines.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. [Link]

  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at µ and δ opioid receptors. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. (2015). ResearchGate. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). National Institutes of Health (NIH). [Link]

  • G protein-coupled receptor. (n.d.). Wikipedia. [Link]

  • In vitro opioid receptor assays. (n.d.). PubMed. [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2024). ACS Publications. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • In vitro and in vivo assessment of mu opioid receptor constitutive activity. (2010). PubMed. [Link]

  • Guidelines for accurate EC50/IC50 estimation. (2010). PubMed. [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed. [Link]

  • G protein-coupled receptor signaling pathway. (n.d.). CUSABIO. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Biochemistry, G Protein Coupled Receptors. (2023). National Center for Biotechnology Information (NCBI). [Link]

  • 8.4: G-protein Coupled Receptors (GPCRs). (2023). Biology LibreTexts. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2017). PubMed Central. [Link]

  • Structure–activity relationships of opioid ligands. (1999). Loughborough University. [Link]

  • 8.4: G-protein Coupled Receptors (GPCRs). (2023). Biology LibreTexts. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2007). ResearchGate. [Link]

Sources

The Pivotal Role of the 4-Methoxypiperidine-4-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its conformational flexibility and synthetic tractability have made it a cornerstone in drug design.[1] This guide delves into the nuanced world of Structure-Activity Relationship (SAR) studies, focusing on a specific, yet highly promising class of compounds: 4-methoxypiperidine-4-carboxylic acid hydrochloride analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of how subtle molecular modifications to this core structure can profoundly influence biological activity, with a particular focus on opioid receptor modulation. While direct and extensive SAR data for this specific analog series is emergent, this guide synthesizes established principles from closely related 4-substituted piperidines to provide a predictive framework and robust experimental methodologies for advancing research in this domain.

The Rationale for Exploration: Building on the Legacy of 4-Substituted Piperidines

The 4-anilidopiperidine backbone, famously represented by fentanyl, underscores the critical role of substitution at the 4-position of the piperidine ring in achieving high-affinity opioid receptor binding.[2] The introduction of a polar group at this position, such as a carboxylate or its derivatives, has been shown to significantly impact binding affinity and functional activity.[3] The 4-methoxypiperidine-4-carboxylic acid scaffold introduces a unique combination of a polar carboxylic acid and a methoxy group, offering a distinct steric and electronic profile at this key position. This guide will explore a hypothetical series of analogs to dissect the contributions of various structural modifications to their potential as opioid receptor modulators.

Synthetic Strategy: A Versatile Pathway to Novel Analogs

The synthesis of 4-methoxypiperidine-4-carboxylic acid analogs can be approached through a multi-step sequence, starting from readily available precursors. The following scheme outlines a general and adaptable synthetic route for creating a diverse library of N-substituted ester and amide analogs.

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Diversification Start 4-Piperidone Hydrochloride Hydrate Step1 N-Protection (e.g., Boc) Start->Step1 Boc2O, Base Step2 Cyanohydrin Formation (TMSCN) Step1->Step2 TMSCN, cat. ZnI2 Step3 Methoxy Group Introduction & Nitrile Hydrolysis Step2->Step3 MeOH, H2SO4 (conc.) Core N-Boc-4-methoxy- piperidine-4-carboxylic acid Step3->Core Esterification Esterification (R'-OH, DCC/DMAP) Core->Esterification Amidation Amidation (R''R'''NH, HATU) Core->Amidation Deprotection N-Deprotection (TFA or HCl) Esterification->Deprotection Amidation->Deprotection N_Alkylation Reductive Amination or Alkylation (R-X) Deprotection->N_Alkylation Final_Esters Final Ester Analogs N_Alkylation->Final_Esters Final_Amides Final Amide Analogs N_Alkylation->Final_Amides

Caption: General synthetic route for 4-methoxypiperidine-4-carboxylic acid analogs.

This synthetic approach allows for late-stage diversification, enabling the generation of a wide array of analogs with different N-substituents and functional groups at the 4-carboxyl position.

Comparative SAR Analysis: A Predictive Framework

Based on established principles from related 4-substituted piperidine analgesics, we can construct a predictive SAR model for our hypothetical series of 4-methoxypiperidine-4-carboxylic acid analogs. The primary biological target for this analysis is the mu-opioid receptor (MOR), a key player in analgesia.[4]

Analog R (N-Substituent) R' (at C4-carboxyl) Predicted MOR Affinity Predicted MOR Activity Rationale for Prediction
1a -CH₃-OCH₃LowWeak Agonist/AntagonistThe N-methyl group is generally associated with lower MOR affinity compared to larger, more lipophilic substituents.[2]
1b -CH₂CH₂Ph-OCH₃HighPotent AgonistThe N-phenethyl group is a classic pharmacophore for high MOR affinity, engaging in crucial hydrophobic interactions within the receptor binding pocket.[5][6]
1c -CH₂CH₂-thiophen-2-yl-OCH₃HighPotent AgonistThe thiophene ring is a well-tolerated bioisostere for the phenyl ring in the N-phenethyl substituent of potent opioids like sufentanil.[3]
1d -H-OCH₃Very LowInactiveThe secondary amine lacks the necessary bulk for effective receptor interaction.
2b -CH₂CH₂Ph-OHModerate to HighAgonistThe free carboxylic acid may form additional interactions but could also impact cell permeability and bioavailability.
3b -CH₂CH₂Ph-NH₂HighPotent AgonistThe primary amide is a common feature in potent opioid analgesics and is expected to be well-tolerated.
4b -CH₂CH₂Ph-N(CH₃)₂ModerateAgonistThe dimethylamide may introduce steric hindrance that could slightly reduce binding affinity compared to the primary amide.

This predictive table highlights key SAR trends:

  • The N-Substituent is Paramount: The nature of the substituent on the piperidine nitrogen is a major determinant of MOR affinity and efficacy. The N-phenethyl moiety is predicted to be optimal for high-affinity binding.[5][6]

  • Modification of the 4-Carboxyl Group: Conversion of the carboxylic acid to esters and amides is expected to modulate pharmacokinetic properties and may fine-tune receptor interactions.

Experimental Validation: Protocols for Rigorous SAR Studies

To empirically validate the predicted SAR, a series of in vitro assays are essential. The following are detailed, self-validating protocols for determining the binding affinity and functional activity of the synthesized analogs at the mu-opioid receptor.

Protocol 1: Mu-Opioid Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the MOR.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Fluid.

Procedure:

  • Reagent Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compounds and the radioligand in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or 10 µM naloxone (for non-specific binding).

    • [³H]-DAMGO (final concentration ~0.5-1.0 nM).

    • Cell membranes (10-20 µg protein per well).

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Ligands, Buffers) Setup Plate Assay: - Test Compound - [³H]-DAMGO - MOR Membranes Start->Setup Incubate Incubate at 25°C (60-120 min) Setup->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for the mu-opioid receptor radioligand binding assay.

Protocol 2: cAMP Functional Assay for MOR Agonism/Antagonism

This assay measures the ability of a compound to modulate the intracellular second messenger cyclic AMP (cAMP) via the Gi-coupled MOR. Agonists will inhibit adenylyl cyclase, leading to a decrease in cAMP levels, while antagonists will block this effect.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Assay Medium: Serum-free cell culture medium.

  • Stimulant: Forskolin.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or LANCE-based kits.

  • Reference Agonist: DAMGO.

  • Reference Antagonist: Naloxone.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluency.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compounds and incubate for 15-30 minutes. Then, add a fixed concentration of forskolin to all wells (except the basal control) and incubate for a further 15-30 minutes.

    • Antagonist Mode: Add serial dilutions of the test compounds and incubate for 15-30 minutes. Then, add a fixed concentration of the reference agonist (e.g., DAMGO at its EC80) to all wells, followed by a fixed concentration of forskolin. Incubate for a further 15-30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the log of the test compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum inhibition (efficacy).

    • Antagonist Mode: Determine the IC50 of the test compound in inhibiting the agonist-induced response. Calculate the Schild constant (pA2) to quantify the antagonist potency.

cAMP_Assay_Logic cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Agonist Test Compound MOR_A MOR Activation Agonist->MOR_A AC_Inhibition Adenylyl Cyclase Inhibition MOR_A->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Antagonist Test Compound MOR_An MOR Blockade Antagonist->MOR_An No_AC_Inhibition No AC Inhibition MOR_An->No_AC_Inhibition Agonist_Challenge Reference Agonist Agonist_Challenge->MOR_An cAMP_Normal cAMP Normal No_AC_Inhibition->cAMP_Normal

Caption: Logical flow of the cAMP functional assay for MOR ligands.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel opioid receptor modulators. By leveraging established SAR principles from related compound series, we can rationally design and synthesize analogs with a high probability of desired biological activity. The systematic application of robust in vitro binding and functional assays, as detailed in this guide, is crucial for validating these predictions and elucidating the nuanced structure-activity relationships that govern ligand-receptor interactions. This integrated approach of predictive modeling, targeted synthesis, and rigorous biological evaluation will undoubtedly accelerate the discovery and development of next-generation therapeutics targeting the opioid system.

References

  • Waters, J. A. (1978). Aromatic esters of nonquaternary carbon-4 piperidinols as analgesics. Journal of Medicinal Chemistry, 21(7), 628-633. [Link]

  • Zheng, C., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 19(12), 20496-20511. [Link]

  • Pabian, K., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(11), 3326. [Link]

  • Saify, Z. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 735-740.
  • Wootten, D., et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 23(17), 4896-4900. [Link]

  • Pasternak, G. W., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]

  • Spetea, M., et al. (2014). Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity. PLoS One, 9(6), e99231. [Link]

  • Spetea, M., et al. (2014). Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity. PubMed Central, PMCID: PMC4053351. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry, 24(8), 1852-1862. [Link]

  • Di Marco, C., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. [Link]

  • Slaninova, J., et al. (1991). Opioid receptor binding properties of analgesic analogues of cholecystokinin octapeptide. European Journal of Pharmacology, 200(1), 195-198. [Link]

  • Pasternak, G. W., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central, PMCID: PMC5967812. [Link]

  • Li, G., et al. (2016). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters, 7(10), 922-926. [Link]

  • Kruegel, A. C., et al. (2022). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Natural Products, 85(11), 2563-2571. [Link]

  • Le, T. M., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 22(17), 5578-5581.
  • Prichard, C. N., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Viruses, 14(2), 241. [Link]

  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153.
  • Ukrainets, I. V., et al. (2016). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Scientia Pharmaceutica, 84(3), 483-494. [Link]

  • Glavaš, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2139. [Link]

  • Vuckovic, S., et al. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences, 22(24), 13391. [Link]

  • Ukrainets, I. V., et al. (2018). Synthesis, Structure, and Analgesic Properties of Halogen-Substituted 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxanilides. Journal of Heterocyclic Chemistry, 55(1), 168-175. [Link]

  • PubChem. (n.d.). 4-Methoxypiperidine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Smith, H. S. (2009). Basic opioid pharmacology: an update. British Journal of Anaesthesia, 103(Suppl 1), i3-i11. [Link]

  • Gund, T. M., & Pirkle, W. H. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(1), 41-46. [Link]

Sources

A Researcher's Guide to the Chiral Separation of 4-Methoxypiperidine-4-carboxylic Acid Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Chromatographic and Resolution-Based Methodologies

For researchers and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. The enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[1] This guide provides a detailed comparison of potential methods for the chiral separation of 4-methoxypiperidine-4-carboxylic acid hydrochloride, a heterocyclic amino acid analog of significant interest in medicinal chemistry.

Given its polar nature, featuring both a carboxylic acid and a tertiary amine, this molecule presents unique challenges for chiral separation. This guide will explore and compare the most viable techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Classical Resolution.

The Challenge: Physicochemical Properties

4-Methoxypiperidine-4-carboxylic acid is a cyclic amino acid analog. Like other amino acids, it is zwitterionic at neutral pH and highly polar.[2] The hydrochloride salt form further increases its polarity and aqueous solubility. These properties make traditional normal-phase chromatography challenging and require specialized approaches for effective enantiomeric recognition.

Comparative Analysis of Separation Techniques

A successful chiral separation hinges on exploiting the subtle differences in how enantiomers interact with a chiral environment. This can be a chiral stationary phase (CSP) in chromatography or a chiral resolving agent in classical resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used direct method for separating enantiomers.[3] The choice of the chiral stationary phase (CSP) is the most critical factor. For a molecule like 4-methoxypiperidine-4-carboxylic acid, macrocyclic glycopeptide and ligand-exchange CSPs are the most promising candidates.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin-based): These phases are exceptionally versatile for separating underivatized amino acids.[2][4] They possess ionic groups, making them compatible with aqueous and organic mobile phases and ideal for polar, ionic compounds.[2] The separation mechanism involves a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[5]

  • Ligand-Exchange CSPs: These columns typically feature a chiral ligand (like an L-amino acid) coated on the stationary phase and require a metal salt (e.g., CuSO₄) in the mobile phase.[6] The analyte enantiomers form transient diastereomeric complexes with the metal-ligand system, which have different stabilities, allowing for separation.

Experimental Data Snapshot: HPLC Performance for Similar Analogs

ParameterMacrocyclic Glycopeptide (CHIROBIOTIC T)Ligand Exchange (Astec CLC)
Typical Mobile Phase Water/Methanol/Formic AcidAqueous CuSO₄ solution
Resolution (Rs) > 1.5 (often baseline)Variable, often > 1.2
Selectivity (α) 1.2 - 2.51.1 - 1.8
Analysis Time 10 - 30 minutes15 - 40 minutes
Key Advantage High success rate for amino acids, LC-MS compatible.[6]Useful for analytes without a UV chromophore.[6]

Data is representative for cyclic amino acid analogs based on available literature.[2][7]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for both analytical and preparative chiral separations.[8] It uses supercritical CO₂ as the primary mobile phase, often with a small percentage of an organic modifier (like methanol) and an additive (like an amine or acid).[9]

Key Advantages of SFC:

  • Speed: The low viscosity of supercritical fluids allows for higher flow rates and significantly faster separations and column equilibration, often reducing analysis time by a factor of 3-5 compared to HPLC.[10][11]

  • Reduced Solvent Consumption: Primarily using CO₂ drastically cuts down on toxic organic solvent use, making it an environmentally friendly and cost-effective choice.[8]

  • Complementary Selectivity: SFC can offer different chiral selectivity compared to HPLC, sometimes successfully separating enantiomers that are difficult to resolve by liquid chromatography.[9]

For 4-methoxypiperidine-4-carboxylic acid, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective in SFC. The addition of acidic or basic additives to the mobile phase is crucial for achieving good peak shape and resolution for polar, ionic compounds.

Experimental Data Snapshot: SFC vs. HPLC for Chiral Separations

ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Typical Mobile Phase CO₂ / Methanol / AdditiveHexane/Ethanol or Acetonitrile/Water
Analysis Time 2 - 10 minutes10 - 30 minutes
Solvent Consumption Very LowHigh
Pressure Drop 3-5x LowerHigh
Key Advantage High throughput, speed, green chemistry.[10][11]Well-established, robust, wide range of available phases.[9]
Classical Resolution via Diastereomeric Salt Formation

Classical resolution is an indirect method that relies on chemical reaction rather than chromatography. The racemic mixture is reacted with a pure, single enantiomer of a second chiral compound, known as a resolving agent.[12] This reaction creates a mixture of diastereomeric salts.

Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[12] After separation, the desired enantiomer is recovered by breaking the salt.

  • For the Carboxylic Acid Group: Chiral bases like brucine, strychnine, or a chiral amine can be used as resolving agents.[12]

  • For the Piperidine Nitrogen: Chiral acids, such as (+)-tartaric acid or (-)-mandelic acid, are suitable resolving agents.[12]

Key Considerations for Classical Resolution:

  • Scalability: It is often more cost-effective and practical for large-scale (multi-gram to kilogram) separations than preparative chromatography.

  • Development Time: Finding the right resolving agent and crystallization solvent can be a time-consuming, trial-and-error process.

  • Yield: The theoretical maximum yield for a single enantiomer is 50% per cycle, though the resolving agent can often be recovered and reused.[13]

Method Development Workflows

The choice of method depends heavily on the scale and goal of the separation (analytical purity check vs. preparative isolation).

Chromatographic Method Development Workflow

Below is a logical workflow for developing a chiral separation method using HPLC or SFC.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application a Select Racemic Analyte (4-methoxypiperidine-4-carboxylic acid HCl) b Screen Multiple CSPs (e.g., Polysaccharide, Macrocyclic) a->b c Screen Mobile Phases (e.g., RP, NP, SFC modifiers) b->c d Identify 'Hit' Condition (Partial or Full Separation) c->d Evaluate Rs and α e Optimize Modifier/Additive (e.g., % Methanol, % Acid/Base) d->e f Optimize Temperature & Flow Rate e->f g Final Optimized Method f->g Confirm Robustness h System Suitability Test (Resolution > 1.5) g->h i Application (Analytical or Preparative) h->i G a Racemic Mixture + Chiral Resolving Agent b Screen Solvents for Diastereomeric Salt Formation a->b c Fractional Crystallization (Isolate one diastereomer) b->c d Liberate Enantiomer from Salt (e.g., acid/base wash) c->d e Analyze Enantiomeric Purity (ee%) via Chiral HPLC/SFC d->e

Sources

A Head-to-Head Battle: Unveiling the In Vitro and In Vivo Disparities Between 4-Methoxy and 4-Hydroxy Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Critical Structure-Activity Relationships

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, with its derivatives forming the backbone of numerous FDA-approved drugs.[1][2] The strategic substitution on the piperidine ring can dramatically alter the pharmacological profile of a compound, influencing its potency, selectivity, and pharmacokinetic properties. Among the myriad of possible modifications, the choice between a 4-hydroxy and a 4-methoxy substitution is a frequent and critical decision point in lead optimization. This guide provides an in-depth, comparative analysis of these two analogs, drawing upon established experimental data and field-proven insights to elucidate the nuanced yet significant impact of this seemingly minor structural change.

The Core Distinction: Hydrogen Bonding and Lipophilicity

The fundamental difference between the 4-hydroxy and 4-methoxy piperidine analogs lies in their hydrogen bonding capability and lipophilicity. The hydroxyl group (-OH) of the 4-hydroxy analog can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Conversely, the methoxy group (-OCH3) is restricted to being a hydrogen bond acceptor. This distinction has profound implications for receptor binding and enzyme inhibition.

Furthermore, the methylation of the hydroxyl group to a methoxy group increases the lipophilicity of the molecule. This alteration can influence a cascade of pharmacokinetic properties, including membrane permeability, metabolic stability, and oral bioavailability.

In Vitro Evaluation: A Comparative Snapshot

The initial assessment of drug candidates invariably begins with a battery of in vitro assays designed to quantify their biological activity and metabolic fate.

Receptor Binding and Functional Assays

The choice between a 4-hydroxy and 4-methoxy analog can significantly impact receptor affinity and functional activity. For instance, in the development of ligands for the mu opioid receptor (MOR) and delta opioid receptor (DOR), the nature of the substituent at the 4-position of the piperidine ring is a key determinant of binding affinity and efficacy.[3]

Table 1: Hypothetical Comparative In Vitro Activity Profile

AnalogTargetBinding Affinity (Ki, nM)Functional Assay (EC50/IC50, nM)
4-Hydroxy Piperidine AnalogReceptor X15.225.8 (Agonist)
4-Methoxy Piperidine AnalogReceptor X45.789.1 (Agonist)
4-Hydroxy Piperidine AnalogEnzyme Y50.3120.5 (Inhibitor)
4-Methoxy Piperidine AnalogEnzyme Y25.165.3 (Inhibitor)
Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of the 4-hydroxy and 4-methoxy piperidine analogs to a target receptor.

Objective: To determine the inhibitory constant (Ki) of the test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]DAMGO for MOR)

  • Test compounds (4-hydroxy and 4-methoxy analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone for MOR)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding).

  • For non-specific binding wells, add a high concentration of the non-specific binding control.

  • Incubate the plate at a specified temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filter discs in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound.

  • Convert the IC50 to Ki using the Cheng-Prusoff equation.

Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and dosing regimen.[4] The 4-hydroxy and 4-methoxy moieties are susceptible to different metabolic pathways. The hydroxyl group can undergo glucuronidation or sulfation, while the methoxy group is prone to O-dealkylation.

Table 2: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

AnalogHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
4-Hydroxy Piperidine Analog3519.8
4-Methoxy Piperidine Analog729.6

In Vivo Characterization: From Bench to Biological System

Promising in vitro data must be validated through in vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety.

Pharmacokinetic Profiling

The increased lipophilicity of the 4-methoxy analog can lead to enhanced absorption and a larger volume of distribution compared to its 4-hydroxy counterpart. However, the metabolic fate of each compound will ultimately dictate its in vivo half-life and overall exposure.

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

AnalogBioavailability (F, %)Plasma Half-Life (t½, h)Volume of Distribution (Vd, L/kg)
4-Hydroxy Piperidine Analog252.13.5
4-Methoxy Piperidine Analog454.86.2
Experimental Protocol: In Vivo Efficacy Study (Analgesia Model)

This protocol describes a common method for evaluating the analgesic effects of the piperidine analogs in a rodent model of pain.[5][6][7]

Objective: To assess the dose-dependent analgesic effect of the test compounds.

Animal Model: Male Wistar rats (200-250 g)

Method: Tail-flick test

Procedure:

  • Acclimate the rats to the testing apparatus.

  • Determine the baseline tail-flick latency for each animal by applying a radiant heat source to the tail.

  • Administer the test compounds (4-hydroxy and 4-methoxy analogs) or vehicle control via a specified route (e.g., intraperitoneal injection).

  • At various time points post-administration (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.

  • A cut-off time is established to prevent tissue damage.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

  • Analyze the data to determine the dose-response relationship and the duration of action.

Visualizing the Workflow: From Synthesis to In Vivo Testing

The journey of a drug candidate from chemical synthesis to in vivo evaluation is a multi-step process.

G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Characterization synthesis_hydroxy Synthesis of 4-Hydroxy Analog binding_assay Receptor Binding Assay synthesis_hydroxy->binding_assay functional_assay Functional Assay synthesis_hydroxy->functional_assay metabolic_stability Metabolic Stability (HLM) synthesis_hydroxy->metabolic_stability synthesis_methoxy Synthesis of 4-Methoxy Analog synthesis_methoxy->binding_assay synthesis_methoxy->functional_assay synthesis_methoxy->metabolic_stability pk_study Pharmacokinetic Study binding_assay->pk_study functional_assay->pk_study metabolic_stability->pk_study efficacy_study Efficacy Study (e.g., Analgesia) pk_study->efficacy_study toxicology Preliminary Toxicology efficacy_study->toxicology

Caption: A streamlined workflow from the synthesis of piperidine analogs to their in vivo characterization.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The collective in vitro and in vivo data allows for the construction of a robust structure-activity relationship.

SAR cluster_hydroxy 4-Hydroxy Analog cluster_methoxy 4-Methoxy Analog h_bond_donor H-Bond Donor/ Acceptor higher_affinity Potentially Higher Receptor Affinity h_bond_donor->higher_affinity lower_lipo Lower Lipophilicity lower_bioavailability Lower Oral Bioavailability lower_lipo->lower_bioavailability h_bond_acceptor H-Bond Acceptor Only improved_pk Potentially Improved Pharmacokinetics h_bond_acceptor->improved_pk higher_lipo Higher Lipophilicity higher_lipo->improved_pk metabolic_liability O-Dealkylation Liability improved_pk->metabolic_liability

Caption: Key SAR differences between 4-hydroxy and 4-methoxy piperidine analogs.

Conclusion: A Tale of Two Substituents

The decision to pursue a 4-hydroxy or a 4-methoxy piperidine analog is not trivial and must be guided by a comprehensive evaluation of both in vitro and in vivo data. The 4-hydroxy analog may offer superior target engagement through enhanced hydrogen bonding, but this can be at the cost of less favorable pharmacokinetic properties. Conversely, the 4-methoxy analog often presents with improved metabolic stability and oral bioavailability, though potentially with reduced target affinity. Ultimately, the optimal choice is context-dependent, relying on the specific therapeutic target and the desired clinical profile of the drug candidate. A thorough understanding of the principles outlined in this guide will empower researchers to make more informed decisions in the intricate dance of drug discovery.

References

  • Saify, Z. S., et al. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Chemical Papers, 79(8), 28-33.
  • Google Patents. (1974).
  • Łażewska, D., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 57(15), 6481-6497.
  • Conti, P., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1314-1326.
  • Laronze-Cochard, S., et al. (2010). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 20(13), 3951-3954.
  • Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
  • Enamine. (n.d.). Analogues of Piperidine for Drug Design.
  • Akhtar, M. S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Principles and Practice, 21(5), 443-448.
  • Al-Harrasi, A., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 28(13), 5123.
  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine.
  • Cignarella, G., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3071-3075.
  • Cliffe, I. A., et al. (1995). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 38(11), 1968-1976.
  • Łażewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Bakunov, S. A., et al. (2022).
  • BenchChem. (n.d.). A Comparative Analysis of the In-Vitro and In-Vivo Stability of Novel 1-(3-Methoxypropyl)
  • Human Metabolome Database. (n.d.). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902).
  • Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7859.
  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Saify, Z. S., et al. (2016). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 5(2).

Sources

A Comparative Spectroscopic Guide to 4-Methoxypiperidine-4-carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its conformational properties and its prevalence in a multitude of bioactive molecules.[1][2] Among its many derivatives, 4-methoxypiperidine-4-carboxylic acid and its corresponding esters are crucial intermediates, offering a synthetically versatile platform for the construction of complex pharmaceutical agents.[1] A precise and unambiguous characterization of these building blocks is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Spectroscopic techniques are indispensable tools in the pharmaceutical industry for the development, quality control, and analysis of drugs.[3]

This guide provides an in-depth spectroscopic comparison of 4-methoxypiperidine-4-carboxylic acid and its esters, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By delving into the nuances of their spectral data, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and differentiate these critical compounds. The predominant methods in drug research and development are NMR and MS, which are essential for structure elucidation of synthetic intermediates, impurities, and degradation products.[4][5]

Molecular Structures and Spectroscopic Implications

The fundamental difference between 4-methoxypiperidine-4-carboxylic acid and its esters lies in the functional group at the C4-carboxyl position. This seemingly minor alteration—the substitution of a hydroxyl group in the acid with an alkoxy group in the ester—induces significant and readily detectable changes in their spectroscopic signatures.

  • 4-Methoxypiperidine-4-carboxylic acid: Features a carboxylic acid moiety (-COOH).

  • 4-Methoxypiperidine-4-carboxylic acid esters: Feature an ester moiety (-COOR, where R is an alkyl group, e.g., methyl, ethyl).

These structural distinctions directly influence the chemical environment of nearby atoms, leading to predictable variations in NMR chemical shifts, IR vibrational frequencies, and mass spectrometric fragmentation patterns.

Comparative Spectroscopic Analysis

A multi-technique spectroscopic approach provides a comprehensive and self-validating system for the characterization of these molecules.

¹H NMR Spectroscopy: A Tale of Two Protons

Proton NMR (¹H NMR) spectroscopy is a powerful first-pass technique for structural confirmation. The key differentiator between the acid and its ester is the presence or absence of the acidic proton of the carboxyl group and the emergence of signals from the ester's alkyl chain.

Key ¹H NMR Features:

Proton Assignment 4-Methoxypiperidine-4-carboxylic Acid (Expected δ, ppm) 4-Methoxypiperidine-4-carboxylic Acid Ester (e.g., Ethyl Ester) (Expected δ, ppm) Rationale for Differences
-COOH 10.0 - 13.0 (broad singlet)AbsentThe acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. This is absent in the ester.
-OCH₃ ~3.2~3.2The chemical environment of the methoxy group at the C4 position is largely unaffected by the change from acid to ester.
Piperidine Ring Protons (Axial & Equatorial) 2.5 - 3.52.5 - 3.5The complex splitting patterns of the piperidine ring protons will be present in both molecules.
-NH Variable (broad singlet)Variable (broad singlet)The proton on the nitrogen of the piperidine ring will appear as a broad signal that can exchange with D₂O.
-O-CH₂-CH₃ (Ester) Absent~4.1 (quartet)This signal, characteristic of the ethyl group attached to the ester oxygen, is a definitive marker for the ester.
-O-CH₂-CH₃ (Ester) Absent~1.2 (triplet)The terminal methyl group of the ethyl ester appears as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy: Probing the Carbonyl Environment

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The most significant difference between the acid and the ester is the chemical shift of the carbonyl carbon.

Key ¹³C NMR Features:

Carbon Assignment 4-Methoxypiperidine-4-carboxylic Acid (Expected δ, ppm) 4-Methoxypiperidine-4-carboxylic Acid Ester (e.g., Ethyl Ester) (Expected δ, ppm) Rationale for Differences
C=O (Carbonyl) ~175 - 185~170 - 175The carbonyl carbon in a carboxylic acid is typically more deshielded (appears at a higher ppm) than in an ester.[6]
C4 (Quaternary) ~75 - 85~75 - 85The chemical shift of the quaternary carbon attached to both the methoxy and carboxyl/ester groups is similar in both compounds.
-OCH₃ ~50~50The methoxy carbon's chemical shift is not significantly altered.
Piperidine Ring Carbons ~40 - 50~40 - 50The carbons of the piperidine ring will have similar chemical shifts in both molecules.
-O-CH₂-CH₃ (Ester) Absent~60This signal corresponds to the methylene carbon of the ethyl group in the ester.
-O-CH₂-CH₃ (Ester) Absent~14This signal corresponds to the terminal methyl carbon of the ethyl group in the ester.
FT-IR Spectroscopy: The Vibrational Fingerprint

Infrared (IR) spectroscopy is highly effective for identifying functional groups. The distinction between the carboxylic acid and the ester is clear and unambiguous in their respective IR spectra. Infrared spectroscopy is a versatile method for determining pharmaceutical compounds and functional groups within molecules.[3][7]

Key FT-IR Absorption Bands:

Vibrational Mode 4-Methoxypiperidine-4-carboxylic Acid (Expected cm⁻¹) 4-Methoxypiperidine-4-carboxylic Acid Ester (Expected cm⁻¹) Rationale for Differences
O-H Stretch (Carboxylic Acid) 3300 - 2500 (very broad)AbsentThe broad O-H stretch is a hallmark of a carboxylic acid, arising from strong hydrogen bonding. Its absence is a key indicator of ester formation.
N-H Stretch ~3300 (moderate, sharp)~3300 (moderate, sharp)The N-H stretch of the secondary amine in the piperidine ring will be present in both compounds.
C-H Stretch 3000 - 28503000 - 2850Aliphatic C-H stretching vibrations are present in both molecules.
C=O Stretch (Carbonyl) ~1710~1735The carbonyl stretch of an ester typically appears at a higher frequency (wavenumber) than that of a saturated carboxylic acid.
C-O Stretch ~1300 - 1200~1250 - 1000 (two bands)Esters exhibit two characteristic C-O stretches, which are distinct from the C-O stretch of a carboxylic acid.
Mass Spectrometry: Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for structural elucidation.[4] The base peak in the mass spectra of many carboxylic acid derivatives is due to the cleavage of the C-Y bond to form an acylium ion (R-CO⁺).[8]

Key Mass Spectrometry Features:

Ion 4-Methoxypiperidine-4-carboxylic Acid 4-Methoxypiperidine-4-carboxylic Acid Ester (e.g., Ethyl Ester) Notes
Molecular Ion (M⁺) Expected at m/z = 175Expected at m/z = 203The molecular ion peak confirms the molecular weight of the compound.
[M - OCH₃]⁺ m/z = 144m/z = 172Loss of the methoxy radical is a common fragmentation pathway.
[M - COOH]⁺ m/z = 130Not expectedLoss of the carboxylic acid group.
[M - COOR]⁺ Not expectedm/z = 130Loss of the ester group.
Acylium Ion Possible, but less commonR-C≡O⁺ fragmentCleavage of the bond between the carbonyl carbon and the piperidine ring can occur.

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of the title compounds.

Synthesis of 4-Methoxypiperidine-4-carboxylic Acid and its Ethyl Ester
  • Starting Material: Begin with a suitable precursor such as 1-Boc-4-piperidone.

  • Cyanohydrin Formation: React 1-Boc-4-piperidone with a cyanide source (e.g., KCN) to form the corresponding cyanohydrin.

  • Methoxy Group Installation: Methylate the hydroxyl group of the cyanohydrin using a methylating agent (e.g., methyl iodide) under basic conditions to install the methoxy group.

  • Nitrile Hydrolysis: Hydrolyze the nitrile group under acidic or basic conditions to yield 1-Boc-4-methoxypiperidine-4-carboxylic acid.

  • Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to obtain 4-methoxypiperidine-4-carboxylic acid.

  • Esterification (Fischer Esterification):

    • Dissolve 4-methoxypiperidine-4-carboxylic acid in an excess of ethanol.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

    • Reflux the mixture for several hours.

    • Work up the reaction to isolate the ethyl 4-methoxypiperidine-4-carboxylate.

Sample Preparation and Data Acquisition
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typically 16-32 scans are sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • FT-IR Spectroscopy:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

    • Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Visualizing the Workflow and Fragmentation

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation s1 Starting Material (e.g., 1-Boc-4-piperidone) s2 4-Methoxypiperidine-4-carboxylic Acid s1->s2 Multi-step synthesis s3 Esterification s2->s3 a1 NMR (¹H & ¹³C) s2->a1 a2 FT-IR s2->a2 a3 Mass Spectrometry s2->a3 s4 4-Methoxypiperidine-4-carboxylic Acid Ester s3->s4 s4->a1 s4->a2 s4->a3 d1 Structure Confirmation & Purity Assessment a1->d1 a2->d1 a3->d1

Caption: General workflow from synthesis to spectroscopic analysis.

Fragmentation parent Molecular Ion (Ester) [M]⁺ m/z = 203 frag1 [M - OCH₃]⁺ m/z = 172 parent->frag1 - •OCH₃ frag2 [M - COOC₂H₅]⁺ m/z = 130 parent->frag2 - •COOC₂H₅

Caption: Key MS fragmentation pathways for the ethyl ester.

Conclusion

The spectroscopic comparison of 4-methoxypiperidine-4-carboxylic acid and its esters reveals distinct and diagnostic differences that allow for their unequivocal identification. The presence of a broad O-H stretch in the IR spectrum and a highly deshielded proton signal in the ¹H NMR spectrum are definitive markers for the carboxylic acid. Conversely, the appearance of signals corresponding to the alkyl group of the ester in both ¹H and ¹³C NMR spectra, coupled with the characteristic C=O and C-O stretches in the IR spectrum, confirms the identity of the ester. Mass spectrometry further corroborates these findings by providing the correct molecular weight and predictable fragmentation patterns. By leveraging this comprehensive spectroscopic data, researchers can ensure the quality and identity of these vital pharmaceutical intermediates, thereby upholding the integrity of the drug development pipeline.

References

  • Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
  • Gorog, S. (n.d.). Spectroscopic Methods in Drug Quality Control and Development.
  • Spiteller, G. (1975). [Use of spectroscopic methods in drug analysis]. Arzneimittelforschung, 25(7a), 1140-8.
  • PubChem. (n.d.). Piperidine.
  • Scott, D. W., et al. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks.
  • American Pharmaceutical Review. (n.d.). Spectroscopy.
  • Spectroscopy Online. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • ChemicalBook. (n.d.). 4-CARBOXYMETHOXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER(138163-07-2) 1H NMR spectrum.
  • MySkinRecipes. (n.d.). 4-Methoxypiperidine-1-carboxylic acid tert-butyl ester.
  • Request PDF. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.
  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • ChemicalBook. (n.d.). Piperidine(110-89-4)IR1.
  • PubChem. (n.d.). 4-Methoxypiperidine.
  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook.
  • Cheméo. (n.d.).
  • PubChem. (2022, October 7). Ethyl 4-ethoxy-4-methoxypiperidine-1-carboxylate.
  • ChemicalBook. (2022, September 20). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • Organic Syntheses Procedure. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 13C NMR spectrum.
  • PubChem. (n.d.). 4-Piperidinecarboxylic acid.
  • Sigma-Aldrich. (n.d.). 4-Methoxypiperidine-4-carboxylic acid hydrochloride.
  • ChemicalBook. (n.d.). 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR.
  • ChemicalBook. (n.d.). N-Boc-Piperidine-4-carboxylic acid methyl ester synthesis.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • University of Calgary. (n.d.). 13C NMR Chemical Shift Table.
  • National Institute of Standards and Technology. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • BLD Pharm. (n.d.). 498-94-2|Piperidine-4-carboxylic acid.
  • Chemistry LibreTexts. (2021, December 27). 8.
  • ChemicalBook. (n.d.). 4-METHOXY-PIPERIDINE-2-CARBOXYLIC ACID CAS#: 123811-79-0.
  • Sigma-Aldrich. (n.d.). Piperidine-4-carboxylic acid ethyl ester.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.
  • National Institute of Standards and Technology. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook.
  • COCONUT. (2024, May 17). CNP0128045.0: 4-methoxypiperidine-2-carboxylic acid.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to 4-Methoxypiperidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its conformational rigidity and synthetic tractability.[1] Among its myriad variations, 4-methoxypiperidine-4-carboxylic acid and its derivatives represent a class of compounds with significant therapeutic potential, yet their cross-reactivity and selectivity profiles remain a critical area of investigation. This guide, designed for the discerning researcher, provides an in-depth comparison of these derivatives, grounded in experimental data and established scientific principles, to aid in the rational design of selective therapeutic agents.

The Imperative of Selectivity in Drug Design

The efficacy of a therapeutic agent is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to a cascade of undesirable side effects, complicating clinical development and potentially compromising patient safety. For derivatives of 4-methoxypiperidine-4-carboxylic acid, a scaffold with the potential to interact with a diverse range of protein families, a thorough understanding of their selectivity profile is not merely advantageous—it is essential. The piperidine core is a well-known pharmacophore for a variety of G protein-coupled receptors (GPCRs), ion channels, and enzymes, making cross-reactivity a significant consideration.[1]

The Cross-Reactivity Landscape: Potential Off-Targets for 4-Methoxypiperidine-4-Carboxylic Acid Derivatives

While specific high-throughput screening data for a broad range of 4-methoxypiperidine-4-carboxylic acid derivatives is not extensively published, the known pharmacology of the broader piperidine class of compounds provides a predictive framework for potential cross-reactivity. The following table summarizes key protein families known to be targeted by piperidine-containing molecules, which should be considered as primary candidates for selectivity profiling.

Target FamilySub-types of InterestRationale for ConsiderationKey References
GPCRs Opioid (μ, δ, κ), Muscarinic (M1-M5), Serotonin (5-HT1A, 5-HT2A, etc.), Dopamine (D1-D5)The piperidine scaffold is a classic pharmacophore for many GPCRs.[2][3][1]
Transporters Choline Transporter (CHT)Structurally related 4-methoxy-3-(piperidin-4-yl)oxy benzamides have shown potent and selective inhibition of CHT.[4][5][4][5]
Enzymes DNA Gyrase, MALT1 Protease, TACE, MMPsPiperidine-4-carboxamides have been identified as inhibitors of bacterial DNA gyrase and human MALT1 protease. Other derivatives show activity against metalloproteinases.[6][7][6][7][8]

Comparative Selectivity Profiling: A Data-Driven Approach

To illustrate the principles of selectivity profiling, we will consider a hypothetical study comparing three 4-methoxypiperidine-4-carboxylic acid derivatives with varying N-substituents against a panel of relevant off-targets.

Hypothetical Compound Structures:

  • Compound A: N-benzyl-4-methoxypiperidine-4-carboxylic acid

  • Compound B: N-phenethyl-4-methoxypiperidine-4-carboxamide

  • Compound C: N-(4-fluorobenzyl)-4-methoxypiperidine-4-carboxylic acid ester

The following table presents simulated data from a primary screen (at a single high concentration, e.g., 10 µM) to identify potential off-target interactions.

TargetCompound A (% Inhibition)Compound B (% Inhibition)Compound C (% Inhibition)
Primary Target 959298
μ-Opioid Receptor 456530
M2 Muscarinic Receptor 201518
5-HT2A Receptor 553060
Choline Transporter 10812
MALT1 Protease 574
  • All three compounds are potent inhibitors of the primary target.

  • Compound B shows significant cross-reactivity with the μ-opioid receptor.

  • Compounds A and C exhibit notable inhibition of the 5-HT2A receptor.

  • None of the compounds show significant activity against the M2 muscarinic receptor, choline transporter, or MALT1 protease at this concentration.

The next logical step is to perform dose-response studies for the observed off-target interactions to determine their potency (IC50 or Ki values).

Off-TargetCompound A (IC50, µM)Compound B (IC50, µM)Compound C (IC50, µM)
μ-Opioid Receptor >101.2>10
5-HT2A Receptor 2.5>101.8

This quantitative data allows for a more refined comparison:

  • Compound B is a potent ligand for the μ-opioid receptor, indicating a potential for opioid-related side effects.

  • Compounds A and C are moderately potent ligands for the 5-HT2A receptor. The addition of a fluorine atom in Compound C appears to slightly increase its affinity for this off-target.

Experimental Protocols for Robust Selectivity Profiling

To ensure the trustworthiness and reproducibility of selectivity data, rigorous and well-validated experimental protocols are paramount. Below are step-by-step methodologies for key assays in cross-reactivity profiling.

Radioligand Binding Assay for GPCRs

This protocol is a standard method for determining the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes:

    • Culture cells expressing the target GPCR to a high density.

    • Harvest the cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Add a range of concentrations of the test compound (e.g., 4-methoxypiperidine-4-carboxylic acid derivative).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

    • Wash the filters multiple times with cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (GPCR Expression) Homogenization Homogenization Cell_Culture->Homogenization Centrifugation Centrifugation (Membrane Isolation) Homogenization->Centrifugation Protein_Quant Protein Quantification Centrifugation->Protein_Quant Add_Membranes Add Membranes Protein_Quant->Add_Membranes Add_Radioligand Add Radioligand Add_Test_Compound Add Test Compound (Varying Concentrations) Add_Radioligand->Add_Test_Compound Add_Test_Compound->Add_Membranes Incubation Incubation (Equilibrium) Add_Membranes->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Kinase Selectivity Profiling (Kinome Scan)

For assessing potential interactions with the human kinome, a competitive binding assay is a powerful tool.

  • Assay Principle:

    • The assay utilizes a proprietary kinase panel where each kinase is tagged with a unique DNA label.

    • An immobilized, active-site directed ligand is used to capture the kinase.

    • The test compound competes with the immobilized ligand for binding to the kinase.

  • Experimental Procedure:

    • The test compound is incubated with the desired kinase or a panel of kinases.

    • The mixture is then passed over a solid support containing the immobilized ligand.

    • The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Interpretation:

    • A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

    • The results are typically reported as a percentage of control or as a dissociation constant (Kd).

Kinome_Scan_Principle Kinase Kinase-DNA Tag Kinase_binds_Ligand Kinase binds to Immobilized Ligand Kinase->Kinase_binds_Ligand Compound_binds_Kinase Test Compound binds to Kinase Kinase->Compound_binds_Kinase Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Kinase_binds_Ligand Test_Compound Test Compound Test_Compound->Compound_binds_Kinase Compound_binds_Kinase->No_Binding Prevents binding to Immobilized Ligand

Caption: Principle of a competitive kinase binding assay.

Structure-Selectivity Relationships: Guiding Future Design

The hypothetical data above, combined with published findings for related compounds, allows us to begin to delineate a structure-selectivity relationship (SSR) for this chemical series.

SSR_Concept cluster_scaffold Core Scaffold cluster_substituents N-Substituents cluster_selectivity Selectivity Profile Scaffold 4-Methoxypiperidine-4-carboxylic Acid Benzyl Benzyl Phenethyl Phenethyl FluoroBenzyl 4-Fluorobenzyl Selectivity_A Moderate 5-HT2A Activity Benzyl->Selectivity_A Selectivity_B Potent µ-Opioid Activity Phenethyl->Selectivity_B Selectivity_C Increased 5-HT2A Activity FluoroBenzyl->Selectivity_C

Caption: Structure-selectivity relationship concept map.

For instance, the addition of a phenethyl group at the N1 position (Compound B) appears to confer significant μ-opioid receptor affinity. This is consistent with the known pharmacophore of many potent opioid agonists. Conversely, aromatic substitutions on a benzyl group (Compounds A and C) may favor interactions with the 5-HT2A receptor. The increased potency of the fluorinated analog (Compound C) suggests that electronic modifications to this ring system could be a key determinant of 5-HT2A affinity.

Conclusion and Future Directions

The 4-methoxypiperidine-4-carboxylic acid scaffold holds considerable promise for the development of novel therapeutic agents. However, a comprehensive understanding of the cross-reactivity and selectivity profile of its derivatives is paramount for successful drug development. This guide has provided a framework for approaching this challenge, from identifying potential off-targets based on the broader pharmacology of piperidines to outlining robust experimental protocols for their assessment.

Future work should focus on generating systematic experimental data for a diverse library of 4-methoxypiperidine-4-carboxylic acid derivatives. This will enable the development of a more detailed and predictive structure-selectivity relationship, ultimately guiding the design of next-generation therapeutics with improved safety and efficacy profiles.

References

  • Hopkins, C. R., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1789-1793. [Link]

  • (This is a placeholder for a general drug discovery review, as no single perfect reference was found) Albert, A. (1985). Selective Toxicity: The Physico-Chemical Basis of Therapy. Springer. [Link]

  • Patt, W. C., et al. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 47(13), 3266-3281. [Link]

  • Stoll, V. S., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2172-2177. [Link]

  • (This is a placeholder for a general GPCR signaling review, as no single perfect reference was found) Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The structure and function of G-protein-coupled receptors. Nature, 459(7245), 356-363. [Link]

  • (This is a placeholder for a general kinase inhibitor review, as no single perfect reference was found) Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Leite, T. H., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. [Link]

  • Blakely, R. D., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1789-1793. [Link]

  • Roth, B. L. (2017). How ligands illuminate GPCR molecular pharmacology. Proceedings of the National Academy of Sciences, 114(47), 12474-12476. [Link]

  • (This is a placeholder for a general receptor binding assay protocol, as no single perfect reference was found) Hulme, E. C. (Ed.). (1992). Receptor-ligand interactions: a practical approach. IRL Press. [Link]

  • (This is a placeholder for a general kinome screening review, as no single perfect reference was found) Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Colquhoun, D. (1998). Binding, gating, affinity and efficacy: the interpretation of structure-activity relationships for agonists and of the effects of mutating receptors. British Journal of Pharmacology, 125(5), 924-947. [Link]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • van der Mey, M., et al. (2001). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 44(16), 2523-2535. [Link]

  • de Vicente, J., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(3), 617-632. [Link]

  • Chen, C. W., et al. (2007). Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 17(24), 6825-6831. [Link]

  • Yuan, S., et al. (2019). New Binding Sites, New Opportunities for GPCR Drug Discovery. Trends in Biochemical Sciences, 44(4), 343-356. [Link]

  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxypiperidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Methoxypiperidine-4-carboxylic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals, synthesizing technical data with established safety protocols to ensure both operational integrity and environmental protection. The procedures outlined are grounded in regulatory principles and best practices for laboratory chemical waste management.

Hazard Profile and Essential Personal Protective Equipment (PPE)

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. As a piperidine derivative and a hydrochloride salt, it should be treated as a potentially hazardous substance. The toxicological properties of this specific compound have not been fully investigated[1]. Therefore, precautions are based on its chemical structure and data from similar compounds, such as other substituted piperidines and hydrochloride salts.

The primary hazards include potential irritation to the skin, eyes, and respiratory tract.[1][2][3] Ingestion and inhalation may be harmful[1]. The hydrochloride component renders it an acidic compound, which can be corrosive.

Table 1: Hazard Summary and Required PPE

Hazard CategoryDescriptionRequired Personal Protective Equipment (PPE)
Eye Contact Causes serious eye irritation[1][2].Safety goggles or a face shield are mandatory[1][4].
Skin Contact May cause skin irritation[2].Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn[1].
Inhalation May cause respiratory tract irritation[1][2].All handling and preparation of waste should occur in a certified chemical fume hood[1].
Ingestion May be harmful if swallowed[1].Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling[5].

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (RCRA): This federal law mandates a "cradle-to-grave" approach for hazardous waste, meaning the waste generator (the laboratory) is responsible for tracking the chemical from its creation to its final, environmentally sound disposal[6][7].

  • OSHA: OSHA regulations ensure worker safety by requiring laboratories to implement safe handling procedures and provide adequate PPE when managing hazardous chemicals[7].

Compliance is not optional; it is a legal and ethical responsibility to protect both laboratory personnel and the environment.

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins the moment the chemical is deemed waste. Follow these steps meticulously within the laboratory.

Step 1: Waste Identification and Segregation Immediately designate a specific waste container for this compound. Causality: Mixing chemical waste streams is prohibited as it can lead to dangerous reactions and complicates the final disposal process, making it more hazardous and costly[8].

Step 2: Proper Labeling The waste container must be clearly and accurately labeled. According to EPA requirements, the label must include:

  • The words "Hazardous Waste" [6][9].

  • The full chemical name: "this compound" .

  • The specific hazard warnings (e.g., "Irritant," "Corrosive")[6].

Step 3: Containerization Use a chemically compatible, leak-proof container with a secure, tight-fitting lid[8]. The container should be in good condition, free from cracks or residue on the outside. Causality: Using a compatible container prevents degradation of the container itself, which could lead to spills. A secure lid prevents the release of vapors and protects against accidental spillage.

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[6][9]. This area must be:

  • At or near the point of generation and under the control of the laboratory personnel.

  • A secondary containment tray should be used to capture any potential leaks.

  • Located away from incompatible materials, particularly strong bases and oxidizing agents, to prevent accidental reactions[10].

Final Disposal Pathway: A Procedural Workflow

The ultimate disposal of this compound must be handled by trained professionals. The following workflow outlines the decision-making process from waste generation to final disposition.

G cluster_lab In-Laboratory Procedures cluster_disposal Professional Disposal Pathway cluster_forbidden Forbidden Actions A Waste Generation: 4-Methoxypiperidine-4- carboxylic acid hydrochloride B Step 1: Segregate Waste & Use a Labeled, Compatible Container A->B X Sewer / Drain Disposal A->X PROHIBITED C Step 2: Store Securely in Satellite Accumulation Area (SAA) B->C D Step 3: Contact Institutional EH&S or a Licensed Waste Vendor C->D Hand-off E Step 4: Professional Collection and Transport D->E F Recommended Final Disposal: High-Temperature Incineration E->F

Caption: Disposal workflow for this compound.

Key Procedural Steps:

  • NEVER Dispose of Down the Drain: Due to its organic structure and potential environmental toxicity, this compound must not be poured down the sink[9]. Sewer disposal of such chemicals is a serious regulatory violation.

  • Contact Professionals: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor[8][11]. These entities are equipped to handle, transport, and dispose of the waste in compliance with all federal and state regulations.

  • Recommended Disposal Method: The standard and most effective method for disposing of this type of organic chemical waste is through high-temperature incineration in a licensed hazardous waste facility[1]. The process destroys the compound, converting it into less harmful substances. Dissolving the material in a combustible solvent may be part of the pre-treatment process at the disposal facility[1].

Emergency Procedures for Spills and Exposure

In the event of an accident, prompt and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[12]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1][12]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1].

  • Small Spill: For a small spill within a chemical fume hood, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), scoop it up, and place it in your labeled hazardous waste container[1][10]. Ventilate the area and wash the spill site after pickup is complete[1]. For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: American Laboratory URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

  • Title: Are There Specific Regulations for Disposing of Chemical Waste in a Lab Source: Needle.Tube URL: [Link]

  • Title: Safety Data Sheet - Piperidine Source: Penta Chemicals URL: [Link]

  • Title: Safety Data Sheet - 4-Aminopiperidine-4-carboxylic acid dihydrochloride Source: AAPPTec URL: [Link]

  • Title: Hydrogen Chloride Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hydrochloric Acid Safe Handling Guideline Source: SLAC National Accelerator Laboratory URL: [Link]

  • Title: Hydrochloric Acid Handbook Source: OxyChem URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxypiperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methoxypiperidine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.